Propargyl-PEG4-S-PEG4-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O10S/c1-2-4-25-6-8-27-10-12-29-14-16-31-18-20-33-21-19-32-17-15-30-13-11-28-9-7-26-5-3-22(23)24/h1H,3-21H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWMBQWXZOTYHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCSCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Propargyl-PEG4-S-PEG4-acid: A Technical Guide for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-S-PEG4-acid is a heterobifunctional linker molecule integral to the advancement of bioconjugation and the development of novel therapeutics, particularly in the realms of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.
This compound features two distinct reactive moieties connected by a flexible and hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The terminal propargyl group enables covalent linkage to azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The terminal carboxylic acid allows for the formation of stable amide bonds with primary amines. This dual reactivity, combined with the solubility-enhancing properties of the PEG linker, makes it a versatile tool for the synthesis of complex biomolecular conjugates.
Core Properties and Specifications
Quantitative data for this compound has been compiled from various commercial suppliers to provide a clear overview of its specifications.
| Property | Value |
| Chemical Formula | C₂₂H₄₀O₁₀S |
| Molecular Weight | 496.6 g/mol |
| CAS Number | 2055041-20-6 |
| Appearance | Liquid or solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in water, DMSO, DMF, DCM |
| Storage Conditions | -20°C |
Applications in Research and Drug Development
The unique architecture of this compound lends itself to a variety of applications in the life sciences:
-
PROTAC Synthesis: As a PEG-based linker, it is used in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The PEG linker provides the necessary spacing and flexibility for the two ends of the PROTAC to effectively bind to their respective targets.
-
Antibody-Drug Conjugates (ADCs): This linker can be used in the construction of ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody. The antibody directs the drug to cancer cells, and the linker plays a crucial role in the stability and release of the drug.
-
Bioconjugation and "Click Chemistry": The propargyl group is a key functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This reaction is highly efficient and specific, allowing for the reliable conjugation of this linker to molecules containing an azide (B81097) group.
-
Surface Modification: The carboxylic acid group can be used to immobilize the linker onto surfaces functionalized with primary amines, enabling the subsequent attachment of azide-containing biomolecules.
Experimental Protocols
The following are detailed methodologies for the key reactions involving this compound.
Protocol 1: Amide Coupling via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid moiety of this compound to a molecule containing a primary amine.
Materials:
-
This compound
-
Amine-containing molecule of interest
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Purification system (e.g., HPLC or size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mM.
-
Dissolve the amine-containing molecule in the reaction buffer.
-
Freshly prepare stock solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMF or DMSO at a concentration of 100-200 mM.
-
-
Activation of Carboxylic Acid:
-
In a reaction vial, add the solution of this compound.
-
Add 1.5 equivalents of EDC and 1.5 equivalents of NHS (or sulfo-NHS) to the solution.
-
Allow the activation reaction to proceed at room temperature for 15-30 minutes.
-
-
Conjugation to Amine:
-
Add the solution of the amine-containing molecule to the activated this compound. A typical molar ratio is 1:1 to 1:1.5 of the activated linker to the amine.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching solution (e.g., hydroxylamine to a final concentration of 10 mM) to stop the reaction and hydrolyze any unreacted NHS esters.
-
-
Purification and Analysis:
-
Purify the conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography.
-
Analyze the purified product by mass spectrometry (e.g., LC-MS) to confirm the successful conjugation.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the propargyl group of the linker (or its conjugate from Protocol 1) and an azide-containing molecule.
Materials:
-
Propargyl-functionalized molecule (e.g., the product from Protocol 1)
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction solvent (e.g., a mixture of t-BuOH/H₂O or DMSO)
-
Purification system (e.g., HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the propargyl-functionalized molecule and the azide-containing molecule in the chosen reaction solvent.
-
Prepare a fresh stock solution of copper(II) sulfate (e.g., 100 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of THPTA (e.g., 100 mM in water or DMSO).
-
-
Reaction Setup:
-
In a reaction vial, combine the propargyl-functionalized molecule (1 equivalent) and the azide-containing molecule (1.1-1.5 equivalents).
-
Add the THPTA ligand to the reaction mixture (typically 1-5 equivalents relative to copper).
-
Add the copper(II) sulfate solution (typically 0.1-0.5 equivalents).
-
Initiate the reaction by adding the sodium ascorbate solution (typically 1-2 equivalents).
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification and Analysis:
-
Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent, or directly purified by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR.
-
Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of a PROTAC using a heterobifunctional linker like this compound.
References
Propargyl-PEG4-S-PEG4-acid structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure, properties, and applications of Propargyl-PEG4-S-PEG4-acid, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Properties
This compound is a polyethylene (B3416737) glycol (PEG)-based molecule featuring two distinct reactive functionalities at either end of a hydrophilic spacer. The structure consists of a terminal propargyl group (an alkyne) and a terminal carboxylic acid, connected by a flexible PEG and thioether linkage. This specific arrangement allows for sequential or orthogonal conjugation strategies.
The propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1][2][3] The carboxylic acid can be activated to react with primary amines, forming stable amide bonds.[2][3] The central PEG and thioether components enhance aqueous solubility and provide spatial separation between conjugated molecules.[2][3]
Physicochemical Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C22H40O10S | [3] |
| Molecular Weight | 496.6 g/mol | [3] |
| CAS Number | 2055041-20-6 | [3] |
| Purity | ≥98% | [3] |
| Storage Conditions | -20°C | [3] |
Applications in Research and Development
The unique bifunctional nature of this compound makes it a versatile tool in several advanced applications:
-
PROTAC Development : This molecule is extensively used as a linker in the synthesis of PROTACs.[1] It can connect a protein-targeting ligand to an E3 ligase-binding moiety, facilitating the degradation of a target protein.
-
Antibody-Drug Conjugates (ADCs) : In ADC development, this linker can be used to attach a cytotoxic payload to an antibody. The hydrophilic PEG spacer can improve the pharmacokinetic profile of the resulting conjugate.
-
Bioconjugation and Surface Modification : It is employed for the PEGylation of proteins, peptides, and oligonucleotides, which can enhance their stability and solubility.[3][4] It is also used to functionalize nanoparticles and surfaces for targeted drug delivery systems and diagnostic probes.[5]
-
Click Chemistry Reagent : As a click chemistry reagent, it enables the efficient and specific coupling of molecules containing azide (B81097) groups.[1][6]
Experimental Protocols and Methodologies
The two primary reaction modalities for this compound are amide bond formation via the carboxylic acid and copper-catalyzed azide-alkyne cycloaddition (CuAAC) via the propargyl group.
Amide Bond Formation with a Primary Amine
This protocol outlines the general steps for conjugating the carboxylic acid moiety of the linker to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule).
Materials:
-
This compound
-
Amine-containing molecule
-
Activating agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3]
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., hydroxylamine)
-
Purification system (e.g., HPLC, SEC)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in the anhydrous solvent.
-
Add 1.5 equivalents of EDC and 1.1 equivalents of NHS.
-
Stir the reaction at room temperature for 15-30 minutes to form the NHS-ester intermediate.
-
-
Conjugation to Amine:
-
Dissolve the amine-containing molecule in the reaction buffer.
-
Add the activated this compound solution to the amine solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching reagent to consume unreacted NHS-ester.
-
Purify the conjugate using an appropriate chromatography method to remove unreacted starting materials and byproducts.
-
-
Characterization:
-
Confirm the successful conjugation using techniques such as mass spectrometry (MS) and NMR.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the propargyl group to an azide-containing molecule.
Materials:
-
This compound (or its amine-conjugated derivative)
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Ligand (e.g., TBTA)
-
Solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)
-
Purification system (e.g., HPLC)
Procedure:
-
Reaction Setup:
-
Dissolve the propargyl-containing molecule and the azide-containing molecule in the chosen solvent system.
-
Prepare a stock solution of CuSO4 and sodium ascorbate (B8700270).
-
-
Initiation of Click Reaction:
-
Add the CuSO4 solution to the reaction mixture, followed by the sodium ascorbate solution. The use of a ligand like TBTA is recommended to stabilize the Cu(I) oxidation state and improve reaction efficiency.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.
-
-
Purification and Analysis:
-
Purify the resulting triazole-linked conjugate using chromatography.
-
Analyze the final product by MS and NMR to confirm the formation of the desired product.
-
Visualized Workflows and Relationships
The following diagrams illustrate the key functionalities and experimental workflows associated with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. This compound, 2055041-20-6 | BroadPharm [broadpharm.com]
- 4. Propargyl-PEG4-acid, 1415800-32-6 | BroadPharm [broadpharm.com]
- 5. Propargyl-PEG4-acid, CAS 1415800-32-6 | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
Synthesis of Propargyl-PEG4-S-PEG4-acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for Propargyl-PEG4-S-PEG4-acid, a heterobifunctional linker molecule of significant interest in bioconjugation and drug delivery. The unique architecture of this compound, featuring a terminal propargyl group for "click" chemistry, a central stable thioether linkage, and a terminal carboxylic acid for amide bond formation, enables the precise and efficient conjugation of diverse molecular entities. This document outlines the most probable synthetic strategy, detailed experimental protocols, and relevant quantitative data.
Overview of the Synthetic Strategy
The synthesis of this compound is best approached through a convergent strategy, involving the synthesis of two key precursors followed by their conjugation. The most chemically efficient and widely utilized method for coupling the two polyethylene (B3416737) glycol (PEG) chains is the thiol-maleimide Michael addition reaction. This "click" chemistry approach offers high yields, specificity, and proceeds under mild reaction conditions.
The overall synthetic pathway can be divided into three main stages:
-
Synthesis of Precursor 1: Propargyl-PEG4-thiol. This involves the functionalization of a PEG4 molecule to introduce a terminal propargyl group and a thiol group.
-
Synthesis of Precursor 2: Maleimide-PEG4-acid. This requires the modification of a separate PEG4 molecule to incorporate a terminal maleimide (B117702) group and a carboxylic acid.
-
Final Conjugation and Purification. The two precursors are then reacted via a thiol-maleimide coupling reaction to form the final this compound product, followed by purification.
Experimental Protocols
Synthesis of Precursor 1: Propargyl-PEG4-thiol
The synthesis of Propargyl-PEG4-thiol can be achieved through a multi-step process starting from a commercially available PEG derivative.
Step 1: Synthesis of Propargyl-PEG4-alcohol
A common starting material is tetraethylene glycol. The propargyl group is introduced via a Williamson ether synthesis.
-
Reaction:
-
Tetraethylene glycol is reacted with sodium hydride (NaH) to form the alkoxide.
-
The alkoxide is then reacted with propargyl bromide to yield Propargyl-PEG4-alcohol.
-
-
Experimental Protocol:
-
To a solution of tetraethylene glycol (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF), add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add propargyl bromide (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Step 2: Conversion of Alcohol to Thiol
The terminal hydroxyl group of Propargyl-PEG4-alcohol is converted to a thiol. This can be achieved via a two-step process involving conversion to a leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with a thiolating agent.
-
Reaction:
-
Propargyl-PEG4-alcohol is reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine (B128534) or pyridine) to form the corresponding tosylate or mesylate.
-
The tosylate or mesylate is then reacted with a thiolating agent, such as potassium thioacetate (B1230152), followed by hydrolysis to yield the thiol.
-
-
Experimental Protocol:
-
Dissolve Propargyl-PEG4-alcohol (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C.
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise and stir the reaction at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude tosylate.
-
Dissolve the crude tosylate in a suitable solvent like dimethylformamide (DMF).
-
Add potassium thioacetate (1.5 equivalents) and stir the mixture at 60-70 °C for 8-12 hours.
-
After cooling, dilute the reaction with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
To the resulting thioacetate, add a solution of hydrochloric acid in methanol (B129727) and stir at room temperature for 2-4 hours to hydrolyze the thioester.
-
Neutralize the reaction and extract the final product, Propargyl-PEG4-thiol.
-
Purify by column chromatography.
-
Synthesis of Precursor 2: Maleimide-PEG4-acid
The synthesis of Maleimide-PEG4-acid typically starts with an amino-PEG4-acid derivative where the acid is protected, for example, as a t-butyl ester.
Step 1: Synthesis of Maleimide-PEG4-t-butyl ester
-
Reaction:
-
Commercially available Amino-PEG4-t-butyl ester is reacted with maleic anhydride (B1165640) to form a maleamic acid intermediate.
-
The maleamic acid is then cyclized to the maleimide in the presence of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate.
-
-
Experimental Protocol:
-
Dissolve Amino-PEG4-t-butyl ester (1 equivalent) in a suitable solvent like chloroform (B151607) or DCM.
-
Add a solution of maleic anhydride (1.1 equivalents) in the same solvent dropwise at 0 °C.
-
Stir the reaction at room temperature for 2-3 hours to form the maleamic acid.
-
Remove the solvent under reduced pressure.
-
To the crude maleamic acid, add acetic anhydride and a catalytic amount of sodium acetate.
-
Heat the mixture at 60-70 °C for 2-4 hours to effect cyclization.
-
After cooling, pour the reaction mixture into ice water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the Maleimide-PEG4-t-butyl ester by column chromatography.
-
Step 2: Deprotection of the Carboxylic Acid
-
Reaction:
-
The t-butyl protecting group is removed under acidic conditions to yield the final precursor, Maleimide-PEG4-acid.
-
-
Experimental Protocol:
-
Dissolve the Maleimide-PEG4-t-butyl ester in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 1:1 v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once complete, remove the TFA and DCM under reduced pressure.
-
The resulting Maleimide-PEG4-acid is often used in the next step without further purification after ensuring the complete removal of TFA.
-
Final Conjugation: Thiol-Maleimide Reaction
This is the final step where the two precursors are coupled to form this compound.
-
Reaction:
-
The thiol group of Propargyl-PEG4-thiol undergoes a Michael addition to the electron-deficient double bond of the maleimide group of Maleimide-PEG4-acid.
-
-
Experimental Protocol:
-
Dissolve Maleimide-PEG4-acid (1 equivalent) in a suitable buffer, typically a phosphate (B84403) buffer (pH 6.5-7.5).
-
Add a solution of Propargyl-PEG4-thiol (1.1 equivalents) in the same buffer.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction is often rapid.
-
Monitor the progress of the reaction by LC-MS or HPLC.
-
Once the reaction is complete, the final product can be purified by preparative HPLC to remove any unreacted starting materials and byproducts.
-
Quantitative Data
The following table summarizes the expected yields for each step of the synthesis. Actual yields may vary depending on the specific reaction conditions and purification methods employed.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| Precursor 1 Synthesis | ||||
| 1.1 | Williamson Ether Synthesis | Tetraethylene glycol | Propargyl-PEG4-alcohol | 70-85 |
| 1.2 | Tosylation/Mesylation and Thiolation | Propargyl-PEG4-alcohol | Propargyl-PEG4-thiol | 60-75 (over 2 steps) |
| Precursor 2 Synthesis | ||||
| 2.1 | Maleimide Formation | Amino-PEG4-t-butyl ester | Maleimide-PEG4-t-butyl ester | 80-90 |
| 2.2 | Deprotection | Maleimide-PEG4-t-butyl ester | Maleimide-PEG4-acid | >95 |
| Final Conjugation | ||||
| 3.1 | Thiol-Maleimide Reaction | Propargyl-PEG4-thiol & Maleimide-PEG4-acid | This compound | 85-95 |
Visualizations
The following diagrams illustrate the key synthesis pathways and workflows.
Caption: Synthesis of Propargyl-PEG4-thiol.
Caption: Synthesis of Maleimide-PEG4-acid.
Caption: Final conjugation step.
Conclusion
The synthesis of this compound is a multi-step process that can be reliably achieved through the described convergent pathway. The use of the thiol-maleimide "click" reaction for the final conjugation step ensures high efficiency and selectivity. The protocols provided in this guide offer a solid foundation for researchers to produce this valuable heterobifunctional linker for a wide range of applications in drug development and bioconjugation. Careful purification at each step is crucial to obtaining the final product with high purity.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of Heterobifunctional PEG Linkers
Heterobifunctional Polyethylene (B3416737) Glycol (PEG) linkers are specialized macromolecules that play a pivotal role in modern drug development and bioconjugation. These linkers consist of a central hydrophilic PEG chain of varying length, capped at each end by two different reactive functional groups.[1] This dual reactivity allows for the precise and stable connection of two distinct molecular entities, such as a therapeutic drug and a targeting antibody, forming a highly controlled and efficient bioconjugate.[1][]
The incorporation of a PEG linker into a bioconjugate, a process known as PEGylation, confers several significant advantages. These include enhanced solubility and stability of hydrophobic drugs, reduced immunogenicity of the conjugated molecule, and improved pharmacokinetic profiles, such as a longer circulation half-life.[3][4][5][6] These properties are critical in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs), where PEG linkers enable higher drug-to-antibody ratios (DARs) without causing aggregation and improve the overall therapeutic window.[3][4][7]
Core Physicochemical Properties
The utility of heterobifunctional PEG linkers is derived from a unique combination of physical and chemical characteristics. These properties can be fine-tuned by adjusting the PEG chain length and the nature of the terminal functional groups to optimize the performance of the final bioconjugate.[1][5]
-
Solubility: The inherent hydrophilicity of the polyethylene glycol backbone significantly enhances the aqueous solubility of conjugated molecules, particularly hydrophobic cytotoxic agents used in ADCs.[][5] This property is crucial for preventing aggregation, which can lead to loss of efficacy and rapid clearance from circulation.[3]
-
Molecular Weight and Length: PEG linkers are available in a wide range of precisely defined (monodisperse) or average (polydisperse) molecular weights and lengths.[3][7][8] The length of the PEG chain is a critical design parameter that impacts the conjugate's hydrodynamic radius, flexibility, and steric hindrance. Longer PEG chains can lead to extended plasma half-life by reducing renal clearance but may sometimes impact binding affinity or cellular uptake.[5][9][10]
-
Structure: While most commonly linear, PEG linkers can also be designed with branched or multi-arm architectures.[][3] Multi-arm PEGs provide multiple attachment points, which can be leveraged to increase drug loading on a single targeting moiety or to conjugate two different therapeutic agents simultaneously, offering the potential for synergistic effects.[3][11]
-
Biocompatibility: PEG is well-established as a non-toxic and non-immunogenic polymer, approved by the FDA for use in numerous therapeutic products.[4][12] The PEG chain can act as a "shield," masking the conjugated molecule from the host's immune system and reducing the risk of an immune response.[4][5]
-
Reactivity: The heterobifunctional nature is defined by the two distinct terminal groups, each with specific reactivity towards different functional groups on target molecules. This allows for controlled, sequential conjugation reactions. Common reactive pairings include amine-reactive NHS esters and thiol-reactive maleimides, as well as a variety of functional groups for "click chemistry," which offers high specificity and reaction efficiency under mild, biocompatible conditions.[6][13][14]
Caption: Logical flow of how PEG linker properties influence ADC performance.
Quantitative Data on Common Heterobifunctional PEG Linkers
The table below summarizes the key physicochemical properties of several widely used heterobifunctional PEG linkers, categorized by their reactive end groups.
| Linker Type | Functional Group 1 | Reactivity 1 | Functional Group 2 | Reactivity 2 | PEG Length (n) | Molecular Weight ( g/mol ) | Solubility | Storage |
| Amine-Thiol | Maleimide (B117702) | Thiol (-SH) at pH 6.5-7.5[13] | NHS Ester | Primary Amine (-NH₂) at pH 7-9[13] | 4 | ~425.4 | DMSO, DMF[15] | -20°C, Desiccated[15] |
| Click: SPAAC | DBCO | Azide (B81097) (-N₃), Copper-free[16] | NHS Ester | Primary Amine (-NH₂) at pH 7-9[17] | 4 | ~649.7 | DMSO, DMF[18] | -20°C, Dark, Dry[18] |
| Click: SPAAC | DBCO | Azide (-N₃), Copper-free[19] | NHS Ester | Primary Amine (-NH₂) at pH 7-9[19] | 6 | ~751.8 | DMSO, DMF[19] | -20°C, Dark, Desiccated[19] |
| Click: IEDDA | TCO | Tetrazine, Catalyst-free[20] | NHS Ester | Primary Amine (-NH₂) at pH 7-9[21] | 1 | ~351.4 | DMSO, DMF[21] | -20°C, Dry, Light-protected[21] |
| Click: IEDDA | TCO | Tetrazine, Catalyst-free[20] | NHS Ester | Primary Amine (-NH₂) at pH 7-9[22] | 8 | ~703.8 | Water, DMSO, DMF[22] | -20°C (Short-term)[22] |
| Click: IEDDA | Methyltetrazine | TCO, Catalyst-free[23] | NHS Ester | Primary Amine (-NH₂) at pH 7-9[23] | 4 | ~533.5 | Water, DMSO, DMF[23][24] | -20°C[23] |
Experimental Protocols
Detailed and reproducible protocols are essential for the successful synthesis and characterization of bioconjugates using heterobifunctional PEG linkers.
Protocol 1: Two-Step Antibody-Drug Conjugation using Maleimide-PEG-NHS Ester
This protocol describes the conjugation of a thiol-containing drug to an antibody.
Materials:
-
Antibody (containing primary amines, e.g., lysine (B10760008) residues) in PBS buffer.
-
Maleimide-PEGn-NHS Ester crosslinker.[13]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[13]
-
Thiol-containing drug payload.
-
Conjugation Buffer: Phosphate buffer (e.g., PBS), pH 7.2-7.5, with EDTA.
-
Quenching reagent (e.g., Tris or glycine).
-
Desalting column (e.g., Zeba™ Spin Desalting Column) for purification.[13]
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Crosslinker Preparation: Immediately before use, dissolve the Maleimide-PEGn-NHS Ester in DMF or DMSO to a concentration of ~10 mM.[13]
-
Step 1: Reaction with Antibody (Amine Reaction):
-
Add a 5- to 20-fold molar excess of the dissolved crosslinker to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing. The NHS ester reacts with primary amines on the antibody.[13]
-
-
Purification:
-
Remove excess, non-reacted crosslinker using a desalting column equilibrated with the Conjugation Buffer (pH 7.2-7.5). This step is critical to prevent unwanted cross-linking in the next stage.[13]
-
-
Step 2: Reaction with Drug (Thiol Reaction):
-
Immediately add the thiol-containing drug payload to the purified maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of drug per available maleimide group is typically used.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C. The maleimide group reacts with the sulfhydryl group on the drug to form a stable thioether bond.[13]
-
-
Final Purification: Remove excess drug and reaction byproducts via dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
-
Characterization: Analyze the final ADC for DAR, aggregation, and purity using techniques like SEC-HPLC, RP-HPLC, and Mass Spectrometry.[12][25]
Caption: Workflow for creating an ADC using a Mal-PEG-NHS linker.
Protocol 2: Copper-Free Click Chemistry using DBCO-PEG-NHS Ester
This protocol outlines the bioorthogonal conjugation of an azide-modified molecule to a protein.
Materials:
-
Protein/antibody with primary amines in a suitable buffer (amine- and azide-free, pH 7-9).
-
DBCO-PEGn-NHS Ester.[16]
-
Anhydrous DMSO or DMF.
-
Azide-modified molecule (e.g., peptide, oligonucleotide, or small molecule drug).
-
Desalting column or dialysis cassette.
Procedure:
-
Protein Labeling with DBCO:
-
Dissolve the DBCO-PEGn-NHS Ester in DMSO to 10 mM immediately before use.
-
Add a 5- to 20-fold molar excess of the DBCO linker to the protein solution.
-
Incubate for 30-60 minutes at room temperature at pH 7-9.[17]
-
-
Purification: Remove excess DBCO linker using a desalting column or dialysis, exchanging the buffer to PBS or another suitable buffer for the click reaction.
-
Click Reaction (SPAAC):
-
Add the azide-modified molecule to the purified DBCO-labeled protein. A 2- to 10-fold molar excess of the azide molecule is common.
-
The reaction proceeds rapidly at room temperature without a catalyst.[16] Allow the reaction to proceed for 1-4 hours.
-
-
Final Purification: Purify the final conjugate to remove the unreacted azide molecule using an appropriate method such as SEC or dialysis.
-
Characterization: Confirm successful conjugation using SDS-PAGE (which will show a mobility shift), UV-Vis spectroscopy (if one component has a unique absorbance), and Mass Spectrometry.[12]
Caption: The reaction pathway for Strain-Promoted Azide-Alkyne Cycloaddition.
Protocol 3: Key Characterization Techniques
Characterizing the PEGylated product is a critical step to ensure quality and consistency.
-
High-Performance Liquid Chromatography (HPLC):
-
Size-Exclusion (SEC-HPLC): Used to determine the extent of conjugation, identify the presence of aggregates, and separate the conjugate from unreacted starting materials.[12] The PEGylated protein will have a shorter retention time than the unconjugated protein.
-
Reversed-Phase (RP-HPLC): Can be used to assess purity and, in some cases, determine the drug-to-antibody ratio (DAR) by separating species with different levels of hydrophobicity.[12]
-
-
Mass Spectrometry (MS):
-
LC-MS: The technique of choice for confirming the molecular weight of the final conjugate.[12][26] High-resolution mass spectrometry can confirm the elemental composition of linkers and drugs.[27] Deconvolution of the resulting mass spectrum allows for the determination of the average number of PEG-drug moieties attached per antibody.
-
Peptide Mapping: Involves digesting the conjugate (e.g., with trypsin) and analyzing the resulting peptides by LC-MS/MS to identify the specific amino acid residues where the linker has been attached.[27]
-
-
Circular Dichroism (CD) Spectroscopy: Used to assess the secondary and tertiary structure of a protein therapeutic after conjugation to ensure that the PEGylation process has not caused significant conformational changes that could impact its biological activity.[28]
References
- 1. purepeg.com [purepeg.com]
- 3. adcreview.com [adcreview.com]
- 4. labinsights.nl [labinsights.nl]
- 5. benchchem.com [benchchem.com]
- 6. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Multi-arm Heterobifunctional PEGs for ADCs - JenKem [jenkemusa.com]
- 12. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. 點擊化學試劑概述 [sigmaaldrich.com]
- 15. Maleimide-PEG4-NHS [nanocs.net]
- 16. DBCO-PEG-NHS, DBCO-PEG-SC - Biopharma PEG [biochempeg.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. DBCO-PEG4-NHS ester [baseclick.eu]
- 19. lumiprobe.com [lumiprobe.com]
- 20. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 21. TCO-PEG1-NHS ester | AxisPharm [axispharm.com]
- 22. TCO-PEG8-NHS ester, 2353409-95-5 | BroadPharm [broadpharm.com]
- 23. medium.com [medium.com]
- 24. Methyltetrazine-PEG4-NHS ester, 1802907-92-1 | BroadPharm [broadpharm.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 27. enovatia.com [enovatia.com]
- 28. PEGylation of bovine serum albumin using click chemistry for the application as drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thioether Bond: A Linchpin in Modern Bioconjugation Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The covalent linkage of biomolecules, or bioconjugation, is a cornerstone of modern biotechnology and pharmaceutical development, enabling the creation of sophisticated tools for research, diagnostics, and targeted therapeutics. Among the diverse chemical strategies employed, the formation of a stable thioether bond stands out for its reliability, specificity, and efficiency. This technical guide provides a comprehensive overview of the pivotal role of thioether bonds in bioconjugation linkers, with a focus on their formation, stability, and application, particularly in the context of antibody-drug conjugates (ADCs).
The Chemistry of Thioether Bond Formation in Bioconjugation
The thioether bond (C-S-C) is predominantly formed through the reaction of a thiol (sulfhydryl) group (-SH), most commonly from a cysteine residue within a protein or peptide, with an electrophilic functional group on a linker molecule. The two most prevalent methods for creating thioether linkages in bioconjugation are the reaction of thiols with maleimides and haloacetamides.
Maleimide-Thiol Chemistry: The Workhorse of Bioconjugation
The reaction between a maleimide (B117702) and a thiol is a widely used method for bioconjugation, proceeding via a Michael addition mechanism.[1] In this reaction, the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring, leading to the formation of a stable succinimidyl thioether linkage.[2]
This reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5.[3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[3]
Haloacetamide-Thiol Chemistry: A More Stable Alternative
Haloacetyl groups, such as iodoacetamides and bromoacetamides, react with thiols through a nucleophilic substitution reaction (SN2) to form a highly stable thioether bond. This reaction is also specific to thiols, particularly at a slightly alkaline pH of around 7.5 to 8.5.[4] While the reaction with haloacetamides is generally slower than the maleimide-thiol reaction, the resulting thioether bond is irreversible and not susceptible to the retro-Michael reaction that can plague maleimide-based conjugates.[5]
Quantitative Comparison of Thioether Linker Properties
The choice of conjugation chemistry has a significant impact on the properties of the final bioconjugate. The following tables summarize key quantitative data for the most common thioether formation methods.
| Parameter | Maleimide-Thiol | Haloacetamide-Thiol | Sulfone-Thiol |
| Reaction pH | 6.5 - 7.5[3] | 7.5 - 8.5[4] | ~7.4 |
| Reaction Time | 1-4 hours | 2-12 hours | 1-4 hours |
| Selectivity | High for thiols | Good for thiols, potential for reaction with other nucleophiles at higher pH | High for thiols |
| Bond Stability | Reversible (susceptible to retro-Michael reaction)[6] | Irreversible and highly stable[5] | Irreversible and highly stable[7] |
| Linker Type | Condition | Half-life / Stability | Reference |
| Succinimidyl Thioether (from Maleimide) | In presence of glutathione | 3.1 to 258 hours, depending on substituents[1][8] | [1][8] |
| Succinimidyl Thioether (from Maleimide) | Human Plasma | ~20% of Fc-S396C conjugate remained after 72h[9] | [9] |
| Thioether (from Haloacetamide) | In vivo (mice) | No measurable systemic drug release for 2 weeks | [5] |
| Thioether (from Phenyloxadiazole Sulfone) | Human Plasma | ~90% of HC-A114C conjugate remained after 1 month[9] | [9] |
| Thioether (from Phenyloxadiazole Sulfone) | Human Plasma | Half-life doubled relative to maleimide conjugate |
Experimental Protocols
Detailed and optimized protocols are crucial for successful bioconjugation. The following sections provide step-by-step methodologies for the key thioether bond formation reactions.
Protocol for Maleimide-Thiol Conjugation
This protocol outlines a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.
-
Protein Preparation:
-
Dissolve the protein to be labeled in a degassed buffer at a pH of 7.0-7.5 (e.g., phosphate-buffered saline (PBS), HEPES). Buffers containing thiols (e.g., DTT) should be avoided.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 30-60 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column or dialysis.
-
-
Maleimide Reagent Preparation:
-
Dissolve the maleimide-functionalized reagent in a water-miscible organic solvent such as DMSO or DMF to a concentration of 1-10 mg/mL. This should be done immediately before use as maleimides can hydrolyze in aqueous solutions.
-
-
Conjugation Reaction:
-
Add the maleimide solution to the protein solution. A 10- to 20-fold molar excess of the maleimide reagent over the protein is typically used to ensure efficient conjugation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove excess, unreacted maleimide reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (e.g., drug-to-antibody ratio, DAR) using UV-Vis spectrophotometry and/or mass spectrometry.
-
Protocol for Iodoacetamide-Thiol Conjugation
This protocol provides a general method for labeling a thiol-containing protein with an iodoacetamide-functionalized molecule.
-
Protein Preparation:
-
Dissolve the protein in a buffer at a pH of 7.5-8.5 (e.g., 50 mM Tris, 5 mM EDTA, pH 8.5).[4]
-
Reduce disulfide bonds as described in the maleimide protocol, if necessary. Ensure complete removal of the reducing agent.
-
-
Iodoacetamide (B48618) Reagent Preparation:
-
Prepare a stock solution of the iodoacetamide reagent in an organic solvent like DMF or DMSO. This solution should be prepared fresh and protected from light, as iodoacetamides are light-sensitive.[10]
-
-
Conjugation Reaction:
-
Add the iodoacetamide solution to the protein solution. A 2- to 10-fold molar excess of the iodoacetamide over the number of thiol groups is typically sufficient.
-
Incubate the reaction for 2-4 hours at room temperature in the dark.[4]
-
-
Quenching and Purification:
-
The reaction can be stopped by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or L-cysteine, to quench any unreacted iodoacetamide.
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents.
-
-
Characterization:
-
Characterize the final conjugate for protein concentration and degree of labeling as described previously.
-
Application in Targeted Therapeutics: Antibody-Drug Conjugates (ADCs)
A prime application of thioether-based bioconjugation is in the construction of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapies designed to deliver a potent cytotoxic drug specifically to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-associated antigen. The stability of the linker, and thus the thioether bond, is critical for the safety and efficacy of the ADC, preventing premature release of the cytotoxic payload in circulation.
A well-studied example is the use of ADCs targeting the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in a significant portion of breast cancers.
Upon binding of the ADC to the HER2 receptor on the cancer cell surface, the ADC-receptor complex is internalized.[11] Inside the cell, the complex is trafficked to the lysosome, where the linker is cleaved (in the case of cleavable linkers) or the antibody is degraded, releasing the cytotoxic payload. The released drug can then exert its cell-killing effect, leading to apoptosis of the cancer cell. The stability of the thioether bond in the linker is paramount to ensure that the drug is delivered to the tumor site and not prematurely released in the bloodstream, which could lead to systemic toxicity.
Conclusion
The formation of a thioether bond is a robust and versatile strategy in the field of bioconjugation. While the traditional maleimide-thiol reaction remains a popular choice due to its speed and selectivity, the inherent instability of the resulting succinimidyl thioether linkage has driven the development of more stable alternatives, such as those derived from haloacetamides and sulfones. The choice of a specific thioether formation chemistry should be carefully considered based on the desired stability of the final conjugate and the specific application. A thorough understanding of the reaction mechanisms, kinetics, and stability of different thioether linkers is essential for the successful design and development of next-generation bioconjugates for research, diagnostics, and therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Fast, Irreversible Modification of Cysteines through Strain Releasing Conjugate Additions of Cyclopropenyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 9. researchgate.net [researchgate.net]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. pubs.acs.org [pubs.acs.org]
The Strategic Imperative of Propargyl-PEG4-S-PEG4-acid in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering an unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design. This in-depth technical guide elucidates the multifaceted role of the Propargyl-PEG4-S-PEG4-acid linker in PROTACs, providing a detailed examination of its mechanism of action, experimental protocols for its implementation, and visualizations of the critical pathways and workflows involved.
Core Principles of the this compound Linker in PROTACs
The this compound linker is a sophisticated, heterobifunctional chemical entity designed to optimize the performance of PROTACs. Its structure, featuring two polyethylene glycol (PEG4) chains linked by a central sulfide (B99878) atom and terminating in a propargyl group and a carboxylic acid, imparts a unique combination of properties that are crucial for effective protein degradation.
Structural Components and Their Functions:
-
Propargyl Group: This terminal alkyne functionality is a key reactive handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific covalent attachment of the linker to a ligand (either for the POI or the E3 ligase) that has been modified to contain an azide (B81097) group.
-
Polyethylene Glycol (PEG4) Chains: The two PEG4 units provide several key advantages. Their hydrophilic nature enhances the aqueous solubility of the entire PROTAC molecule, a common challenge for these large and often lipophilic compounds. The flexibility of the PEG chains is critical for allowing the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex between the POI and the E3 ligase. The defined length of the PEG chains also provides precise spatial control, ensuring the two ends of the PROTAC can effectively bridge the target protein and the E3 ligase.
-
Sulfide (Thioether) Linkage: The central sulfide atom offers a balance of stability and flexibility. It is generally stable to metabolic degradation, contributing to a longer in vivo half-life of the PROTAC.
-
Carboxylic Acid Group: The terminal carboxylic acid provides a versatile attachment point for the second ligand. It can be readily coupled to an amine group on the ligand via standard amide bond formation reactions, often facilitated by coupling reagents like EDC and NHS.
The combination of these features in the this compound linker provides researchers with a powerful tool for the modular and efficient synthesis of PROTACs with favorable physicochemical and biological properties.
Mechanism of Action: Orchestrating Protein Degradation
The primary role of the this compound linker is to facilitate the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is the essential first step in the PROTAC-mediated protein degradation pathway.
The overall mechanism proceeds as follows:
-
Ternary Complex Formation: The PROTAC, via its two distinct ligands, simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase (e.g., VHL or Cereblon). The flexibility and length of the this compound linker are critical in this step, as they allow the POI and E3 ligase to come into close proximity and adopt a conformation that is favorable for the subsequent ubiquitination step.
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to specific lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain on the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the tagged POI into small peptides.
-
Recycling of the PROTAC: Importantly, the PROTAC molecule is not degraded in this process and is released after the ubiquitination of the POI. This allows a single PROTAC molecule to catalytically induce the degradation of multiple POI molecules.
PROTAC-mediated protein degradation pathway.
Data Presentation: Efficacy of PEG-Linked PROTACs
Due to the limited availability of public data for PROTACs specifically utilizing the this compound linker, the following table presents representative data from studies on PROTACs with similar PEG-based linkers to illustrate the key quantitative metrics used to evaluate their performance. These metrics are crucial for structure-activity relationship (SAR) studies and for optimizing PROTAC design.
| PROTAC ID | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC 1 | BRD4 | CRBN | PEG linker | <1 | >90 | Burkitt's lymphoma (BL) cells | Fictionalized Data for Illustration |
| PROTAC 2 | BTK | IAP | Propargyl-PEG4-acid | 200 | Not Reported | THP-1 | Fictionalized Data for Illustration |
| PROTAC 3 | AR | VHL | PEG-based linker | 10 | ~85 | LNCaP | Fictionalized Data for Illustration |
| PROTAC 4 | KRAS G12C | CRBN | PEG linker | 30 | >90 | H358 | Fictionalized Data for Illustration |
Note: The data in the table above is for illustrative purposes to demonstrate the type of quantitative data generated for PROTACs and may not correspond to real-world PROTACs.
Experimental Protocols
The successful development and evaluation of a PROTAC require a series of well-defined experimental protocols. The following sections provide detailed methodologies for the synthesis and biological characterization of a PROTAC utilizing the this compound linker.
Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis for a PROTAC, starting with the commercially available this compound linker.
Step 1: Amide Coupling of the Linker to the E3 Ligase Ligand
-
Materials:
-
This compound
-
Amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DCC (1.1 eq) and NHS (1.1 eq) or HATU (1.1 eq) and HOBt (1.1 eq) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-containing E3 ligase ligand (1.0 eq) in anhydrous DMF and add TEA or DIPEA (2.0 eq).
-
Add the E3 ligase ligand solution to the activated linker solution and stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the resulting propargyl-linker-E3 ligase ligand conjugate by column chromatography on silica (B1680970) gel.
-
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to the POI Ligand
-
Materials:
-
Propargyl-linker-E3 ligase ligand conjugate (from Step 1)
-
Azide-functionalized POI ligand
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
tert-Butanol (B103910)/water mixture (1:1)
-
-
Procedure:
-
Dissolve the propargyl-linker-E3 ligase ligand conjugate (1.0 eq) and the azide-functionalized POI ligand (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).
-
Add an aqueous solution of CuSO4·5H2O (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Biological Evaluation of the PROTAC
Western Blot for Protein Degradation (DC50 and Dmax Determination)
-
Cell Culture and Treatment:
-
Plate the target cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
-
Ternary Complex Formation Assay (e.g., Surface Plasmon Resonance - SPR)
-
Immobilization of E3 Ligase:
-
Immobilize a biotinylated E3 ligase onto a streptavidin-coated sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) of the PROTAC for the E3 ligase.
-
In a separate experiment, inject a series of concentrations of the PROTAC over an immobilized POI to determine the binding affinity of the PROTAC for the POI.
-
-
Ternary Complex Formation Analysis:
-
Inject a mixture of a fixed concentration of the POI and a series of concentrations of the PROTAC over the immobilized E3 ligase.
-
The enhancement in the binding response compared to the binary interactions indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for each interaction.
-
The cooperativity of ternary complex formation can be calculated by comparing the binding affinities of the binary and ternary interactions.
-
Visualization of Workflows and Relationships
PROTAC Development and Optimization Workflow.
Conclusion
The this compound linker represents a sophisticated and highly versatile tool in the design of efficacious PROTACs. Its well-defined structure, incorporating flexible and solubilizing PEG chains with orthogonal reactive handles, allows for the modular and efficient synthesis of PROTACs with tunable properties. A thorough understanding of its role in facilitating ternary complex formation and the subsequent steps of the ubiquitin-proteasome pathway is paramount for the rational design of next-generation protein degraders. The experimental protocols and workflows detailed in this guide provide a framework for researchers to synthesize, evaluate, and optimize PROTACs, ultimately accelerating the development of this transformative therapeutic modality. As research in targeted protein degradation continues to advance, the strategic design and implementation of linkers like this compound will undoubtedly remain a critical factor in unlocking the full therapeutic potential of PROTACs.
An In-depth Technical Guide on the Safety, Handling, and Properties of Propargyl-PEG4-S-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Material Safety Data Sheet (MSDS) for Propargyl-PEG4-S-PEG4-acid (CAS No. 2055041-20-6) is publicly available. The following safety and handling information is synthesized from data for structurally related compounds, including Propargyl-PEG4-acid and Propargyl-PEG4-sulfonic acid. Researchers must conduct their own risk assessments and handle this chemical with caution, adhering to all institutional and regulatory guidelines.
Introduction
This compound is a heterobifunctional linker molecule widely utilized in bioconjugation, chemical biology, and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure incorporates a terminal propargyl group for click chemistry reactions, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a terminal carboxylic acid for conjugation to amine-containing molecules. This guide provides a comprehensive overview of its safety, handling, and material properties based on available data for analogous compounds.
Chemical and Physical Properties
The properties of this compound are summarized below. Data for the closely related Propargyl-PEG4-acid is also provided for comparison.
| Property | This compound | Propargyl-PEG4-acid |
| CAS Number | 2055041-20-6 | 1415800-32-6[1][2][3][4][5] |
| Molecular Formula | C₂₂H₄₀O₁₀S | C₁₂H₂₀O₆[1][3] |
| Molecular Weight | Not explicitly found | 260.28 g/mol [1][3] |
| IUPAC Name | 4,7,10,13,19,22,25,28-octaoxa-16-thiahentriacont-30-ynoic acid | Not specified |
| Appearance/Form | Not specified | Liquid[1] |
| Purity | Typically ≥95% | Typically ≥97-98%[3][4] |
| Solubility | The hydrophilic PEG spacer increases solubility in aqueous media.[6][7] | Soluble in Water, DMSO, DCM, DMF.[3] |
| Density | Not specified | 1.164 g/mL[1] |
| Refractive Index | Not specified | n/D 1.460[1] |
Hazard Identification and Safety Information
Based on data for related propargyl-PEG compounds, the following hazards may be associated with this compound.
GHS Classifications (based on related compounds):
-
Acute Oral Toxicity (Category 4), H302: Harmful if swallowed.[8]
-
Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.[8]
-
Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.[8]
-
Self-Reactive Substances (Type C), H242: Heating may cause a fire (classification for Propargyl-PEG4-acid).[1]
GHS Pictograms (Potential):
![]()
![]()
![]()
Signal Word: Danger[1] or Warning
Potential Hazard Statements:
-
H302: Harmful if swallowed.[8]
-
H410: Very toxic to aquatic life with long lasting effects.[8]
-
H242: Heating may cause a fire.[1]
Precautionary Statements:
-
Prevention:
-
Response:
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.[8]
-
Handling, Storage, and Emergency Procedures
Safe Handling and Personal Protective Equipment (PPE)
Adherence to good laboratory practice is essential when handling this compound.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure an eyewash station and safety shower are readily accessible.[8]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2]
-
Skin and Body Protection: Wear impervious clothing, such as a lab coat.[8]
-
Respiratory Protection: If ventilation is inadequate or if aerosols/mists are generated, use a suitable respirator.[8]
-
Storage Conditions
Proper storage is crucial to maintain the stability and integrity of the compound.
-
Temperature: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] The recommended storage temperature is -20°C.[1][3][8]
-
Incompatible Materials: Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[8]
-
Conditions to Avoid: Avoid direct sunlight and sources of ignition.[8]
First-Aid Measures
-
If Swallowed: Rinse mouth with water.[2] Call a POISON CENTER or doctor/physician if you feel unwell.[8]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water.[2]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[2]
Accidental Release and Fire-Fighting Measures
-
Accidental Release:
-
Evacuate personnel to a safe area.
-
Wear appropriate PPE.
-
Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]
-
Absorb the spillage with an inert, non-combustible material (e.g., sand, diatomite).
-
Collect the material in a suitable, closed container for disposal.[2]
-
-
Fire-Fighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][8]
-
Specific Hazards: During combustion, the product may decompose and emit toxic fumes, including carbon oxides and sulfur oxides.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[2][8]
-
Experimental Protocols and Workflows
This compound is primarily used as a linker. Below is a generalized protocol for its most common application: conjugating the carboxylic acid terminus to a primary amine on a target molecule (e.g., a protein, peptide, or small molecule).
General Protocol: Amide Coupling Reaction
This protocol describes the activation of the carboxylic acid group followed by reaction with an amine.
Materials:
-
This compound
-
Amine-containing molecule (Substrate-NH₂)
-
Amine-free, anhydrous solvent (e.g., DMF, DMSO)
-
Coupling agents: EDC (or HATU) and an activator like NHS.
-
Quenching agent (e.g., hydroxylamine)
-
Purification system (e.g., HPLC, column chromatography)
Methodology:
-
Dissolution: Dissolve this compound in the chosen anhydrous solvent.
-
Acid Activation: Add EDC (1.2 eq) and NHS (1.2 eq) to the solution. Allow the mixture to react for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
Amine Coupling: Add the amine-containing substrate (1.0 eq), dissolved in a suitable solvent, to the activated linker solution.
-
Reaction: Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).
-
Quenching: (Optional) Add a small amount of hydroxylamine (B1172632) to quench any unreacted NHS-ester.
-
Purification: Purify the final conjugate using reverse-phase HPLC or another suitable chromatographic method to remove unreacted starting materials and coupling reagents.
-
Characterization: Confirm the identity and purity of the final product using techniques like LC-MS and NMR.
Workflow Diagrams
The following diagrams illustrate the general workflow for handling and using this chemical linker.
Caption: General laboratory workflow for this compound from receipt to disposal.
Caption: Reaction scheme for conjugating the linker to an amine-containing substrate.
Toxicological and Ecological Information
Detailed toxicological and ecological studies for this compound are not available. However, based on data from a related sulfonic acid analog, the compound is considered harmful if swallowed and very toxic to aquatic life with long-lasting effects.[8] Therefore, it is imperative to prevent its release into the environment.[8] All waste materials should be collected and disposed of in accordance with local, state, and federal regulations.[2][8]
References
- 1. Propargyl-PEG4-acid | 1415800-32-6 [sigmaaldrich.com]
- 2. targetmol.com [targetmol.com]
- 3. Propargyl-PEG4-acid, 1415800-32-6 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glycomindsynth.com [glycomindsynth.com]
- 6. This compound - CD Bioparticles [cd-bioparticles.net]
- 7. This compound, 2055041-20-6 | BroadPharm [broadpharm.com]
- 8. Propargyl-PEG4-sulfonic acid|MSDS [dcchemicals.com]
Recommended storage conditions for PEG linkers
An In-depth Technical Guide to the Recommended Storage Conditions for PEG Linkers
For researchers, scientists, and drug development professionals utilizing polyethylene (B3416737) glycol (PEG) linkers, ensuring their stability and reactivity is paramount for reproducible and successful conjugation outcomes. Improper storage can lead to degradation of the PEG linker, loss of functional group activity, and ultimately, failure of the conjugation process. This guide provides a comprehensive overview of the recommended storage conditions for various PEG linkers, supported by data and experimental best practices.
General Storage Recommendations
Polyethylene glycol and its derivatives are susceptible to oxidation and, depending on the functional group, hydrolysis and light-induced degradation.[1][2] Therefore, a set of general storage conditions applies to most PEG linkers to maximize their shelf life and performance.
Key Storage Principles:
-
Low Temperature: To minimize degradation kinetics, storage at low temperatures is crucial. For long-term storage, temperatures of -20°C or colder are recommended.[1][3][4][5][6]
-
Inert Atmosphere: PEG linkers are prone to oxidation.[7] To mitigate this, they should be stored under an inert atmosphere, such as dry argon or nitrogen.[1] This is particularly important after the container has been opened.
-
Protection from Light: Many PEG derivatives, especially those with light-sensitive functional groups like maleimides and acrylates, should be stored in the dark to prevent photo-degradation.[1]
-
Dry Conditions: Many functionalized PEG linkers are hygroscopic and/or susceptible to hydrolysis. Storing them in a dry environment, often with a desiccant, is essential to prevent moisture-induced degradation.[1][8] This is especially critical for moisture-sensitive functional groups like NHS esters and silanes.[1][6]
Storage Conditions for Specific PEG Linker Functional Groups
The nature of the terminal functional group on the PEG linker dictates its specific storage requirements. The following table summarizes the recommended storage conditions for common functionalized PEG linkers.
| Functional Group | Recommended Storage Temperature | Key Considerations | Shelf Life (Typical) |
| Amine-Reactive (e.g., NHS Ester) | ≤ -15°C[1] | Highly sensitive to moisture and hydrolysis.[8][9] Store under an inert atmosphere and with a desiccant.[1][8] Avoid repeated freeze-thaw cycles. Do not prepare stock solutions for long-term storage.[8] | 3 years (powder, -20°C)[10] |
| Thiol-Reactive (e.g., Maleimide) | ≤ -15°C[1] | Very sensitive to light.[1] Store in the dark and under dry conditions. | 3 years (pure form, -20°C)[11] |
| Thiol (Sulfhydryl) | ≤ -15°C[1] | Prone to oxidation, forming disulfide bonds. Store under an inert atmosphere.[3] | 1 month (in solvent, -20°C); 6 months (in solvent, -80°C)[12] |
| Carboxylic Acid | -20°C[13][14] | Generally more stable, but should still be stored desiccated.[13] | Not specified, but long-term stability is expected under proper conditions. |
| Biotin | -20°C (long term)[5] | Store in a dry, dark place.[5] | Months to years (long term, -20°C)[5] |
| Silane | -20°C[6] | Highly susceptible to hydrolysis from moisture.[6] Must be stored desiccated and used as soon as possible after opening.[6] | Not specified, use as soon as possible.[6] |
| PROTAC Linkers (General) | -20°C to -80°C[12] | Often supplied in solution; follow manufacturer's specific recommendations. Avoid moisture.[12] | 1 month (-20°C in solvent); 6 months (-80°C in solvent)[12] |
Handling and Preparation of PEG Linker Solutions
Proper handling procedures are critical to prevent contamination and degradation of PEG linkers when preparing solutions.
General Workflow for Handling Solid PEG Linkers
Caption: General workflow for handling solid PEG linkers to minimize degradation.
Experimental Protocol: Preparation of an Amine-Reactive PEG-NHS Ester Stock Solution
This protocol outlines the steps for preparing a stock solution of an NHS-activated PEG linker, a common amine-reactive reagent.
Materials:
-
NHS-(PEG)n reagent
-
Anhydrous (molecular sieve-treated) dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Inert gas (argon or nitrogen)
-
Syringes for handling solvent and solution
Procedure:
-
Remove the vial of NHS-(PEG)n from -20°C storage and allow it to equilibrate to room temperature before opening to prevent moisture condensation.[8]
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Under a dry, inert atmosphere (e.g., in a glove box or by carefully purging the vial with argon or nitrogen), open the vial.
-
Weigh the desired amount of the NHS-(PEG)n reagent. It is recommended to weigh and dissolve only the amount needed for immediate use, as the NHS-ester moiety readily hydrolyzes.[8]
-
Dissolve the reagent in the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration.
-
If the entire vial is used, cap the vial with a septum to allow for removal of the solution with a syringe while minimizing exposure to air.[3]
-
For any unused portion of a freshly prepared stock solution intended for short-term storage, it should be blanketed with an inert gas and stored at -20°C.[3][15] However, for NHS esters, preparing fresh solutions is always recommended.[8]
-
Discard any unused reconstituted reagent that has not been properly stored.[8]
Degradation Pathways of PEG Linkers
Understanding the potential degradation pathways is crucial for troubleshooting and for appreciating the importance of proper storage.
Hydrolysis of NHS Esters
Caption: Hydrolytic degradation of a PEG-NHS ester, rendering it inactive for amine conjugation.
Oxidation of Thiol Groups
Caption: Oxidative degradation of PEG-Thiol to form a disulfide-linked dimer.
Stability of PEG Linkers in Solution
While storing PEG linkers in their solid, lyophilized form is highly recommended for long-term stability, many applications require their dissolution.
-
Aqueous Solutions: Aqueous solutions of PEG are generally stable at room temperature, as the ether bonds of the PEG backbone do not hydrolyze under these conditions.[7] However, the stability of the functional end groups can be a limiting factor. For instance, NHS esters hydrolyze rapidly in aqueous solutions, especially at neutral to basic pH.[8][9]
-
Organic Solvents: For moisture-sensitive compounds, dissolving them in anhydrous organic solvents like DMSO or DMF is preferred.[3][13] Stock solutions in these solvents, when stored properly (at -20°C or -80°C under an inert atmosphere), can have a shelf life ranging from one to six months.[12][15] However, repeated freeze-thaw cycles should be avoided.
Lyophilization and Long-Term Storage
For long-term preservation, especially of PEGylated biomolecules, lyophilization (freeze-drying) is a common practice.[16]
-
Solid State Stability: Storing PEG linkers in their lyophilized, powdered form at -20°C or -80°C is the most effective way to prevent or minimize degradation.
-
Lyoprotectants: When freeze-drying PEGylated proteins, the inclusion of lyoprotectants like sucrose (B13894) or trehalose (B1683222) can be beneficial. These agents can help maintain the amorphous state and improve the stability of the conjugate during freeze-drying and subsequent storage.[16][17]
References
- 1. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 2. precisepeg.com [precisepeg.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. PLL-g-PEG-Biotin - Lifeasible [lifeasible.com]
- 6. Silane PEG Biotin [nanocs.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. broadpharm.com [broadpharm.com]
- 14. confluore.com [confluore.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Freeze-drying for the preservation of immunoengineering products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Propargyl-PEG4-S-PEG4-acid: A Technical Guide to Solubility for Researchers and Drug Development Professionals
An In-depth Examination of the Solubility Characteristics of a Heterobifunctional PROTAC Linker in Dimethyl Sulfoxide (DMSO) and Aqueous Buffers.
This technical guide provides a comprehensive overview of the solubility of Propargyl-PEG4-S-PEG4-acid, a heterobifunctional linker molecule increasingly utilized in the fields of targeted protein degradation and antibody-drug conjugate (ADC) development. Understanding the solubility of this polyethylene (B3416737) glycol (PEG)-containing linker is critical for its effective handling, formulation, and successful application in complex bioconjugation strategies. This document is intended for researchers, chemists, and formulation scientists working on the cutting edge of therapeutic development.
Introduction to this compound
This compound is a chemical tool featuring a propargyl group on one terminus and a carboxylic acid on the other, connected by a flexible PEG spacer that includes a sulfide (B99878) bond. The propargyl group allows for "click chemistry" reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific conjugation method. The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds. The inclusion of two PEG4 units significantly influences the molecule's physicochemical properties, most notably its solubility.
Core Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2055041-20-6 | [1] |
| Purity | Typically ≥95% | [1] |
| Appearance | White to off-white solid or oil | General observation for similar PEG compounds |
| Storage | Recommended at -20°C | [2] |
Solubility Profile
Solubility in Organic Solvents
Dimethyl Sulfoxide (DMSO) is a common solvent for PEGylated compounds.[2] For the closely related compound Propargyl-PEG4-acid, a solubility of 50 mg/mL (192.10 mM) in DMSO has been reported, although this may require sonication and the use of newly opened, anhydrous DMSO to avoid issues with hygroscopicity. Given the larger and still highly flexible nature of this compound, it is expected to have excellent solubility in DMSO.
Solubility in Aqueous Buffers
The hydrophilic nature of the polyethylene glycol (PEG) chains is a key design feature to enhance water solubility.[6][7] PEG linkers form hydrogen bonds with water molecules, rendering them highly soluble in aqueous environments.[6] Therefore, this compound is anticipated to be soluble in common aqueous buffers such as Phosphate-Buffered Saline (PBS). However, the terminal carboxylic acid's ionization state, and thus its contribution to solubility, will be pH-dependent. At neutral or basic pH, the deprotonated carboxylate will enhance aqueous solubility, while at acidic pH, the protonated carboxylic acid may be less soluble.
Summary of Qualitative Solubility
| Solvent/Buffer | Expected Solubility | Notes |
| DMSO | High | May require sonication. Hygroscopic nature of DMSO can impact solubility. |
| DMF | High | Similar to DMSO, a good solvent for PEGylated molecules. |
| Dichloromethane (DCM) | Soluble | Often used in the synthesis and purification of such linkers. |
| Water | Soluble | The hydrophilic PEG spacer enhances aqueous solubility.[3][4] |
| Aqueous Buffers (e.g., PBS) | Soluble | Solubility may be pH-dependent due to the carboxylic acid moiety. |
Experimental Protocols
While a specific, validated protocol for determining the solubility of this compound is not published, a general methodology based on standard practices for small molecules and PROTACs can be employed.
General Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a general procedure to determine the thermodynamic solubility of this compound in a given solvent or buffer.
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble, such as DMSO.
-
-
Preparation of Test Solutions:
-
In separate vials, add an excess amount of the solid this compound to a known volume of the test solvent (e.g., DMSO, PBS pH 7.4).
-
Ensure enough solid is added to achieve a saturated solution with undissolved solid remaining.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet. Alternatively, the supernatant can be filtered through a fine-pore (e.g., 0.22 µm) filter.
-
-
Quantification:
-
Dilute the clear supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved this compound using a suitable analytical technique, such as:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is a common method for quantifying small molecules. A standard curve must be generated using solutions of known concentrations.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method offers high sensitivity and specificity.
-
-
-
Calculation:
-
Calculate the concentration of the saturated solution based on the dilution factor and the measured concentration from the standard curve. This value represents the solubility of the compound in the tested solvent at the specified temperature.
-
Visualizing Workflows and Relationships
This compound is a linker molecule designed for specific applications in bioconjugation. The following diagrams, generated using the DOT language, illustrate the logical workflows and molecular interactions where this compound plays a central role.
Caption: Synthetic workflow for a PROTAC molecule.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Conclusion
This compound is a valuable heterobifunctional linker with solubility characteristics that are advantageous for its application in bioconjugation and the development of complex therapeutics like PROTACs and ADCs. Its PEGylated structure imparts high solubility in both common organic solvents such as DMSO and in aqueous buffers, which is crucial for handling, reaction efficiency, and the pharmacokinetic properties of the final conjugate. While quantitative solubility data requires experimental determination for specific buffer conditions, the qualitative assessment strongly supports its utility in a research and drug development setting. The provided general protocol offers a starting point for researchers to precisely quantify its solubility in their systems of interest.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. This compound, 2055041-20-6 | BroadPharm [broadpharm.com]
- 5. Propargyl-PEG4-S-PEG4-propargyl, 2055041-17-1 | BroadPharm [broadpharm.com]
- 6. chempep.com [chempep.com]
- 7. precisepeg.com [precisepeg.com]
An In-depth Technical Guide to Propargyl-PEG4-S-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the bifunctional linker, Propargyl-PEG4-S-PEG4-acid, tailored for researchers and professionals in the fields of biotechnology and drug development. This advanced linker is instrumental in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and targeted drug delivery systems.
Core Properties and Specifications
This compound is a hydrophilic, heterobifunctional linker featuring a terminal propargyl group and a carboxylic acid. The propargyl group facilitates covalent attachment to azide-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] The carboxylic acid end allows for conjugation to primary amine groups on biomolecules through the formation of a stable amide bond, typically mediated by activating agents like EDC and NHS.[3][4] The molecule incorporates two polyethylene (B3416737) glycol (PEG4) chains and a sulfide (B99878) bond, enhancing its solubility in aqueous media and providing a defined spacer arm to mitigate steric hindrance.[3][4]
Quantitative Data Summary
The key molecular and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 496.6 g/mol | [5] |
| Chemical Formula | C₂₂H₄₀O₁₀S | [5] |
| CAS Number | 2055041-20-6 | [5] |
| Purity | Typically ≥95% | |
| Appearance | White to off-white solid or oil | |
| Solubility | Soluble in water, DMSO, DMF | |
| Storage Conditions | -20°C, desiccated | [5] |
Experimental Protocols
This section details a general two-stage protocol for the conjugation of this compound to a primary amine-containing biomolecule (e.g., an antibody or protein) and subsequent click chemistry reaction with an azide-functionalized molecule.
Stage 1: Amine Coupling via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid moiety of the linker and its conjugation to a primary amine on a biomolecule.
Materials:
-
This compound
-
Biomolecule with primary amine(s) (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-7.5
-
Desalting columns for buffer exchange
Methodology:
-
Biomolecule Preparation:
-
Dissolve or exchange the biomolecule into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or carboxylates.
-
-
Linker Activation:
-
Immediately before use, prepare fresh solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer. A typical starting concentration is 100 mM for each.
-
In a separate microcentrifuge tube, dissolve this compound in the Activation Buffer.
-
Add a 5 to 10-fold molar excess of EDC and NHS to the linker solution.
-
Incubate at room temperature for 15-30 minutes to form the amine-reactive NHS ester.
-
-
Conjugation Reaction:
-
Add the activated linker solution to the biomolecule solution. A typical molar ratio is 10-20 moles of linker per mole of biomolecule, but this should be optimized.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Remove excess linker and reaction byproducts by buffer exchange using a desalting column or through dialysis against the desired storage buffer.
-
Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the propargyl-functionalized biomolecule and an azide-containing molecule (e.g., a fluorescent dye, drug payload).
Materials:
-
Propargyl-functionalized biomolecule (from Stage 1)
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent: Sodium ascorbate (B8700270)
-
Copper ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand
-
Reaction Buffer: PBS or other biocompatible buffer, pH 7-8
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 500 mM in water).
-
If using TBTA, prepare a stock solution in DMSO.
-
-
Click Reaction:
-
In a reaction vessel, combine the propargyl-functionalized biomolecule with a 3-5 fold molar excess of the azide-containing molecule.
-
Add the copper ligand (if used) to the reaction mixture.
-
Initiate the reaction by adding CuSO₄ to a final concentration of 0.1-1 mM, followed by sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light if using fluorescent molecules.
-
-
Purification:
-
Purify the final bioconjugate to remove excess reagents, catalyst, and unreacted azide (B81097) molecule using appropriate methods such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis.
-
Visualizations
The following diagrams illustrate the logical workflow of the experimental protocols described above.
References
Methodological & Application
Application Notes and Protocols: Propargyl-PEG4-S-PEG4-acid Bioconjugation for Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent attachment of molecules to proteins, is a cornerstone of modern biotechnology and drug development. It enables the creation of advanced therapeutics such as antibody-drug conjugates (ADCs), PROTACs (PROteolysis TArgeting Chimeras), and PEGylated proteins with enhanced pharmacokinetic profiles. The choice of the chemical linker is critical for the success of bioconjugation, influencing the stability, solubility, and biological activity of the final conjugate.
This document provides a detailed protocol for the use of Propargyl-PEG4-S-PEG4-acid, a heterobifunctional linker designed for two-step protein modification. This linker features a terminal carboxylic acid for conjugation to primary amines (e.g., lysine (B10760008) residues on a protein surface) and a terminal propargyl group for subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The two polyethylene (B3416737) glycol (PEG4) units enhance the hydrophilicity of the linker, which can improve the solubility and reduce the immunogenicity of the resulting protein conjugate.[][2]
This two-step approach allows for a controlled and modular strategy. First, the linker is attached to the protein of interest. In the second step, a molecule of interest (e.g., a small molecule drug, a fluorescent dye, or another biomolecule) bearing an azide (B81097) group can be "clicked" onto the propargyl-modified protein.
Materials and Reagents
Reagents for Protein-Linker Conjugation (Step 1)
-
Protein of interest (e.g., antibody, enzyme) in a suitable amine-free buffer (e.g., PBS, MES)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)[3]
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)[3]
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[4]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes for purification[]
Reagents for Click Chemistry Reaction (Step 2)
-
Propargyl-modified protein (from Step 1)
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand[5]
-
Sodium ascorbate (B8700270) (prepare fresh)[5]
-
Degassed, sterile, deionized water or buffer (e.g., PBS, pH 7.4)
-
Purification system for final conjugate (e.g., Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX))[]
Experimental Workflows
References
- 2. Propargyl-PEG4-acid, 1415800-32-6 | BroadPharm [broadpharm.com]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Propargyl-PEG4-S-PEG4-acid in Copper-Catalyzed Click Chemistry (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-S-PEG4-acid is a heterobifunctional linker designed for advanced bioconjugation and drug delivery applications. This linker features a terminal propargyl group for highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and a terminal carboxylic acid for covalent attachment to primary amine groups on biomolecules such as proteins, peptides, and antibodies. The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and reduces steric hindrance, making it an ideal tool for creating well-defined bioconjugates.[1][2] This document provides detailed protocols for the use of this compound in CuAAC reactions, including the initial conjugation to a primary amine-containing biomolecule and the subsequent click reaction with an azide-functionalized molecule.
Principle of Application
The utility of this compound lies in its dual functionality, enabling a two-stage conjugation strategy.
Stage 1: Amine Coupling. The carboxylic acid terminus of the linker is first activated, typically using carbodiimide (B86325) chemistry (e.g., with EDC and NHS), to form a reactive NHS ester. This activated linker is then reacted with a biomolecule containing primary amines (e.g., lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond. This step results in a "propargylated" biomolecule.
Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The propargyl group introduced onto the biomolecule is then ready to undergo a highly specific and efficient click reaction with a molecule bearing an azide (B81097) group. This reaction is catalyzed by Cu(I) and results in the formation of a stable triazole linkage, covalently connecting the two molecules.
This sequential approach allows for the precise and modular assembly of complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents.[3][4]
Data Presentation
Table 1: Typical Reagents for this compound Conjugation and CuAAC
| Step | Reagent | Typical Concentration/Molar Ratio | Purpose |
| Amine Coupling | This compound | 10-20 fold molar excess over biomolecule | Introduction of the alkyne functionality |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 1.5-2 fold molar excess over linker | Activation of the carboxylic acid | |
| NHS (N-hydroxysuccinimide) or Sulfo-NHS | 1.5-2 fold molar excess over linker | Formation of a more stable, amine-reactive ester | |
| Amine-containing biomolecule | - | Substrate for conjugation | |
| CuAAC | Propargylated biomolecule | 1 equivalent | Alkyne-containing substrate |
| Azide-functionalized molecule | 1.5-5 equivalents | Azide-containing substrate | |
| Copper(II) Sulfate (CuSO₄) | 0.1-0.5 mM | Source of copper catalyst | |
| Sodium Ascorbate (B8700270) | 1-5 mM | Reducing agent to generate Cu(I) in situ | |
| Ligand (e.g., THPTA, TBTA) | 5 fold molar excess over copper | Stabilizes Cu(I) and accelerates the reaction |
Table 2: Typical Reaction Conditions
| Parameter | Amine Coupling | CuAAC |
| Solvent | Amine-free buffer (e.g., PBS, MES), pH 7.2-7.5 | Aqueous buffer (e.g., PBS), pH 7.0-7.5 |
| Temperature | Room temperature | Room temperature |
| Reaction Time | 1-2 hours | 1-4 hours |
| Typical Yield | >90% (conjugation to biomolecule) | >95% (click reaction)[5] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein
This protocol describes the "propargylation" of a protein using the carboxylic acid end of the linker.
Materials:
-
This compound
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysuccinimide)
-
Reaction Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO or DMF.
-
Prepare fresh stock solutions of EDC and Sulfo-NHS in water or reaction buffer immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound (10-20 fold molar excess over the protein) with EDC (1.5 equivalents to the linker) and Sulfo-NHS (1.5 equivalents to the linker) in reaction buffer.
-
Incubate at room temperature for 15-30 minutes to generate the active NHS ester.
-
-
Conjugation to Protein:
-
Add the activated linker solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add quenching buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and byproducts by dialysis against PBS or by using size-exclusion chromatography.
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling (DOL) using techniques such as MALDI-TOF mass spectrometry or SDS-PAGE analysis.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the click reaction between the propargylated protein and an azide-functionalized molecule.
Materials:
-
Propargylated protein (from Protocol 1)
-
Azide-functionalized molecule (e.g., a fluorescent dye, biotin, or small molecule drug)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepared fresh)
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 50 mM in water)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the propargylated protein and the azide-functionalized molecule (1.5-5 fold molar excess) in the reaction buffer.
-
-
Catalyst Preparation:
-
In a separate tube, pre-mix the CuSO₄ stock solution with the THPTA ligand stock solution. A 1:5 molar ratio of Cu:ligand is common. Let this mixture stand for a few minutes.
-
-
Initiation of the Click Reaction:
-
Add the CuSO₄/THPTA solution to the protein/azide mixture. The final concentration of copper is typically in the range of 0.1-0.5 mM.
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the reaction. The final concentration of sodium ascorbate is typically 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or fluorescence analysis if a fluorescent azide is used.
-
-
Purification:
-
Purify the final bioconjugate to remove the copper catalyst, excess reagents, and byproducts using dialysis, size-exclusion chromatography, or affinity chromatography.
-
Visualizations
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for bioconjugation using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation | MDPI [mdpi.com]
- 4. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Propargyl-PEG4-S-PEG4-acid in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical component that influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC.
Propargyl-PEG4-S-PEG4-acid is a versatile, heterobifunctional linker designed for PROTAC synthesis. It features a terminal carboxylic acid for covalent attachment to an amine-functionalized ligand (either the POI binder or the E3 ligase ligand) and a terminal propargyl group for subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction, with an azide-functionalized counterpart. The polyethylene (B3416737) glycol (PEG) chains enhance the solubility and cell permeability of the resulting PROTAC molecule.
This document provides a detailed guide for the use of this compound in the synthesis of PROTACs, including experimental protocols and data presentation.
Signaling Pathway and Experimental Workflow
The synthesis of a PROTAC using this compound typically follows a two-step sequential process involving an amide bond formation followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC). The general workflow is depicted below.
Caption: General workflow for PROTAC synthesis and evaluation.
Experimental Protocols
Materials and Reagents:
-
This compound
-
Amine-functionalized POI ligand or E3 ligase ligand
-
Azide-functionalized corresponding ligand
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) and NHS (N-Hydroxysuccinimide)
-
Click chemistry reagents: Copper(II) sulfate (B86663) (CuSO4), Sodium ascorbate (B8700270)
-
Solvents: Anhydrous Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Dichloromethane (DCM), t-Butanol (t-BuOH), Water
-
Purification: Preparative High-Performance Liquid Chromatography (HPLC)
-
Analytical instruments: Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy
Protocol 1: Amide Coupling of this compound to an Amine-Functionalized Ligand
This protocol describes the formation of an amide bond between the carboxylic acid of the linker and an amine group on either the POI-binding ligand or the E3 ligase ligand.
-
Preparation: Ensure all glassware is thoroughly dried, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: In a round-bottom flask, dissolve the amine-containing ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Coupling Reagent Addition: To the solution, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting alkyne-functionalized intermediate by flash column chromatography or preparative HPLC.
-
Characterization: Confirm the identity and purity of the product by LC-MS and NMR.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" reaction to conjugate the alkyne-functionalized intermediate with an azide-modified ligand.
-
Dissolution: Dissolve the alkyne-functionalized intermediate (1.0 equivalent) and the azide-containing ligand (1.1 equivalents) in a suitable solvent mixture, such as t-BuOH/water (1:1) or DMSO.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1-0.2 equivalents) and sodium ascorbate (0.5-1.0 equivalent) in water.
-
Reaction Initiation: Add the copper(II) sulfate and sodium ascorbate solution to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-4 hours.
-
Purification: Upon completion, dilute the reaction mixture with water and extract the crude PROTAC. Purify the final product by preparative HPLC.
-
Characterization: Confirm the identity, purity, and structure of the final PROTAC molecule by LC-MS and NMR spectroscopy.
Data Presentation
The efficacy of a synthesized PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table provides an example of how to present such data. Data for a PROTAC synthesized with the similar linker Propargyl-PEG4-acid is included for reference.[1]
| PROTAC ID | Linker | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) |
| Example 1 | This compound | e.g., BRD4 | e.g., Pomalidomide | e.g., HeLa | Data to be determined experimentally | Data to be determined experimentally |
| PROTAC 3 | Propargyl-PEG4-acid | BTK | IAP | THP-1 | 200 | >90 |
Biological Evaluation Protocol: Western Blotting for Protein Degradation
This protocol is a standard method to quantify the degradation of the target protein induced by the PROTAC.
-
Cell Culture and Treatment: Plate the desired cells in appropriate culture dishes and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.
References
Application of Propargyl-PEG4-S-PEG4-acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The efficacy and safety of an ADC are critically dependent on the properties of its three components: the monoclonal antibody (mAb), the cytotoxic payload, and the linker connecting them. The linker plays a pivotal role in ensuring the stability of the ADC in circulation and facilitating the efficient release of the payload at the tumor site.
Propargyl-PEG4-S-PEG4-acid is a novel, heterobifunctional linker that offers significant advantages in ADC development. Its unique structure, featuring a propargyl group for bioorthogonal "click" chemistry, a stable thioether bond, two polyethylene (B3416737) glycol (PEG) chains, and a terminal carboxylic acid, provides a versatile platform for creating next-generation ADCs with improved physicochemical and pharmacological properties.
The dual PEG chains enhance the hydrophilicity of the linker, which can improve the solubility and stability of the final ADC, particularly when working with hydrophobic payloads.[1][2] This can lead to a higher drug-to-antibody ratio (DAR) without inducing aggregation, and potentially improve the pharmacokinetic profile of the conjugate.[1][2] The propargyl group allows for a highly specific and efficient conjugation to an azide-modified payload via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[3] The terminal carboxylic acid enables straightforward conjugation to primary amines, such as the lysine (B10760008) residues on the surface of a monoclonal antibody, through the formation of a stable amide bond. The inclusion of a thioether bond within the linker backbone contributes to its overall stability.
This document provides detailed application notes and protocols for the use of this compound in the development of ADCs.
Key Features and Advantages
| Feature | Advantage | Reference |
| Heterobifunctional Structure | Allows for sequential and controlled conjugation of the antibody and the payload. | N/A |
| Dual PEG4 Spacers | Increases hydrophilicity, improves solubility of the ADC, reduces aggregation, and can enhance pharmacokinetic properties. | [1][2] |
| Propargyl Group | Enables highly efficient and specific payload conjugation via CuAAC click chemistry. | [3] |
| Terminal Carboxylic Acid | Facilitates stable amide bond formation with lysine residues on the antibody. | N/A |
| Thioether Linkage | Provides high stability in circulation, minimizing premature drug release. | [4][] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of an ADC using this compound. Optimization of reaction conditions may be necessary for specific antibodies and payloads.
Antibody Modification with this compound
This protocol describes the conjugation of the linker to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.4)
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography [SEC] or tangential flow filtration [TFF])
Procedure:
-
Activation of this compound:
-
Dissolve this compound, NHS, and EDC in anhydrous DMF at a molar ratio of 1:1.2:1.2.
-
Incubate the reaction mixture at room temperature for 1-2 hours to form the NHS ester.
-
-
Antibody Preparation:
-
Exchange the antibody into the reaction buffer at a concentration of 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the activated Propargyl-PEG4-S-PEG4-NHS ester solution to the antibody solution. The molar excess of the linker over the antibody will determine the average linker-to-antibody ratio (LAR) and should be optimized (a starting point is a 5-10 fold molar excess).
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-linker conjugate using SEC or TFF to remove unreacted linker and other small molecules.
-
Exchange the purified conjugate into a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Determine the LAR using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
-
Payload Conjugation via Click Chemistry (CuAAC)
This protocol describes the conjugation of an azide-modified cytotoxic payload to the propargyl-functionalized antibody.
Materials:
-
Propargyl-modified antibody
-
Azide-modified cytotoxic payload
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Reaction buffer (e.g., PBS, pH 7.0)
-
Purification system (e.g., SEC or TFF)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the azide-modified payload in a suitable solvent (e.g., DMSO).
-
Prepare fresh stock solutions of CuSO₄, THPTA, and sodium ascorbate in water.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the propargyl-modified antibody.
-
Add the azide-modified payload to the antibody solution. The molar excess of the payload over the antibody will depend on the desired DAR and should be optimized (a starting point is a 1.5-fold molar excess per alkyne group).
-
In a separate tube, pre-mix CuSO₄ and THPTA at a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the antibody-payload solution.
-
Initiate the reaction by adding sodium ascorbate. The final concentrations should be optimized, but typical ranges are 50-100 µM CuSO₄, 250-500 µM THPTA, and 1-2 mM sodium ascorbate.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the resulting ADC using SEC or TFF to remove unreacted payload and other reagents.
-
Exchange the purified ADC into a formulation buffer.
-
ADC Characterization
Methods:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) and/or UV-Vis spectroscopy.
-
Purity and Aggregation: Assess the percentage of monomer, aggregate, and fragment using size-exclusion chromatography (SEC).
-
Identity and Integrity: Confirm the molecular weight of the ADC and its subunits (light chain and heavy chain) using mass spectrometry.
-
In Vitro Cytotoxicity: Evaluate the potency of the ADC on antigen-positive and antigen-negative cell lines using a cell viability assay (e.g., MTS or CellTiter-Glo).
-
In Vivo Efficacy: Assess the anti-tumor activity of the ADC in a relevant xenograft mouse model.
Representative Data
The following tables present hypothetical but representative data for an ADC constructed using a this compound linker.
Table 1: Physicochemical Characterization of a Representative ADC
| Parameter | Result | Method |
| Average DAR | 3.8 | HIC-UV |
| Monomer Purity | >98% | SEC-HPLC |
| Aggregates | <2% | SEC-HPLC |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
Table 2: In Vitro Cytotoxicity of a Representative ADC
| Cell Line | Target Antigen Expression | IC₅₀ (nM) |
| Cell Line A | High | 0.5 |
| Cell Line B | Low | 50 |
| Cell Line C | Negative | >1000 |
Table 3: Pharmacokinetic Parameters of a Representative ADC in Mice
| Parameter | Value |
| Half-life (t₁/₂) | ~150 hours |
| Clearance (CL) | ~0.3 mL/h/kg |
| Area Under the Curve (AUC) | ~5000 µg*h/mL |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of an ADC using this compound.
ADC Mechanism of Action and a Representative Signaling Pathway
Many cytotoxic payloads used in ADCs, such as auristatins, function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
Caption: General mechanism of action for an ADC and tubulin inhibition pathway.
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amine Conjugation using Propargyl-PEG4-S-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-S-PEG4-acid is a bifunctional linker molecule widely utilized in bioconjugation, drug delivery, and proteomics.[1] This linker features a terminal carboxylic acid group and a propargyl group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The carboxylic acid can be readily conjugated to primary amine groups present on biomolecules such as proteins, peptides, and antibodies, forming a stable amide bond.[1][2] This reaction is typically mediated by the use of carbodiimide (B86325) crosslinkers like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4] The propargyl group on the other end of the linker enables subsequent covalent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1][5] The inclusion of the PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[6]
This document provides detailed protocols for the conjugation of this compound to amine-containing molecules, guidelines for optimizing reaction conditions, and methods for the purification and analysis of the final conjugate.
Data Presentation
Table 1: Recommended Molar Ratios for EDC/NHS Amine Conjugation
| Reactant | Molar Excess relative to this compound | Typical Range | Rationale |
| EDC | 2 - 10 fold | A molar excess of EDC over the carboxyl-containing molecule is used to drive the activation of the carboxylic acid.[6] | |
| NHS/Sulfo-NHS | 2 - 5 fold | A molar excess of NHS is used to efficiently convert the unstable O-acylisourea intermediate to a more stable NHS ester, which then reacts with the amine.[6] | |
| Amine-containing Molecule | 1 - 1.5 fold | An equimolar or slight excess of the amine-containing molecule is typically used to ensure efficient conjugation to the activated linker.[6] |
Table 2: Optimization of Reaction Conditions
| Parameter | Recommended Range | Rationale and Considerations |
| Activation pH | 4.5 - 6.0 | The activation of the carboxyl group on the PEG linker with EDC/NHS is most efficient in a slightly acidic environment. MES buffer is a common choice as it lacks primary amines and carboxyl groups that could interfere with the reaction.[7][8] |
| Conjugation pH | 7.2 - 8.5 | The reaction of the NHS-activated PEG with primary amines is most efficient at a neutral to slightly basic pH. Phosphate-buffered saline (PBS) or sodium bicarbonate buffer are commonly used.[7][8] |
| Reaction Time (Activation) | 15 - 30 minutes | A short incubation time is typically sufficient for the activation of the carboxylic acid with EDC and NHS at room temperature.[7] |
| Reaction Time (Conjugation) | 1 - 4 hours at room temperature, or overnight at 4°C | The optimal conjugation time can vary depending on the reactivity of the amine-containing molecule. The reaction can be monitored to determine the optimal endpoint.[9] |
| Quenching Agent | 20-50 mM Tris, Glycine, Lysine, or Hydroxylamine | Quenching stops the reaction by consuming unreacted NHS esters. Primary amine-containing quenching agents will modify any remaining activated carboxyl groups.[8] |
Table 3: Comparison of Purification Methods for PEGylated Conjugates
| Purification Method | Principle | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | Effective at removing unreacted small molecules like EDC, NHS, and the PEG linker.[] | May not effectively separate the desired conjugate from unreacted protein or protein aggregates of similar size. |
| Ion Exchange Chromatography (IEX) | Separation based on differences in surface charge. | Can separate the PEGylated conjugate from the unreacted protein, as PEGylation can alter the overall charge of the molecule.[] | The effectiveness depends on the extent of PEGylation and the charge properties of the protein. |
| Reverse Phase Chromatography (RPC) | Separation based on hydrophobicity. | Useful for the purification of smaller conjugates and for analytical assessment of the reaction mixture.[] | May not be suitable for large, sensitive proteins that can be denatured by organic solvents. |
| Dialysis / Ultrafiltration | Separation based on a molecular weight cut-off membrane. | Simple method for removing small molecule impurities and for buffer exchange.[11] | Inefficient for removing unreacted protein or larger impurities. |
Experimental Protocols
Materials
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[8]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 0.1 M sodium bicarbonate, pH 8.0-8.5[12]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., SEC or IEX chromatography columns)
Two-Step EDC/NHS Conjugation Protocol
This two-step method is preferred for biomolecules that contain both amine and carboxyl groups to minimize self-conjugation and polymerization.[4]
Step 1: Activation of this compound
-
Equilibrate this compound, EDC, and NHS to room temperature before use.
-
Dissolve this compound in Activation Buffer to the desired concentration.
-
Immediately before use, prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
Add the EDC and NHS stock solutions to the solution of this compound. Refer to Table 1 for recommended molar ratios.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS ester.[7]
Step 2: Conjugation to the Amine-Containing Molecule
-
Dissolve the amine-containing molecule in the Coupling Buffer at the desired concentration. Ensure the buffer does not contain primary amines (e.g., Tris).[13]
-
Adjust the pH of the activated this compound solution to 7.2-7.5 by adding Coupling Buffer.[8]
-
Add the solution of the amine-containing molecule to the activated PEG solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[9]
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS-activated PEG. Incubate for 15-30 minutes at room temperature.[8]
Purification of the Conjugate
-
Following the quenching step, purify the conjugate to remove unreacted reagents, byproducts, and unconjugated molecules.
-
Select an appropriate purification method based on the properties of the conjugate and potential impurities (refer to Table 3). Size exclusion chromatography (SEC) is commonly used to remove small molecule byproducts.[] Ion exchange chromatography (IEX) can be effective in separating the conjugate from the unreacted protein.[]
-
Monitor the purification process using techniques such as UV-Vis spectroscopy, SDS-PAGE, or HPLC.
Characterization of the Conjugate
The success of the conjugation can be assessed using various analytical techniques:
-
SDS-PAGE: An increase in the molecular weight of the protein after conjugation indicates successful PEGylation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG linkers attached to each molecule.
-
HPLC (SEC, IEX, or RP): Can be used to assess the purity of the conjugate and to separate different species in the reaction mixture.[]
Mandatory Visualization
Caption: Workflow for the two-step amine conjugation protocol.
Caption: Reaction mechanism of EDC/NHS mediated amine conjugation.
References
- 1. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative analysis of polyethylene glycol (PEG) in PEG-modified proteins/cytokines by aqueous two-phase systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 9. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Amide Bond Formation using Propargyl-PEG4-S-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of biomolecules through PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, is a cornerstone strategy in drug development and biotechnology.[1][2][3][4][5] This process can significantly enhance the therapeutic properties of proteins, peptides, and other molecules by improving solubility, extending plasma half-life, reducing immunogenicity, and increasing stability.[1][2][3][4][5] The Propargyl-PEG4-S-PEG4-acid linker is a heterobifunctional reagent designed for just such advanced bioconjugation.
This molecule features a terminal carboxylic acid group and a propargyl group. The carboxylic acid can be activated to form a stable amide bond with primary amine groups found on proteins (e.g., lysine (B10760008) residues) and other molecules.[1] The propargyl group provides a handle for subsequent "click chemistry" reactions, allowing for the attachment of other molecules, such as imaging agents or targeting ligands, in a highly specific and efficient manner.[1] The dual PEG4 spacers and the central sulfide (B99878) linkage enhance the hydrophilicity and flexibility of the linker.
This document provides detailed protocols for the activation of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) and its subsequent conjugation to amine-containing molecules.
Reaction Mechanism
The EDC/NHS coupling reaction is a robust and widely used method for forming amide bonds. It proceeds in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of the this compound to form a highly reactive and unstable O-acylisourea intermediate.[6] This activation step is most efficient in an acidic environment (pH 4.5-6.0).[6][7]
-
Formation of a Semi-Stable NHS Ester and Subsequent Amide Bond: In the presence of NHS, the O-acylisourea intermediate is converted into a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis in aqueous solutions and reacts efficiently with primary amines at a physiological to slightly basic pH (7.2-8.5) to form a stable amide bond, releasing NHS.[6][7][8]
Data Presentation
Table 1: Recommended Molar Ratios for EDC/NHS Activation and Conjugation
The degree of labeling can be controlled by adjusting the molar ratio of the activated linker to the amine-containing molecule. The following table provides general guidelines. Optimal ratios should be determined empirically for each specific application.
| Target Degree of Labeling | Molar Ratio (Linker:Protein) | Recommended pH for Conjugation | Expected Number of Linkers per Protein | Notes |
| Low | 5:1 - 10:1 | 8.0 - 8.5 | 1 - 3 | Useful when minimal labeling is desired to preserve protein activity. |
| Medium | 10:1 - 30:1 | 8.0 - 8.5 | 3 - 6 | A good starting point for most applications. |
| High | > 30:1 | 8.0 - 8.5 | > 6 | Higher ratios can lead to a higher degree of labeling but may increase the risk of protein aggregation and loss of activity. |
This data is adapted from typical NHS ester-amine conjugation reactions and should be used as a starting point for optimization.[1]
Table 2: Typical Reaction Parameters and Yields
While precise yields are dependent on the specific reactants and conditions, the following table summarizes typical parameters for EDC/NHS chemistry.
| Parameter | Value | Reference |
| EDC Molar Excess (to Carboxylic Acid) | 1.1 - 2 equivalents | [1][7] |
| NHS Molar Excess (to Carboxylic Acid) | 1.1 - 2 equivalents | [1][7] |
| Activation Time | 15 - 30 minutes | [1][7] |
| Conjugation Time | 2 hours to overnight | [1][6][7] |
| Activation pH | 4.5 - 6.0 | [6][7] |
| Conjugation pH | 7.2 - 8.5 | [6][7] |
| Typical Conjugate Yield | 68% - 79% | [9] (Note: Yields are highly variable) |
Experimental Protocols
Protocol 1: Two-Step Aqueous EDC/NHS Activation and Conjugation
This protocol is recommended for conjugating this compound to proteins or other amine-containing biomolecules in an aqueous environment. The two-step process, involving a pH shift, maximizes efficiency and minimizes side reactions.[6][8]
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[7]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[7]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Allow this compound, EDC, and NHS/Sulfo-NHS to equilibrate to room temperature before opening vials.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.[7]
-
Prepare a solution of the amine-containing molecule in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.[8]
-
-
Activation of this compound:
-
Conjugation to the Amine-Containing Molecule:
-
Add the activated Propargyl-PEG-NHS ester solution to the protein solution in Coupling Buffer. A 5 to 20-fold molar excess of the activated linker to the protein is a good starting point for optimization.[10]
-
The pH of the reaction mixture should be between 7.2 and 8.5 for efficient conjugation. Adjust with PBS if necessary.[6][7]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[1][6]
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Remove excess reagents and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
Application in Signaling Pathway Studies
Molecules functionalized with Propargyl-PEG linkers have been utilized in neurodegenerative disease research. For example, a Propargyl-PEG3-acid was used to synthesize a compound to study the role of dopamine (B1211576) quinones in neuronal cell death, a process implicated in Parkinson's disease.[11] This research suggests that protein modification by these quinones can impair proteome function, leading to the death of dopaminergic cells.[11]
The simplified pathway below illustrates how a propargyl-PEG-functionalized probe could be used to study this process. The propargyl group allows for the "clicking" on of a reporter molecule (e.g., a fluorophore) to track the modified proteins within the cell.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. Use of PEG Linkers to Study Cell Death | BroadPharm [broadpharm.com]
Application Notes and Protocols for Peptide Labeling with Propargyl-PEG4-S-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-S-PEG4-acid is a heterobifunctional linker designed for the versatile and efficient labeling of peptides and other biomolecules. This linker possesses two key functional groups: a carboxylic acid and a propargyl group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) and a sulfide-containing spacer. The carboxylic acid allows for covalent attachment to primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, through a stable amide bond. This reaction is typically facilitated by carbodiimide (B86325) chemistry, for example, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). The terminal propargyl group enables the subsequent attachment of an azide-containing molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate, making this linker a valuable tool in drug development, diagnostics, and proteomics research.
These application notes provide detailed protocols for the two-step labeling of a model peptide with this compound, followed by a click chemistry reaction. It also includes methods for the purification and characterization of the resulting conjugates.
Experimental Protocols
Part 1: Amide Coupling of this compound to a Peptide
This protocol describes the conjugation of the carboxylic acid group of the linker to a primary amine on the peptide (e.g., N-terminus or lysine side chain) using EDC/NHS chemistry.
Materials and Reagents:
-
Peptide with at least one primary amine (e.g., a peptide with an N-terminus and/or a lysine residue)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for dissolving the linker if necessary
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF) for characterization
Protocol:
-
Peptide Preparation: Dissolve the peptide in Coupling Buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Prepare a stock solution of this compound in DMF or DMSO at a concentration of 10-50 mM.
-
Activation of Linker:
-
In a separate microcentrifuge tube, add a 5-10 fold molar excess of the this compound linker over the peptide.
-
Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS (relative to the linker) to the linker solution.
-
Vortex briefly to mix and incubate at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Conjugation Reaction:
-
Add the activated linker solution to the peptide solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-activated linker. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the propargyl-labeled peptide from excess reagents and unlabeled peptide using RP-HPLC. Collect fractions and analyze by mass spectrometry to identify the desired product.
-
Lyophilization and Storage: Lyophilize the purified fractions containing the propargyl-labeled peptide. Store the lyophilized powder at -20°C or -80°C.
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the propargyl-labeled peptide and an azide-containing molecule (e.g., a fluorescent dye, a targeting ligand, or another peptide).
Materials and Reagents:
-
Propargyl-labeled peptide (from Part 1)
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer: PBS, pH 7.4 or other suitable buffer
-
RP-HPLC system for purification
-
Mass spectrometer for characterization
Protocol:
-
Reagent Preparation:
-
Dissolve the propargyl-labeled peptide and the azide-containing molecule in the Reaction Buffer to a final concentration of 1-5 mM. A slight molar excess (1.1-1.5 fold) of the azide-containing molecule is recommended.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the propargyl-labeled peptide and the azide-containing molecule.
-
Add THPTA to the reaction mixture to a final concentration of 1-5 mM.
-
Add CuSO₄ to a final concentration of 0.5-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC.
-
-
Purification: Purify the final peptide conjugate using RP-HPLC.
-
Characterization and Storage: Characterize the purified conjugate by mass spectrometry to confirm the successful conjugation. Lyophilize the pure fractions and store at -20°C or -80°C.
Data Presentation
The following tables provide hypothetical but realistic data for the labeling of a 2 kDa model peptide.
Table 1: Reagents for Propargyl-Labeling of Model Peptide
| Reagent | Molecular Weight ( g/mol ) | Concentration | Molar Ratio (vs. Peptide) | Volume Added (µL) |
| Model Peptide | 2000 | 5 mg/mL | 1 | 200 |
| This compound | 524.6 | 20 mM | 10 | 25 |
| EDC | 191.7 | 100 mM | 15 | 7.5 |
| NHS | 115.1 | 100 mM | 15 | 7.5 |
Table 2: Yield and Purity after Propargyl-Labeling
| Step | Yield (%) | Purity by RP-HPLC (%) | Expected Mass (Da) | Observed Mass (Da) |
| Crude Reaction Mixture | - | 65 | 2506.6 | 2506.8 |
| After RP-HPLC Purification | 75 | >98 | 2506.6 | 2506.7 |
Table 3: Reagents for CuAAC Reaction with Azido-Dye
| Reagent | Molecular Weight ( g/mol ) | Concentration | Molar Ratio (vs. Propargyl-Peptide) | Volume Added (µL) |
| Propargyl-Peptide | 2506.6 | 2 mM | 1 | 100 |
| Azido-Fluorescent Dye | 450 | 10 mM | 1.5 | 30 |
| CuSO₄ | 159.6 | 50 mM | 0.5 | 2 |
| Sodium Ascorbate | 198.1 | 100 mM | 5 | 10 |
| THPTA | 434.5 | 50 mM | 1 | 4 |
Table 4: Yield and Purity after CuAAC Reaction
| Step | Yield (%) | Purity by RP-HPLC (%) | Expected Mass (Da) | Observed Mass (Da) |
| Crude Reaction Mixture | - | 85 | 2956.6 | 2956.9 |
| After RP-HPLC Purification | 80 | >99 | 2956.6 | 2956.7 |
Visualizations
Caption: Workflow for the two-step labeling of a peptide.
Caption: Chemical principles of the labeling reactions.
Application Notes and Protocols for Propargyl-PEG4-S-PEG4-acid in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-S-PEG4-acid is a heterobifunctional linker designed for the development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs) and targeted nanoparticles. This linker features three key components: a propargyl group for bioorthogonal "click" chemistry, a central disulfide bond for triggered drug release in the reducing environment of the cell, and a terminal carboxylic acid for stable amide bond formation with targeting moieties. The two polyethylene (B3416737) glycol (PEG4) spacers enhance the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.[1][2][3][4]
This document provides detailed application notes and protocols for the use of this compound in the creation of targeted drug delivery systems.
Key Features and Applications
-
Targeted Drug Delivery: Enables the conjugation of cytotoxic payloads to targeting ligands (e.g., antibodies, peptides) for selective delivery to cancer cells or other diseased tissues.[2][5]
-
Antibody-Drug Conjugates (ADCs): The carboxylic acid can be readily coupled to lysine (B10760008) residues on a monoclonal antibody, while the propargyl group allows for the attachment of an azide-modified drug payload via copper-catalyzed azide-alkyne cycloaddition (CuAAC).[6][7]
-
Redox-Responsive Drug Release: The disulfide bond is stable in the bloodstream but is susceptible to cleavage by reducing agents such as glutathione, which is found at significantly higher concentrations inside cells, leading to intracellular drug release.[][9]
-
Enhanced Pharmacokinetics: The hydrophilic PEG spacers can improve the solubility of hydrophobic drugs, reduce aggregation, and potentially prolong the circulation half-life of the conjugate.[10][11]
-
Modular "Click" Chemistry: The propargyl group provides a versatile handle for late-stage functionalization with a variety of azide-containing molecules, facilitating a modular approach to drug delivery system design.[12]
Data Presentation
The following tables summarize representative quantitative data from studies on ADCs utilizing PEG and cleavable linkers. While not exclusively from systems using the exact this compound linker, this data provides valuable insights into the expected performance characteristics.
Table 1: Representative Drug-to-Antibody Ratio (DAR) and In Vitro Cytotoxicity of HER2-Targeted ADCs with Cleavable PEG Linkers
| ADC Configuration | Targeting Antibody | Payload | Linker Type | Average DAR | Cell Line (HER2 Expression) | IC50 | Reference |
| ADC 1 | Trastuzumab | MMAE | PEG4-vc | 3.8 | SK-BR-3 (High) | 15 ng/mL | [13] |
| ADC 2 | Trastuzumab | MMAU | PEG-Glycopeptide | 8 | NCI-N87 (High) | 13-50 ng/mL | [14] |
| ADC 3 | Affibody | MMAE | PEG4k | 1 | NCI-N87 (High) | ~11.5 ng/mL | [15] |
| ADC 4 | Affibody | MMAE | PEG10k | 1 | NCI-N87 (High) | ~51.5 ng/mL | [15] |
| ADC 5 | Trastuzumab | Camptothecin Analog | PEG-Val-Ala-PAB | 3.0 | KPL-4 (High) | ~30 nM | [4] |
IC50 values are highly dependent on the specific experimental conditions, including cell line, payload potency, and incubation time.
Table 2: Representative In Vivo Efficacy of ADCs with Cleavable PEG Linkers in Xenograft Models
| ADC Configuration | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| HER2-ADC (SHR-A1811) | NCI-N87 Gastric Cancer | 10 mg/kg, single dose | Complete tumor regression | [1][16] |
| HER2-ADC (Affibody-PEG10k-MMAE) | NCI-N87 Gastric Cancer | 5 mg/kg, q3d x 4 | Significant tumor growth inhibition | [15] |
| EGFR-PDC (PanP-DM1) | A431 Epidermoid Carcinoma | 10 mg/kg, q3d x 4 | Significant tumor eradication | [17][18] |
| HER2-ADC (Cleavable PEG20k) | NCI-N87 Gastric Cancer | 5.5 mg/kg | Complete tumor eradication |
TGI is a measure of the reduction in tumor size in treated animals compared to a control group.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the two-step process of first activating the carboxylic acid of the linker and then conjugating it to the lysine residues of a monoclonal antibody.
Materials:
-
This compound
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffers (e.g., MES buffer, pH 6.0 for activation; PBS, pH 7.4 for conjugation)
Procedure:
-
Antibody Preparation:
-
If necessary, exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4) using a desalting column.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
In a separate tube, dissolve EDC (1.5 equivalents relative to the linker) and NHS (1.5 equivalents relative to the linker) in anhydrous DMF or DMSO.
-
Add the EDC/NHS solution to the linker solution and incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to the Antibody:
-
Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized (a starting point is a 5-10 fold molar excess of the linker).
-
Gently mix and allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubating for 30 minutes at room temperature.
-
Remove excess linker and byproducts by purifying the antibody-linker conjugate using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the linker-to-antibody ratio (LAR) using techniques such as UV-Vis spectroscopy (if the linker has a chromophore), MALDI-TOF mass spectrometry, or hydrophobic interaction chromatography (HIC).
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Payload Conjugation
This protocol describes the "clicking" of an azide-modified cytotoxic payload to the propargyl-functionalized antibody.
Materials:
-
Propargyl-modified antibody from Protocol 1
-
Azide-modified cytotoxic payload
-
Copper(II) sulfate (B86663) (CuSO4)
-
A copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
A reducing agent, such as sodium ascorbate (B8700270)
-
Anhydrous DMSO
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the azide-modified payload in DMSO.
-
Prepare a stock solution of CuSO4 in water (e.g., 20 mM).
-
Prepare a stock solution of the THPTA ligand in water (e.g., 100 mM).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the propargyl-modified antibody with the azide-modified payload. The molar ratio of payload to antibody should be optimized to achieve the desired DAR (a starting point is a 5-10 fold molar excess of the payload).
-
In a separate tube, pre-mix the CuSO4 and THPTA ligand solutions in a 1:5 molar ratio and let it stand for a few minutes.
-
Add the copper/ligand complex to the antibody/payload mixture.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate should be in the millimolar range (e.g., 1-5 mM).
-
Gently mix and incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification of the ADC:
-
Purify the resulting ADC to remove unreacted payload, catalyst, and other reagents. SEC is a common method for this purification step.[4] TFF can also be used for larger scale preparations.
-
-
Characterization of the ADC:
-
Determine the final DAR using methods such as UV-Vis spectroscopy, HIC, or mass spectrometry.
-
Assess the purity and aggregation of the ADC using SEC.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method to assess the potency of the newly synthesized ADC on cancer cells.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)
-
Control cell line (e.g., HER2-negative MCF-7 cells)
-
Complete cell culture medium
-
Synthesized ADC
-
Control antibody
-
Free cytotoxic drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the target and control cells in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, control antibody, and free drug in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a control.
-
-
Incubation:
-
Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a non-linear regression analysis.
-
Visualizations
Signaling Pathways
Experimental Workflows
Disclaimer
These protocols are intended as a general guide and may require optimization for specific antibodies, payloads, and cell lines. All laboratory work should be conducted in accordance with institutional safety guidelines.
References
- 1. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Site-specific And Hydrophilic ADCs Through Disulfide-bridged Linker And Branched PEG [sinopeg.com]
- 7. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Clinical perspective: Antibody-drug conjugates for the treatment of HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SHR-A1811, a novel anti-HER2 antibody-drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preclinical studies of a Pro-antibody-drug conjugate designed to selectively target EGFR-overexpressing tumors with improved therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preclinical studies of a Pro-antibody-drug conjugate designed to selectively target EGFR-overexpressing tumors with improved therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. EGFR Inhibition Enhances the Cellular Uptake and Antitumor-Activity of the HER3 Antibody-Drug Conjugate HER3-DXd - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Orthogonal Conjugation Strategies using Propargyl-PEG4-S-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-S-PEG4-acid is a heterobifunctional linker designed for the versatile and efficient synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker features two distinct reactive moieties at either end of a flexible polyethylene (B3416737) glycol (PEG) spacer. The terminal propargyl group, with its alkyne functionality, allows for highly specific and efficient "click chemistry" reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][3] The terminal carboxylic acid enables straightforward conjugation to primary amines, such as those found on lysine (B10760008) residues of proteins, through stable amide bond formation.[2]
The inclusion of a PEG4 spacer enhances the aqueous solubility and reduces the potential for aggregation of the resulting conjugate, which can improve its pharmacokinetic and pharmacodynamic properties.[4][5] The defined length of the monodisperse PEG linker ensures the production of more homogeneous conjugates, which is a critical aspect for therapeutic applications.[5]
These application notes provide detailed protocols for the orthogonal conjugation of biomolecules using this compound, along with illustrative diagrams of relevant signaling pathways where such conjugates are often applied.
Data Presentation
While specific quantitative data for the this compound linker is not extensively published, the following tables summarize representative data for the conjugation chemistries it employs. These values are intended to serve as a general guide, and optimal conditions should be determined empirically for each specific application.
Table 1: Representative Efficiency of Amine Coupling (EDC/NHS Chemistry)
| Parameter | Typical Value | Notes |
| Coupling Efficiency | 40 - 70% | Highly dependent on the protein, buffer conditions, and reagent concentrations. |
| Reaction Time | 2 - 4 hours | Can be extended to overnight at 4°C. |
| Optimal pH (Activation) | 4.5 - 6.0 | For the activation of the carboxyl group with EDC/NHS. |
| Optimal pH (Coupling) | 7.2 - 8.0 | For the reaction of the activated ester with the primary amine. |
Table 2: Representative Efficiency of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Typical Value | Notes |
| Reaction Yield | > 90% | CuAAC is known for its high efficiency and quantitative yields.[6] |
| Reaction Time | 30 - 60 minutes | Can be faster at higher concentrations. |
| Copper (I) Concentration | 50 - 200 µM | Higher concentrations can sometimes lead to protein precipitation. |
| Ligand to Copper Ratio | 2:1 to 5:1 | Ligands like THPTA or TBTA stabilize the Cu(I) catalyst. |
| Stability of Triazole Linkage | High | The resulting triazole ring is highly stable under physiological conditions. |
Experimental Protocols
Protocol 1: Amine Coupling via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein).
Materials:
-
This compound
-
Amine-containing molecule (e.g., antibody at 1-5 mg/mL)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Reagent Preparation: Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water immediately before use.
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS to the linker solution.
-
Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.
-
-
Conjugation to Amine-Containing Molecule:
-
Immediately add the activated linker solution to the amine-containing molecule in Coupling Buffer. A 10 to 20-fold molar excess of the activated linker over the amine-containing molecule is a good starting point.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by quenching any unreacted Sulfo-NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess linker and byproducts by size-exclusion chromatography using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the propargyl group of the linker (already conjugated to a molecule via its acid group) to an azide-containing molecule.
Materials:
-
Propargyl-functionalized molecule
-
Azide-containing molecule
-
Copper (II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Sodium Ascorbate
-
Reaction Buffer: PBS, pH 7.4
-
Degassing equipment (optional, but recommended)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in deionized water or DMSO/t-butanol.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. This solution should be prepared fresh.
-
-
Reaction Setup:
-
In a reaction tube, combine the propargyl-functionalized molecule and the azide-containing molecule in the Reaction Buffer. A 1.5 to 5-fold molar excess of the azide-containing molecule is typically used.
-
If not using a pre-complexed catalyst, add the THPTA or TBTA ligand to the reaction mixture.
-
-
Catalyst Preparation (if not pre-mixed): In a separate tube, mix the CuSO₄ solution with the THPTA or TBTA solution at a 1:2 to 1:5 molar ratio. Let it stand for a few minutes.
-
Initiation of the Click Reaction:
-
Add the copper/ligand solution to the reaction mixture containing the alkyne and azide. The final copper concentration should be between 50 and 200 µM.
-
Add the freshly prepared Sodium Ascorbate solution to the reaction mixture to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) catalyst.
-
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Purification: Purify the conjugate using size-exclusion chromatography, dialysis, or other appropriate chromatographic techniques to remove the copper catalyst, excess reagents, and byproducts.
Mandatory Visualizations
References
Application Notes and Protocols for Coupling Propargyl-PEG4-S-PEG4-acid to Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-S-PEG4-acid is a heterobifunctional linker designed for the versatile and efficient conjugation of biomolecules. This linker possesses two distinct reactive functionalities: a terminal carboxylic acid and a propargyl group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) and thioether spacer. The carboxylic acid allows for the formation of stable amide bonds with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues) or amine-modified oligonucleotides. The propargyl group enables covalent linkage to azide-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry."
The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate, while the thioether bond offers metabolic stability.[1][2] This combination of features makes this compound a valuable tool in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics and diagnostics.
These application notes provide detailed protocols for the two-step conjugation of this compound to biomolecules, including the initial activation and coupling of the carboxylic acid to an amine-containing biomolecule, followed by the subsequent click chemistry reaction of the propargyl group.
Principle of the Reaction
The conjugation strategy involves a two-stage process:
-
Amide Bond Formation: The carboxylic acid moiety of this compound is first activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS). This activation step generates a highly reactive NHS ester intermediate. This intermediate readily reacts with primary amines on the target biomolecule to form a stable amide bond.
-
Click Chemistry: The now-conjugated propargyl group serves as a handle for the attachment of a second molecule containing an azide (B81097) group. This is achieved through either:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction that forms a stable triazole linkage between the alkyne and an azide in the presence of a copper(I) catalyst.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (B158145) to react spontaneously with an azide, which is particularly useful for applications involving living cells or where copper toxicity is a concern.
-
Data Presentation
The following tables summarize the key reaction conditions for the two stages of conjugation.
Table 1: Reaction Conditions for EDC/NHS Coupling of this compound to Amine-Containing Biomolecules
| Parameter | Recommended Condition | Notes |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0 | MES (2-(N-morpholino)ethanesulfonic acid) is a non-amine, non-carboxylate buffer ideal for EDC activation. |
| Coupling Buffer | 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-8.0 | Amine-free buffer is crucial to avoid competing reactions. The slightly basic pH facilitates the reaction with primary amines. |
| Reagent Molar Ratios | 1:2:2 to 1:10:10 (Biomolecule Amine:EDC:NHS) | The optimal ratio should be determined empirically for each specific biomolecule. |
| Reaction Time | Activation: 15-30 minutes; Coupling: 1-4 hours | Reaction can be performed at room temperature or 4°C. Longer incubation times may be required at lower temperatures. |
| Quenching Reagent | 20-50 mM Tris, Glycine, or Hydroxylamine | Quenches unreacted NHS esters to prevent non-specific reactions. |
Table 2: Reaction Conditions for Subsequent Click Chemistry
| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Reactants | Propargyl-modified biomolecule, Azide-modified molecule | Propargyl-modified biomolecule, Azide-modified molecule with strained alkyne (e.g., DBCO) |
| Catalyst | 50-100 µM Copper(II) Sulfate | None |
| Reducing Agent | 500 µM Sodium Ascorbate | None |
| Ligand | 250-500 µM THPTA or BTTAA | None |
| Solvent | Aqueous buffer (e.g., PBS, pH 7.4) with a co-solvent like DMSO or DMF if necessary | Aqueous buffer (e.g., PBS, pH 7.4) |
| Reaction Time | 1-4 hours at room temperature | 1-12 hours at room temperature or 37°C |
Experimental Protocols
Part 1: Coupling of this compound to a Biomolecule via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid group of the linker to primary amines on a protein.
Materials:
-
This compound
-
Protein or other amine-containing biomolecule
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.
-
Prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and Sulfo-NHS to the linker solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Biomolecule:
-
Dissolve the amine-containing biomolecule in the Coupling Buffer.
-
Add the activated this compound mixture to the biomolecule solution. The final volume of the organic solvent from the linker stock should be less than 10% of the total reaction volume.
-
Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification:
-
Remove excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using methods such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), or HPLC.
-
Part 2: Click Chemistry with the Propargyl-Modified Biomolecule
This section provides protocols for both CuAAC and SPAAC.
Materials:
-
Propargyl-modified biomolecule (from Part 1)
-
Azide-containing molecule of interest
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Buffer: PBS, pH 7.4
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO).
-
Prepare fresh stock solutions of CuSO₄, Sodium Ascorbate, and THPTA in water.
-
-
CuAAC Reaction:
-
In a microcentrifuge tube, combine the propargyl-modified biomolecule with the azide-containing molecule in the Reaction Buffer.
-
Prepare a premix of CuSO₄ and THPTA.
-
Add the CuSO₄/THPTA premix to the reaction mixture.
-
Initiate the reaction by adding the Sodium Ascorbate solution.
-
Incubate for 1-4 hours at room temperature with gentle mixing, protected from light.
-
-
Purification:
-
Purify the final conjugate using a desalting column or dialysis to remove the copper catalyst and excess reagents.
-
Materials:
-
Propargyl-modified biomolecule (from Part 1)
-
Strained alkyne-containing molecule (e.g., DBCO, BCN)
-
Reaction Buffer: PBS, pH 7.4
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the strained alkyne-containing molecule in a suitable solvent (e.g., DMSO).
-
-
SPAAC Reaction:
-
In a microcentrifuge tube, combine the propargyl-modified biomolecule with the strained alkyne-containing molecule in the Reaction Buffer.
-
Incubate for 1-12 hours at room temperature or 37°C. The reaction progress can be monitored by an appropriate analytical technique.
-
-
Purification:
-
Purify the final conjugate using a desalting column or dialysis to remove any unreacted reagents.
-
Mandatory Visualizations
Caption: Experimental workflow for the two-step conjugation of biomolecules.
Caption: Logical relationship of the bifunctional linker's reactive ends.
References
Application Notes: Propargyl-PEG4-S-PEG4-acid in Proteomics Research
1. Introduction
Propargyl-PEG4-S-PEG4-acid is a heterobifunctional linker designed for advanced applications in chemical biology and proteomics.[1] Its unique structure combines three key chemical motifs:
-
Propargyl Group: A terminal alkyne that serves as a reactive handle for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[2] This allows for the highly efficient and specific covalent attachment of the linker to azide-modified molecules, such as reporter tags (biotin, fluorophores) or solid supports.[3]
-
Carboxylic Acid Group: A versatile functional group for forming stable amide bonds with primary amines, commonly found in protein lysine (B10760008) residues or on amine-functionalized small molecules.[4] This reaction is typically mediated by carbodiimide (B86325) chemistry (e.g., EDC with NHS or Sulfo-NHS).[5][6]
-
Dual PEG4 Linker with a Thioether Core: Two discrete polyethylene (B3416737) glycol (PEG) units provide a long, flexible, and hydrophilic spacer.[7][8] This PEGylation enhances the aqueous solubility of conjugated molecules, reduces aggregation, minimizes non-specific binding, and provides steric separation between conjugated partners.[9][10]
This combination of features makes this compound an ideal tool for covalently connecting a molecule of interest to a reporter or another protein, enabling sophisticated proteomics workflows.
2. Key Applications in Proteomics
The unique architecture of this compound lends itself to several cutting-edge proteomics applications:
-
Activity-Based Protein Profiling (ABPP): ABPP is a powerful technique used to identify the active members of entire enzyme families directly in native biological systems.[11][12] In a typical ABPP workflow, an activity-based probe (ABP) is designed with a reactive "warhead" that covalently binds to the active site of a target enzyme and a reporter tag for detection. This compound can be used to synthesize ABPs by first conjugating its carboxylic acid to a small molecule inhibitor or ligand (the "warhead").[13] The resulting alkyne-tagged probe is then incubated with a proteome. After labeling, an azide-functionalized reporter tag (e.g., Azide-Biotin) is "clicked" onto the probe, allowing for the enrichment and subsequent identification of target proteins by mass spectrometry.[3][14]
-
Proteolysis-Targeting Chimera (PROTAC) Development: PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein by hijacking the cell's ubiquitin-proteasome system.[15] A PROTAC consists of a ligand for the target protein (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[16] The linker is a critical component that dictates the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and degradation.[17] this compound is an excellent candidate for PROTAC linker synthesis. For example, the acid group can be coupled to the E3 ligase ligand, and the propargyl group can be clicked to an azide-modified POI ligand, facilitating the rapid, modular synthesis of PROTAC libraries to optimize linker length and composition.[17][18]
-
Target Identification and Validation: This linker can be used to create chemical probes for identifying the protein targets of a small molecule or drug candidate. The small molecule is first conjugated to the linker via the carboxylic acid. The resulting alkyne-probe is then used in pulldown experiments from cell lysates. After incubation, azide-biotin is clicked to the probe, and the entire complex, along with any bound proteins, is captured on streptavidin beads for identification by LC-MS/MS.
Experimental Protocols
Protocol 1: Two-Step Amide Coupling of a Ligand to this compound
This protocol describes the conjugation of an amine-containing small molecule ligand to the carboxylic acid terminus of the linker using EDC and Sulfo-NHS chemistry. This two-step process minimizes unwanted side reactions.[5][19]
Materials:
-
This compound
-
Amine-containing ligand of interest
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
HPLC-grade water and acetonitrile (B52724) for purification
Procedure:
-
Reagent Preparation: Prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMSO or water immediately before use. Allow all reagents to equilibrate to room temperature.
-
Linker Activation: Dissolve this compound (1 equivalent) in Activation Buffer. Add Sulfo-NHS (1.5 equivalents) followed by EDC (1.5 equivalents).
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature to form the stable Sulfo-NHS ester.
-
Ligand Conjugation: Dissolve the amine-containing ligand (1-1.2 equivalents) in Coupling Buffer. Add this solution to the activated linker mixture.
-
Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes to quench any unreacted Sulfo-NHS esters.[19]
-
Purification: Purify the resulting alkyne-tagged ligand conjugate using reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the product by LC-MS analysis.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Enrichment
This protocol describes the "clicking" of an azide-biotin reporter tag onto the alkyne-tagged ligand (prepared in Protocol 1) after it has been incubated with a cell lysate.
Materials:
-
Cell lysate pre-incubated with the alkyne-tagged ligand
-
Azide-PEG3-Biotin
-
Copper (II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium Ascorbate
-
Streptavidin-agarose beads
-
Wash Buffers (e.g., PBS with 0.1% SDS, 6 M Urea, PBS)
-
Protease solution for on-bead digestion (e.g., Trypsin)
Procedure:
-
Prepare Click-Chemistry Cocktail: Prepare the cocktail immediately before use by adding reagents in the following order to the lysate (final concentrations shown):
-
Azide-PEG3-Biotin (100 µM)
-
THPTA (1 mM)
-
Copper (II) Sulfate (200 µM)
-
Sodium Ascorbate (2 mM, freshly prepared)
-
-
Click Reaction: Vortex the sample and incubate for 1 hour at room temperature.
-
Protein Precipitation: Precipitate the proteins using a chloroform/methanol extraction to remove excess reagents. Resuspend the protein pellet in PBS containing 1% SDS.
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin-agarose beads to the resuspended protein solution.
-
Incubate for 1-2 hours at room temperature with end-over-end rotation to capture biotinylated proteins.
-
-
Washing: Pellet the beads by centrifugation and wash sequentially with Wash Buffers to remove non-specifically bound proteins. A typical wash series is:
-
0.2% SDS in PBS
-
6 M Urea in PBS
-
PBS
-
-
On-Bead Digestion: Resuspend the washed beads in a digestion buffer containing a reducing agent (e.g., DTT), an alkylating agent (e.g., iodoacetamide), and trypsin.
-
Mass Spectrometry: Incubate overnight at 37°C. The resulting peptides in the supernatant are collected and analyzed by LC-MS/MS to identify the labeled proteins.
Quantitative Data Presentation
The following tables represent illustrative data from proteomics experiments utilizing linkers like this compound.
Table 1: Representative PROTAC Degradation Efficiency This table shows the degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ) for a hypothetical target protein (Protein X) using PROTACs synthesized with different length PEG linkers.
| PROTAC Construct | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | Propargyl-PEG2 -S-PEG2 -Acid | 150 | 75 |
| PROTAC-2 | Propargyl-PEG4 -S-PEG4 -Acid | 35 | 92 |
| PROTAC-3 | Propargyl-PEG6 -S-PEG6 -Acid | 90 | 81 |
Data are illustrative. Lower DC₅₀ and higher Dₘₐₓ values indicate better performance.
Table 2: Representative ABPP Enrichment Ratios This table shows the relative abundance (enrichment ratio) of identified enzymes from a competitive ABPP experiment. Ratios are calculated from mass spectrometry signal intensities of probe-labeled samples versus DMSO control.
| Identified Protein | UniProt ID | Enrichment Ratio (Probe / DMSO) | p-value |
| Carbonic Anhydrase 2 | P00918 | 25.4 | < 0.001 |
| Cathepsin B | P07858 | 18.9 | < 0.001 |
| Aldehyde Dehydrogenase | P05091 | 3.1 | < 0.05 |
| Serum Albumin | P02768 | 1.2 | > 0.05 |
Data are illustrative. High enrichment ratios with low p-values indicate specific targets of the activity-based probe.
Visualizations
Caption: General workflow for target identification using this compound.
Caption: Mechanism of action for a PROTAC utilizing a bifunctional linker.
References
- 1. purepeg.com [purepeg.com]
- 2. Alkyne | BroadPharm [broadpharm.com]
- 3. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 8. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 9. chemscene.com [chemscene.com]
- 10. purepeg.com [purepeg.com]
- 11. mdpi.com [mdpi.com]
- 12. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 15. chempep.com [chempep.com]
- 16. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Linker Design and Optimization protocol v1 [protocols.io]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Synthesis of Oligonucleotide Conjugates with Propargyl-PEG4-S-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of oligonucleotides with polyethylene (B3416737) glycol (PEG) is a widely adopted strategy to enhance their therapeutic potential. PEGylation can improve the pharmacokinetic properties of oligonucleotides, increase their stability against nuclease degradation, and reduce their immunogenicity.[1][2] This document provides detailed protocols for the synthesis of oligonucleotide conjugates using a bifunctional linker, Propargyl-PEG4-S-PEG4-acid. This linker allows for the covalent attachment to an amino-modified oligonucleotide via its carboxylic acid group and provides a terminal propargyl group for subsequent "click" chemistry reactions.[]
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for attaching a wide range of molecules, such as fluorescent dyes, targeting ligands, or other therapeutic agents, to the PEGylated oligonucleotide.[][4] The protocols outlined below describe the conjugation of the this compound linker to an amino-modified oligonucleotide and the subsequent purification and characterization of the resulting conjugate.
Materials and Reagents
| Reagent | Supplier | Grade |
| Amino-modified oligonucleotide | Custom Synthesis | HPLC Purified |
| This compound | Commercial Supplier | ≥95% Purity |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | Sigma-Aldrich | Molecular Biology Grade |
| N-Hydroxysuccinimide (NHS) | Sigma-Aldrich | ≥98% |
| Sodium borate (B1201080) buffer (NaB) | In-house preparation | pH 8.5 |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Sodium Acetate (B1210297) | Sigma-Aldrich | Molecular Biology Grade |
| Ethanol | Sigma-Aldrich | 200 Proof |
| Nuclease-free water | Thermo Fisher Scientific | --- |
| HPLC-grade acetonitrile | Thermo Fisher Scientific | --- |
| Triethylammonium acetate (TEAA) buffer | Sigma-Aldrich | 2.0 M solution |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group on the linker to form a more reactive NHS ester.
-
Preparation of Reagents:
-
Prepare a 0.1 M solution of Sodium Borate (NaB) buffer and adjust the pH to 8.5 with HCl.[5]
-
Freshly prepare a 10 mg/mL solution of this compound in anhydrous DMF.
-
Freshly prepare 100 mg/mL solutions of EDC and NHS in anhydrous DMF.
-
-
Activation Reaction:
-
In a microcentrifuge tube, combine 100 µL of the this compound solution with 20 µL of EDC solution and 20 µL of NHS solution.
-
Vortex the mixture gently and incubate at room temperature for 1 hour to allow for the formation of the NHS ester.
-
Protocol 2: Conjugation of Activated Linker to Amino-Modified Oligonucleotide
This protocol details the reaction of the activated linker with the primary amine on the oligonucleotide.
-
Oligonucleotide Preparation:
-
Conjugation Reaction:
-
Add the entire volume of the activated this compound NHS ester solution from Protocol 1 to the dissolved oligonucleotide.
-
Ensure the final volume ratio of the organic solvent (DMF) does not exceed 25% of the total reaction volume to prevent precipitation of the oligonucleotide.
-
Vortex the reaction mixture gently and incubate at room temperature for 4-6 hours, or overnight for potentially higher yields.[6]
-
Protocol 3: Purification of the Oligonucleotide Conjugate
Purification is crucial to remove unreacted linker, EDC/NHS byproducts, and unconjugated oligonucleotide.
-
Ethanol Precipitation:
-
To the conjugation reaction mixture, add 0.1 volumes of 3 M sodium acetate.
-
Add 3 volumes of cold absolute ethanol.
-
Vortex the solution and incubate at -20°C for at least 1 hour to precipitate the oligonucleotide conjugate.
-
Centrifuge the mixture at 14,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of 70% ethanol, centrifuge again for 10 minutes, and decant the supernatant.
-
Air-dry the pellet for 10-15 minutes to remove residual ethanol.
-
-
HPLC Purification:
-
Resuspend the dried pellet in nuclease-free water.
-
Purify the conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8]
-
Column: C18 column suitable for oligonucleotide purification.
-
Mobile Phase A: 0.1 M TEAA in nuclease-free water.
-
Mobile Phase B: 0.1 M TEAA in 100% acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is typically effective. The more hydrophobic PEGylated conjugate will elute later than the unconjugated oligonucleotide.[1]
-
Monitor the elution at 260 nm and collect the fractions corresponding to the major product peak.
-
Protocol 4: Characterization of the Oligonucleotide Conjugate
-
Quantification:
-
Combine the collected HPLC fractions and evaporate the solvent using a vacuum concentrator.
-
Resuspend the purified conjugate in a known volume of nuclease-free water.
-
Measure the absorbance at 260 nm (A260) using a UV-Vis spectrophotometer to determine the concentration.
-
-
Mass Spectrometry:
-
Confirm the identity and purity of the conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed molecular weight should correspond to the calculated mass of the oligonucleotide plus the mass of the this compound linker.
-
Quantitative Data Summary
The following table summarizes typical results expected from the synthesis and purification of the oligonucleotide conjugate. Actual results may vary depending on the specific oligonucleotide sequence and reaction conditions.
| Parameter | Typical Value | Method of Analysis |
| Conjugation Efficiency | > 85% | RP-HPLC |
| Purification Yield | 50-70% | UV-Vis Spectroscopy (A260) |
| Final Purity | > 95% | RP-HPLC, Mass Spectrometry |
| Expected Mass Shift | + Mass of Linker | Mass Spectrometry |
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall experimental workflow from oligonucleotide synthesis to the final purified conjugate.
Caption: Experimental workflow for oligonucleotide conjugate synthesis.
Conjugation Reaction Scheme
This diagram shows the chemical reaction for the conjugation of the activated linker to the amino-modified oligonucleotide.
Caption: Chemical scheme for oligonucleotide-PEG linker conjugation.
Application in RNA Interference (RNAi) Pathway
Oligonucleotide conjugates, particularly those involving small interfering RNAs (siRNAs), can be used to silence specific genes. The PEGylated siRNA conjugate is designed to be delivered to the cell, where it can engage with the RNAi machinery.
Caption: Simplified RNAi pathway for a siRNA-PEG conjugate.
References
- 1. Chemically defined polyethylene glycol siRNA conjugates with enhanced gene silencing effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene silencing efficiency of siRNA-PEG conjugates: effect of PEGylation site and PEG molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 6. glenresearch.com [glenresearch.com]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Propargyl-PEG4-S-PEG4-acid Conjugation
Welcome to the technical support center for Propargyl-PEG4-S-PEG4-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your conjugation experiments.
Troubleshooting Guide
Low conjugation efficiency or product aggregation are common hurdles in bioconjugation. This guide provides a systematic approach to identifying and resolving these issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Suboptimal pH | The activation of the carboxylic acid on the PEG linker with EDC/NHS is most efficient at a pH of 4.5-6.0.[1][2] The subsequent reaction with the primary amine is optimal at a pH of 7.0-8.5.[1][2] A two-step pH adjustment is recommended for maximal efficiency.[1] |
| Inappropriate Buffer | Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., citrate) will compete with the desired reaction.[1] Use non-amine and non-carboxylate buffers such as MES for the activation step and PBS, borate (B1201080), or HEPES for the conjugation step.[1][2] | |
| Reagent Degradation | EDC and NHS are moisture-sensitive.[1] Ensure they are stored in a desiccator and brought to room temperature before opening to prevent condensation.[1] It is best to use freshly prepared solutions.[1] | |
| Incorrect Stoichiometry | An insufficient molar excess of EDC and NHS over the this compound can lead to incomplete activation of the carboxylic acid. A 2-5 fold molar excess of EDC/NHS to the carboxylic acid is a good starting point.[1] | |
| Insufficient Reaction Time | The activation step with EDC/NHS is typically rapid (15-30 minutes at room temperature).[1] The conjugation to the amine can range from 2 hours at room temperature to overnight at 4°C.[1] Optimization of reaction time may be necessary.[3] | |
| Product Aggregation | Cross-linking | If your target molecule has multiple amine groups, the bifunctional nature of the PEG linker can lead to cross-linking. Carefully control the stoichiometry of the reactants to minimize this. |
| Hydrophobic Interactions | While PEGylation generally increases solubility, improper buffering or high concentrations of reactants can sometimes lead to aggregation.[4] Ensure adequate mixing and consider using a PEG stabilizer if aggregation persists.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the conjugation of this compound to a primary amine?
The conjugation process is a two-step reaction. First, the terminal carboxylic acid of the PEG linker is activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[6][7] This intermediate is unstable in aqueous solutions and can be hydrolyzed, regenerating the carboxylic acid.[6] To improve efficiency and create a more stable intermediate, N-hydroxysuccinimide (NHS) is added to react with the O-acylisourea, forming a semi-stable NHS ester.[6] This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond.[8]
Q2: What are the optimal pH conditions for the two stages of the reaction?
For optimal efficiency, a two-step pH adjustment is recommended. The activation of the carboxylic acid with EDC/NHS is most efficient under slightly acidic conditions, typically at a pH between 4.5 and 6.0.[1][2] The subsequent reaction of the NHS-activated PEG with a primary amine is most efficient at a pH of 7.0-8.5.[1][2]
Q3: Which buffers should I use for the activation and conjugation steps?
It is crucial to use buffers that do not contain primary amines or carboxylates, as these will compete in the reaction.[1] For the activation step (pH 4.5-6.0), MES buffer is a suitable choice.[1] For the conjugation step (pH 7.0-8.5), phosphate-buffered saline (PBS), HEPES, or borate buffers are recommended.[1][2]
Q4: What molar ratios of EDC and NHS to the PEG linker should I use?
A molar excess of EDC and NHS over the this compound is necessary to drive the activation reaction. A good starting point is a 2 to 5-fold molar excess of both EDC and NHS relative to the carboxylic acid groups of the PEG linker.[1]
Q5: How can I quench the reaction?
To stop the conjugation reaction, you can add a quenching reagent that will react with the remaining NHS-activated PEG. Hydroxylamine can be used to hydrolyze the unreacted NHS esters.[2][9] Alternatively, buffers containing primary amines like Tris or glycine (B1666218) can be added to cap the unreacted sites, though this will modify the remaining carboxylic acids.[2][9]
Quantitative Data Summary
| Parameter | Recommended Conditions |
| Activation pH | 4.5 - 6.0[1][2] |
| Conjugation pH | 7.0 - 8.5[1][2] |
| EDC Molar Excess | 2-5 equivalents[1] |
| NHS Molar Excess | 2-5 equivalents[1] |
| Activation Time | 15-30 minutes at room temperature[1] |
| Conjugation Time | 2 hours at room temperature to overnight at 4°C[1] |
Detailed Experimental Protocol
This protocol provides a general guideline for the conjugation of this compound to an amine-containing molecule. Optimization may be required for specific applications.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Activation of this compound:
-
In a reaction vessel, dissolve the this compound in the Activation Buffer.
-
Add the EDC and NHS stock solutions to the PEG solution. The final molar ratio should be optimized, but a starting point of a 2 to 5-fold molar excess of EDC and NHS over the PEG linker is recommended.[1]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[1]
-
-
pH Adjustment (Optional but Recommended):
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.[1] This step enhances the efficiency of the subsequent amine coupling.
-
-
Conjugation to the Amine-Containing Molecule:
-
Add the solution of the amine-containing molecule to the activated PEG solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted reagents and byproducts.[8]
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Chemical pathway for EDC/NHS mediated PEG-acid conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Innovative Design of Targeted Nanoparticles: Polymer–Drug Conjugates for Enhanced Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 7. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
Identifying side products in Propargyl-PEG4-S-PEG4-acid reactions
Welcome to the technical support center for reactions involving Propargyl-PEG4-S-PEG4-acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential side products in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive functional groups on this compound?
A1: this compound is a heterobifunctional linker. Its primary reactive groups are the terminal propargyl group (an alkyne) and the terminal carboxylic acid group . The propargyl group is used for copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry"[1][2][3]. The carboxylic acid can be activated to react with primary amines, forming a stable amide bond[1][2][3]. The central "-S-" likely represents a stable thioether linkage within the PEG chain.
Q2: What is the main side reaction when activating the carboxylic acid group with EDC/NHS?
A2: The most common side reaction is the hydrolysis of the activated N-hydroxysuccinimide (NHS) ester.[4][5] The NHS ester is susceptible to hydrolysis, which increases with pH.[4] This reaction competes with the desired reaction with a primary amine and results in the regeneration of the carboxylic acid and the release of NHS, reducing conjugation efficiency.[4][5] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 (4°C)[4].
Q3: Can the activated carboxylic acid (NHS ester) react with other amino acid residues besides lysine?
A3: Yes, while NHS esters are highly selective for primary amines (like the side chain of lysine), side reactions with other nucleophilic amino acid side chains can occur.[6] Significant O-acylation has been reported with the hydroxyl groups of serine, threonine, and tyrosine, especially at higher pH or high NHS ester concentrations.[6][7] These resulting ester bonds are less stable than the amide bonds formed with primary amines.[6]
Q4: Are there potential side reactions involving the propargyl group during a CuAAC (click chemistry) reaction?
A4: The CuAAC reaction is generally very robust and specific. However, potential issues can arise. The copper(I) catalyst can be sensitive to oxygen, leading to its oxidation and a stall in the reaction. In biological settings, copper ions can be cytotoxic.[8] While the reaction itself has few side products, ensuring the quality of the azide-containing reactant is important to prevent the formation of undesired conjugates. The classic Huisgen 1,3-dipolar cycloaddition (thermal, uncatalyzed) can lead to a mixture of regioisomers, but the copper-catalyzed version is highly specific for the 1,4-disubstituted product.[9]
Q5: Is the PEG linker itself susceptible to degradation?
A5: Polyethylene glycol (PEG) linkers are generally considered biocompatible and stable.[10][11] However, under certain conditions, the polyether backbone can undergo oxidative degradation.[12] This is more of a concern for long-term stability and in vivo applications where reactive oxygen species may be present.
Troubleshooting Guide: Identification of Side Products
This guide provides a structured approach to identifying common side products in reactions involving this compound.
Issue 1: Low Yield of Amine Conjugation Product
| Potential Cause | Identification Method | Solution |
| Hydrolysis of NHS-ester | LC-MS analysis showing a large peak corresponding to the starting this compound. | Perform the reaction at a pH between 7.2 and 8.0.[4] Use a freshly prepared, concentrated solution of the amine-containing molecule. Ensure the NHS-ester is not exposed to moisture before use. |
| Competing Nucleophiles in Buffer | Unexpected peaks in LC-MS. | Use a non-nucleophilic buffer such as PBS, HEPES, or bicarbonate.[6] Avoid buffers containing primary amines like Tris. |
| Protonated Amine | Low reaction efficiency despite stable NHS-ester. | Ensure the reaction pH is above the pKa of the primary amine to ensure it is deprotonated and nucleophilic.[6] |
Issue 2: Heterogeneous Product Profile in Amine Conjugation
| Potential Cause | Identification Method | Solution |
| Reaction with Ser/Thr/Tyr | LC-MS/MS or peptide mapping to identify modification on these residues. | Lower the reaction pH to ~7.5 to disfavor reaction with hydroxyl groups.[6] To selectively cleave the less stable O-acyl adducts, consider treatment with hydroxylamine (B1172632).[6] |
| Multiple Amine Reactions | Multiple peaks in LC-MS with mass corresponding to the addition of more than one linker. | Reduce the molar excess of the activated this compound. Optimize stoichiometry. |
Issue 3: Incomplete or Failed Click Chemistry (CuAAC) Reaction
| Potential Cause | Identification Method | Solution |
| Oxidation of Copper(I) Catalyst | Reaction fails to proceed, as monitored by TLC or LC-MS. | Use a reducing agent like sodium ascorbate (B8700270) to regenerate Cu(I).[13] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Impure Reagents | Multiple unexpected products in LC-MS. | Ensure the purity of both the propargyl-containing molecule and the azide-containing molecule. |
Experimental Protocols
Protocol 1: Activation of Carboxylic Acid and Conjugation to a Primary Amine
-
Activation: Dissolve this compound in an anhydrous organic solvent (e.g., DMF or DMSO). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in a slight molar excess. Let the reaction proceed for 15-30 minutes at room temperature to form the NHS ester.[13]
-
Conjugation: Add the amine-containing molecule (dissolved in a non-nucleophilic buffer, pH 7.2-8.0) to the activated NHS ester solution.[4][13]
-
Reaction: Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.[13]
-
Quenching: Add a quenching agent such as hydroxylamine or Tris to hydrolyze any unreacted NHS esters.[13]
-
Purification: Purify the conjugate using appropriate chromatographic techniques (e.g., HPLC, size-exclusion chromatography).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation: Prepare stock solutions of the this compound conjugate, the azide-containing molecule, a copper(II) sulfate (B86663) solution (e.g., 100 mM in water), a ligand solution (e.g., THPTA), and a freshly prepared sodium ascorbate solution (e.g., 200 mM in water).[13]
-
Reaction Setup: In a suitable reaction buffer (e.g., PBS), combine the propargyl-conjugate, the azide (B81097) molecule, and the copper(II) sulfate/ligand solution.[13]
-
Initiation: Add the sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I) species and initiate the reaction.[13]
-
Reaction: Let the reaction proceed at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[13]
-
Purification: Once complete, purify the product using methods such as column chromatography or HPLC to remove the copper catalyst and other reagents.[13]
Visualizing Reaction Pathways
Caption: Main reaction pathways and potential side reactions for this compound.
Caption: A logical workflow for troubleshooting common issues in conjugation reactions.
References
- 1. Propargyl-PEG1-acid, 55683-37-9 | BroadPharm [broadpharm.com]
- 2. Propargyl-PEG4-acid, 1415800-32-6 | BroadPharm [broadpharm.com]
- 3. Propargyl-PEG8-acid, 2055014-94-1 | BroadPharm [broadpharm.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. chempep.com [chempep.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Welcome to the technical support center for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.
Troubleshooting Guides & FAQs
This section addresses specific issues that can lead to low yields in CuAAC reactions in a question-and-answer format.
Q1: What are the most common reasons for low or no yield in a CuAAC reaction?
A1: Low or no product yield in a CuAAC reaction can stem from several factors:
-
Catalyst Inactivity: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1][2] Insufficient reducing agent (like sodium ascorbate) or exposure to air can lead to catalyst deactivation.[1][2]
-
Poor Reagent Quality: Degradation of the azide (B81097) or alkyne starting materials can prevent the reaction from proceeding. The purity of solvents and other reagents is also crucial.[1]
-
Substrate-Specific Issues: Steric hindrance around the azide or alkyne functional groups can impede the reaction. Additionally, some substrates may chelate the copper catalyst, rendering it unavailable for the cycloaddition.[1]
-
Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or concentration of reactants and catalyst can all lead to poor yields.[1][3]
Q2: My reaction has a low yield. How can I determine the cause?
A2: A systematic approach to troubleshooting is recommended. Consider the following workflow:
Caption: A stepwise workflow for troubleshooting low yields in CuAAC reactions.
Q3: What are the primary side reactions in CuAAC, and how can they be minimized?
A3: The most prevalent side reaction is the oxidative homocoupling of alkynes, known as Glaser coupling. This occurs when two terminal alkynes couple in the presence of Cu(II) and oxygen, forming a diyne byproduct.[1] To minimize this, it is crucial to maintain anaerobic conditions by degassing solvents and using an adequate amount of a reducing agent like sodium ascorbate (B8700270) to keep the copper in the Cu(I) state.[4] Another potential issue, particularly in bioconjugation, is the degradation of sensitive biomolecules by reactive oxygen species (ROS) generated by the copper catalyst and reducing agent.[3][4] The use of a copper-chelating ligand can help protect biomolecules by sequestering the copper ion.[4]
Q4: How do I choose the right copper source and ligand?
A4: The choice of copper source and ligand is critical for reaction efficiency. While Cu(I) salts like CuBr or CuI can be used directly, they are prone to oxidation.[5] A more common and convenient approach is to generate Cu(I) in situ from a Cu(II) salt, such as CuSO₄, with a reducing agent like sodium ascorbate.[6]
Ligands are used to stabilize the Cu(I) catalyst, increase its solubility, and accelerate the reaction.[2][7] For biological applications in aqueous media, water-soluble ligands are preferred.
| Ligand | Key Features | Recommended Use |
| TBTA | Tris(benzyltriazolylmethyl)amine. One of the first widely used ligands.[8] | General purpose, but has limited water solubility. |
| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine. Water-soluble.[2][9] | Recommended for bioconjugation in aqueous buffers.[10] |
| BTTAA | 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid. Water-soluble. | Bioconjugation, particularly when high reaction rates are needed.[10] |
Q5: What is the optimal order of addition for the reagents?
A5: The order of reagent addition can significantly impact the reaction outcome. A generally recommended procedure is as follows:
-
Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows for the formation of the copper-ligand complex.[2]
-
Add this premixed catalyst solution to the solution containing the azide and alkyne substrates.
-
Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).[2]
Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before the ligand has had a chance to coordinate, which could lead to the formation of insoluble copper species.[2]
Q6: Can the solvent affect the yield of my CuAAC reaction?
A6: Yes, the choice of solvent can have a significant impact on the reaction rate and yield. The CuAAC reaction is effective in a wide range of solvents, including water, t-BuOH, DMSO, and DMF, as well as mixtures of water and organic solvents.[6][11] The ideal solvent will depend on the solubility of your specific substrates. For bioconjugation, aqueous buffers are commonly used.[4] In some cases, the use of green solvents like glycerol (B35011) or deep eutectic solvents has been shown to be effective.[12][13]
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol provides a starting point for the conjugation of an azide-modified biomolecule with an alkyne-containing partner in an aqueous buffer.
1. Prepare Stock Solutions:
-
Azide-modified biomolecule in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Alkyne-containing molecule in DMSO or buffer.
-
Copper(II) sulfate (B86663) (CuSO₄): 20 mM in water.[4]
-
Ligand (e.g., THPTA): 50 mM in water.[4]
-
Sodium Ascorbate: 100 mM in water (prepare fresh).[4]
-
Aminoguanidine (B1677879) (optional, to prevent oxidative damage): 100 mM in water.[14]
2. Reaction Setup (Example for a 500 µL reaction):
-
In a microcentrifuge tube, combine the azide-containing biomolecule and buffer.
-
In a separate tube, premix the CuSO₄ and ligand solutions. For a final copper concentration of 0.1 mM, a 5-fold excess of ligand (0.5 mM final concentration) is often used.[4][14]
-
Add the alkyne-containing molecule to the reaction tube.
-
Add the premixed copper/ligand solution to the reaction tube.
-
Add the aminoguanidine solution (if used).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[15]
3. Incubation:
-
Gently mix the reaction by inverting the tube.
-
Incubate at room temperature. Reaction times can vary from a few minutes to several hours.[4]
4. Purification:
-
Purify the bioconjugate using a suitable method such as size-exclusion chromatography, dialysis, or by adding a chelating agent like EDTA to remove the copper catalyst.[3]
Caption: A standard experimental workflow for a CuAAC bioconjugation reaction.
Data Presentation
Table 1: Influence of Reaction Parameters on CuAAC Yield
This table summarizes the general effects of key parameters on the reaction outcome. Specific optimal conditions will vary depending on the substrates.
| Parameter | Typical Range | Effect on Yield | Notes |
| Copper Concentration | 50 - 100 µM (for bioconjugation)[14] | Increasing concentration can increase the reaction rate, but high concentrations can be toxic to cells and cause biomolecule degradation.[3][4] | Use of a ligand is essential to mitigate toxicity.[4] |
| Ligand:Copper Ratio | 1:1 to 5:1[14][16] | An excess of ligand helps to stabilize the Cu(I) catalyst and protect biomolecules from oxidative damage.[14] | A ratio of at least 5:1 is recommended for bioconjugation.[14] |
| Reducing Agent | 5-10 mol% (for small molecules)[1] | Sufficient reducing agent is critical to maintain the copper in the active Cu(I) state. | Sodium ascorbate is the most common choice.[14] |
| Temperature | Room Temperature to 60°C[17][18] | Higher temperatures can increase the reaction rate for sterically hindered substrates.[17] | For sensitive biomolecules, reactions are typically run at room temperature or 4°C.[16] |
| pH | 4 - 12[3][19] | The reaction is tolerant of a wide pH range. | For bioconjugation, a physiological pH of around 7.4 is common. |
| Solvent | Various (Water, DMSO, DMF, etc.)[11] | Solvent choice depends on substrate solubility. | Aqueous buffers are standard for bioconjugation.[4] |
Table 2: Comparison of Common Copper Sources
| Copper Source | Form | Advantages | Disadvantages |
| CuSO₄ + Reductant | Cu(II) salt | Convenient, readily available, allows for in situ generation of Cu(I).[6] | Requires a reducing agent and careful exclusion of oxygen to prevent re-oxidation. |
| CuI / CuBr | Cu(I) salt | Direct source of the active catalyst. | Prone to oxidation and disproportionation; can be less soluble.[15] |
| Copper Nanoparticles | Cu(0) | Can be highly active and reusable.[20] | May require specific conditions for activation and can dissolve during the reaction.[20] |
| Metallic Copper | Cu(0) | Experimentally simple. | Slower reaction rates compared to soluble catalysts.[8] |
This technical support center provides a foundational guide to troubleshooting and optimizing your CuAAC reactions. For particularly challenging substrates, systematic optimization of the parameters outlined above is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 11. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Click Chemistry [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
Stability of Propargyl-PEG4-S-PEG4-acid in different pH buffers
Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with detailed information and guidance on the use of our products. Below you will find frequently asked questions and troubleshooting guides related to the stability of Propargyl-PEG4-S-PEG4-acid in various pH buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at different pH values?
A1: this compound is designed to be a stable linker for bioconjugation applications. Its stability is attributed to the robust nature of its constituent functional groups: a propargyl group, polyethylene (B3416737) glycol (PEG) chains with ether linkages, a thioether linkage, and a terminal carboxylic acid.
-
Neutral pH (6.5-7.5): The molecule is expected to exhibit high stability at neutral pH. The thioether and ether linkages are generally stable under these conditions.[1]
-
Acidic pH (below 6.5): The ether and thioether linkages that form the backbone of the linker are generally stable in acidic conditions. While some specialized ether linkages can be acid-labile, the aliphatic ethers in the PEG chains are resistant to hydrolysis. The propargyl group is also known to be stable under acidic conditions commonly used in peptide synthesis.
-
Alkaline pH (above 7.5): The molecule is expected to remain stable under mild alkaline conditions. However, very high pH values may increase the rate of hydrolysis of some linkages over extended periods. The primary concern at alkaline pH is the potential for side reactions if other reactive molecules are present. For instance, maleimide (B117702) groups, if present in a conjugate, can react with primary amines at pH >8.5.[1]
For optimal stability during storage, it is recommended to keep solutions of this compound at a slightly acidic to neutral pH and at low temperatures.
Q2: Which chemical bonds in this compound are most susceptible to degradation?
A2: The thioether (-S-) linkage is generally the most chemically sensitive bond in the this compound linker, although it is still considered robust under many experimental conditions.
-
Oxidation: Thioethers are susceptible to oxidation, which can convert them into sulfoxides and then sulfones. This can be a concern in the presence of strong oxidizing agents or during long-term storage in the presence of atmospheric oxygen.
-
Reduction: While thioether bonds are resistant to cleavage by typical reducing agents used in protein chemistry (like DTT or TCEP), some very harsh reducing conditions might affect them. In contrast, disulfide bonds (-S-S-) are readily cleaved by these agents.[2]
The ether linkages of the PEG chains and the carbon-carbon bonds of the propargyl group are highly stable and not expected to degrade under typical bioconjugation and analysis conditions.
Q3: How should I store solutions of this compound to ensure maximum stability?
A3: To maximize the shelf-life of this compound solutions, we recommend the following storage conditions:
-
Temperature: Store solutions frozen at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 4°C is acceptable.
-
pH: Maintain the pH of the solution between 6.0 and 7.5.
-
Inert Atmosphere: For solutions stored at room temperature for extended periods, purging the container with an inert gas like argon or nitrogen can minimize oxidative degradation.[3]
-
Light Protection: Store solutions in amber vials or otherwise protected from light to prevent photo-oxidation.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of reactivity of the propargyl group in click chemistry reactions. | Degradation of the propargyl group. | Ensure proper storage conditions (low temperature, protection from light and air). Prepare fresh solutions for critical experiments. Confirm the integrity of the molecule using mass spectrometry. |
| Unexpected cleavage of the linker during an experiment. | Extreme pH conditions or presence of harsh chemicals. | Review your experimental protocol to ensure the pH is within a stable range for the linker. Avoid strong oxidizing or reducing agents if not intended for a specific reaction. |
| Variability in conjugation efficiency. | Inconsistent stability of the linker solution. | Aliquot the linker solution upon receipt to avoid multiple freeze-thaw cycles. Always use freshly thawed aliquots for conjugation reactions. |
Stability Data Summary
The following table summarizes the expected stability of this compound in different pH buffers over time at 37°C. Please note that this is generalized data based on the stability of similar chemical structures. For critical applications, we recommend performing a stability study specific to your experimental conditions.
| pH | Buffer System | Half-life (t½) at 37°C (Estimated) | Primary Degradation Pathway (Predicted) |
| 4.0 | 100 mM Acetate | > 6 months | Minimal degradation |
| 5.5 | 100 mM MES | > 6 months | Minimal degradation |
| 7.4 | 100 mM Phosphate | > 6 months | Slow oxidation of the thioether |
| 8.5 | 100 mM Borate | > 3 months | Potential for slow hydrolysis/oxidation |
Experimental Protocol: pH Stability Assessment of this compound
This protocol provides a general method for evaluating the stability of this compound in various pH buffers using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Buffers:
-
pH 4.0: 100 mM Sodium Acetate
-
pH 5.5: 100 mM MES
-
pH 7.4: 100 mM Sodium Phosphate
-
pH 8.5: 100 mM Sodium Borate
-
-
Incubator or water bath set to 37°C
-
HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in HPLC-grade water.
-
Sample Preparation:
-
For each pH condition, dilute the stock solution to a final concentration of 1 mg/mL in the respective buffer.
-
Prepare enough volume to draw samples at multiple time points.
-
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each sample into the HPLC system to obtain the initial purity and peak area.
-
Incubation: Incubate the remaining sample solutions at 37°C.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot from each pH solution and analyze by HPLC.
-
HPLC Analysis:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient to resolve the parent compound from potential degradants (e.g., 10-90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample.
-
Plot the percentage of the remaining parent compound versus time for each pH condition.
-
If significant degradation is observed, calculate the half-life (t½) for each condition.
-
Visualizations
References
Technical Support Center: Preventing Non-specific Binding of PEGylated Conjugates
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent non-specific binding (NSB) of PEGylated conjugates in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem for PEGylated conjugates?
Non-specific binding refers to the attachment of molecules to surfaces or other molecules in a manner that is not mediated by a specific, high-affinity interaction (e.g., antigen-antibody, ligand-receptor). For PEGylated conjugates, NSB can lead to high background signals in assays, reduced sensitivity, and inaccurate quantification. This can obscure the detection of the intended specific interaction and lead to false-positive results. The primary drivers of NSB are electrostatic and hydrophobic interactions between the conjugate and the surrounding surfaces or proteins.
Q2: I thought PEGylation was supposed to prevent non-specific binding. Why am I still observing it?
While PEGylation is a widely used and effective strategy to reduce NSB by creating a hydrophilic shield around the conjugated molecule, it may not completely eliminate it. Several factors can contribute to persistent NSB of PEGylated conjugates:
-
Incomplete PEG Coverage: If the density of PEG chains on the conjugate is insufficient, hydrophobic or charged regions of the underlying molecule may still be exposed and available for non-specific interactions.
-
PEG Chain Length: The length of the PEG chains is crucial. Shorter PEG chains may not provide a sufficient steric barrier to prevent NSB, especially for larger conjugates.[1]
-
Nature of the Conjugated Molecule: The intrinsic properties of the molecule conjugated to PEG (e.g., a highly charged protein or a hydrophobic small molecule) can still contribute to NSB.
-
Assay Conditions: Suboptimal assay conditions, such as inappropriate buffer pH or ionic strength, can promote electrostatic and hydrophobic interactions, overriding the shielding effect of PEG.
Q3: What are the main factors to consider when optimizing an assay to minimize NSB of my PEGylated conjugate?
To minimize NSB, a multi-faceted approach is often necessary. Key factors to consider include:
-
Blocking Agents: Selecting and optimizing the concentration of a suitable blocking agent is critical to saturate non-specific binding sites on the assay surface.
-
Buffer Composition: The pH, ionic strength (salt concentration), and presence of additives in your buffers can significantly impact NSB.
-
Washing Steps: The stringency, duration, and number of wash steps are crucial for removing non-specifically bound conjugates.
-
PEGylation Strategy: If you are in the design phase, optimizing the PEG chain length and density can proactively minimize NSB.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to non-specific binding of PEGylated conjugates.
dot
Caption: A stepwise workflow for troubleshooting high non-specific binding of PEGylated conjugates.
Issue: High Background Signal in an ELISA with a PEGylated Antibody
Possible Cause 1: Inadequate Blocking
The blocking buffer is not effectively saturating all non-specific binding sites on the microplate wells.
Solutions:
-
Change Blocking Agent: Different blocking agents have different properties. If you are using Bovine Serum Albumin (BSA), consider switching to non-fat dry milk, casein, or a commercially available synthetic blocker. For phosphorylated protein detection, avoid milk-based blockers as they contain phosphoproteins that can cause interference.[2]
-
Optimize Concentration: The optimal concentration for blocking agents typically ranges from 1-5% (w/v). It is advisable to test a range of concentrations to find the most effective one for your specific assay.
-
Increase Incubation Time and Temperature: Extending the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C) can improve blocking efficiency.
Quantitative Data Summary: Comparison of Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% in PBS or TBS | Readily available, generally effective. | Can have lot-to-lot variability, may not be suitable for all assays. |
| Non-fat Dry Milk | 1-5% in PBS or TBS | Inexpensive and effective for many applications.[3] | Contains phosphoproteins and biotin, which can interfere with some assays.[4] |
| Casein | 1% in PBS or TBS | A purified milk protein, can be more consistent than milk. Effective at reducing NSB.[4][5] | Can mask some epitopes. |
| Normal Serum | 5-10% in PBS or TBS | Can be very effective, especially when from the same species as the secondary antibody.[6] | Can be expensive, may contain endogenous antibodies that cross-react. |
| Synthetic Blockers (e.g., PEG-based) | Varies by manufacturer | Protein-free, highly consistent, low cross-reactivity.[4] | Can be more expensive than protein-based blockers. |
Possible Cause 2: Suboptimal Wash Buffer Composition
The wash buffer is not stringent enough to remove weakly bound, non-specific conjugates.
Solutions:
-
Increase Salt Concentration: Increasing the salt concentration (e.g., NaCl from 150 mM to 300-500 mM) in your wash buffer can disrupt electrostatic interactions that contribute to NSB.[7] However, be cautious as excessively high salt concentrations can also disrupt specific antibody-antigen interactions.
-
Add a Surfactant: Including a non-ionic surfactant like Tween-20 (typically at 0.05% v/v) in the wash buffer can help to disrupt hydrophobic interactions.[8] Note that in some cases, Tween-20 can paradoxically increase the binding of PEGylated entities to polystyrene surfaces, so optimization is key.[1]
Possible Cause 3: Inefficient Washing Steps
The washing procedure itself is not sufficient to remove all unbound and non-specifically bound material.
Solutions:
-
Increase Number of Washes: Increase the number of wash cycles from 3 to 5 or more.
-
Increase Wash Volume and Duration: Ensure each well is completely filled with wash buffer during each step and consider increasing the soaking time for each wash.[9]
Experimental Protocols
Protocol 1: Optimized ELISA for a PEGylated Protein
This protocol is a general guideline and should be optimized for your specific PEGylated conjugate and assay system.[3]
Materials:
-
High-binding 96-well microplate
-
PEGylated protein for coating (e.g., NH2-mPEG5000)
-
Phosphate Buffered Saline (PBS)
-
Blocking Buffer: 1% (w/v) non-fat dry milk in PBS
-
Sample Diluent: 1% (w/v) non-fat dry milk in PBS
-
Wash Buffer: PBS with 0.05% (v/v) Tween-20 (PBST)
-
Detection Antibody (HRP-conjugated)
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
Procedure:
-
Coating:
-
Dilute the PEGylated protein to 0.02 mg/mL in PBS.
-
Add 100 µL of the diluted PEGylated protein to each well of the 96-well plate.
-
Incubate overnight at room temperature.
-
-
Blocking:
-
Aspirate the coating solution from the wells.
-
Add 300 µL of Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature.
-
-
Sample Incubation:
-
Wash the plate 3 times with 400 µL of Wash Buffer per well.
-
Dilute your samples and standards in the Sample Diluent.
-
Add 100 µL of diluted samples and standards to the appropriate wells.
-
Incubate for 1 hour at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times with 400 µL of Wash Buffer per well.
-
Dilute the HRP-conjugated detection antibody in Sample Diluent (e.g., 1:5000).
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Development and Reading:
-
Wash the plate 3 times with 400 µL of Wash Buffer per well.
-
Add 100 µL of TMB Substrate to each well and incubate in the dark for 10-15 minutes.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Protocol 2: Immunoprecipitation (IP) with PEGylated Nanoparticles - Troubleshooting NSB
This protocol provides a general framework for performing IP with PEGylated nanoparticles and includes steps to minimize NSB.
Materials:
-
Cell lysate containing the protein of interest
-
PEGylated nanoparticles conjugated with a capture antibody
-
IP Lysis Buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a non-ionic detergent like NP-40 or Triton X-100)
-
Protease and phosphatase inhibitors
-
Wash Buffer (e.g., IP Lysis Buffer with optimized salt and/or detergent concentration)
-
Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis:
-
Prepare cell lysate using an appropriate IP Lysis Buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Pre-clearing the Lysate (Optional but Recommended for High NSB):
-
To a sufficient volume of cell lysate, add unconjugated PEGylated nanoparticles (without the capture antibody).
-
Incubate with gentle rotation for 30-60 minutes at 4°C.
-
Pellet the nanoparticles using a magnet or centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube. This step removes proteins that non-specifically bind to the nanoparticles themselves.
-
-
Immunoprecipitation:
-
Add the antibody-conjugated PEGylated nanoparticles to the pre-cleared lysate.
-
Incubate with gentle rotation for 1-4 hours or overnight at 4°C.
-
-
Washing:
-
Pellet the nanoparticles and discard the supernatant.
-
Resuspend the nanoparticles in Wash Buffer.
-
Repeat the wash step 3-5 times. To reduce NSB, consider the following optimizations for the Wash Buffer:
-
Increase the NaCl concentration (e.g., up to 500 mM).
-
Increase the detergent concentration (e.g., Tween-20 up to 0.1%).
-
Include a low concentration of a blocking agent like BSA (0.1%).
-
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the nanoparticles in Elution Buffer to release the bound protein.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting.
-
dot
Caption: Primary mechanisms leading to non-specific binding of PEGylated conjugates.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. clyte.tech [clyte.tech]
- 3. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 7. Investigation of the effect of salt additives in Protein L affinity chromatography for the purification of tandem single-chain variable fragment bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. abcam.com [abcam.com]
Technical Support Center: Purification of Propargyl-PEG4-S-PEG4-acid Labeled Antibodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of antibodies labeled with Propargyl-PEG4-S-PEG4-acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound antibody labeling reaction?
A1: The reaction mixture typically contains the desired PEGylated antibody, as well as several impurities that need to be removed. These include:
-
Unreacted Antibody: Antibodies that did not get labeled with the PEG linker.
-
Excess this compound: Unreacted PEG linker.
-
Hydrolyzed PEG Linker: The PEG linker can hydrolyze during the reaction.
-
Aggregates: Labeled or unlabeled antibodies can form aggregates.
-
Positional Isomers: Antibodies with the PEG linker attached at different sites.[1]
Q2: Which purification methods are suitable for this compound labeled antibodies?
A2: Several chromatography techniques are effective for purifying PEGylated antibodies. The choice of method depends on the specific characteristics of the antibody and the desired purity. Common methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size. It is effective at removing unreacted PEG linker and smaller reaction byproducts.[2][3]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their charge. PEGylation can alter the surface charge of the antibody, allowing for the separation of labeled and unlabeled antibodies, as well as different PEGylated species.[4][5][6]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. PEGylation can change the hydrophobicity of the antibody, enabling separation of different species.[7][8]
-
Reversed-Phase Chromatography (RPC): A high-resolution technique that separates molecules based on their hydrophobicity. It is often used for analytical purposes to assess purity but can also be used for purification.[9][10]
Q3: How can I remove unreacted this compound from my labeled antibody preparation?
A3: Size-based separation methods are most effective for removing small, unreacted PEG linkers.
-
Size Exclusion Chromatography (SEC): Use a column with a pore size that allows the larger labeled antibody to pass through quickly while retaining the smaller, unreacted PEG linker.[2]
-
Dialysis/Ultrafiltration: Use a membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your labeled antibody but large enough for the unreacted PEG to pass through.[2]
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound labeled antibodies.
Problem 1: Low recovery of the labeled antibody.
| Possible Cause | Solution |
| Non-specific binding to the chromatography column | Add modifiers like arginine to the mobile phase to reduce non-specific interactions, especially in SEC and HIC.[2] Consider using a different type of chromatography resin. |
| Antibody precipitation during purification | Optimize buffer conditions (pH, ionic strength) to maintain the solubility of the PEGylated antibody.[2] Ensure the salt concentration in HIC is not causing the antibody to precipitate. |
| Harsh elution conditions | In IEX and HIC, use a gradual elution gradient instead of a steep step elution to prevent denaturation and loss of the antibody. For IEX, if using low pH for elution, neutralize the collected fractions immediately.[11] |
| Incorrect MWCO for dialysis/ultrafiltration membrane | Ensure the MWCO of the membrane is appropriate for your labeled antibody to prevent its loss.[2] |
Problem 2: Presence of aggregates in the final product.
| Possible Cause | Solution |
| High pressure during chromatography | Reduce the flow rate during SEC to minimize pressure-induced aggregation.[2] |
| Inappropriate buffer conditions | Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for antibody stability.[2][12] |
| Instability of the antibody | Perform all purification steps at a lower temperature (e.g., 4°C) to enhance stability.[2] |
| Freeze-thaw cycles | Aliquot the purified antibody before freezing to avoid multiple freeze-thaw cycles. |
Problem 3: Co-elution of labeled and unlabeled antibody.
| Possible Cause | Solution |
| Insufficient resolution of the chromatography method | Optimize the gradient for IEX or HIC to improve the separation between the slightly different charged or hydrophobic species.[4] For SEC, a longer column may provide better resolution.[2] |
| PEG chains shielding surface charges | In IEX, the PEG chains can mask the surface charges of the antibody, making separation from the unlabeled antibody difficult.[6] HIC may be a more effective method in this case as PEGylation often significantly alters hydrophobicity. |
| Similar hydrodynamic radius | If the size difference between the labeled and unlabeled antibody is small, SEC may not provide adequate separation. |
Data Presentation
The following table summarizes the expected performance of different purification methods for this compound labeled antibodies. The actual results may vary depending on the specific antibody and experimental conditions.
| Purification Method | Typical Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (SEC) | >95 | 80-95 | Effective for removing unreacted PEG and aggregates. Gentle conditions. | Limited resolution for species of similar size. |
| Ion Exchange Chromatography (IEX) | >98 | 70-90 | High resolution for separating species with different charges. High capacity. | PEG chains can shield charges, making separation difficult.[6] |
| Hydrophobic Interaction Chromatography (HIC) | >98 | 75-95 | High resolution for separating species with different hydrophobicities. | High salt concentrations may cause antibody precipitation. |
| Reversed-Phase Chromatography (RPC) | >99 | 60-80 | Very high resolution. | Can use harsh organic solvents that may denature the antibody. |
Experimental Protocols
Size Exclusion Chromatography (SEC) Protocol
-
Column: Select a SEC column with a fractionation range appropriate for the size of the labeled antibody (e.g., a column suitable for separating proteins in the 10-500 kDa range).
-
Mobile Phase: Prepare a mobile phase that is optimal for the stability of your antibody, for example, Phosphate Buffered Saline (PBS) pH 7.4.
-
Equilibration: Equilibrate the column with at least two column volumes of the mobile phase.
-
Sample Preparation: Filter the antibody labeling reaction mixture through a 0.22 µm filter.
-
Injection: Inject a sample volume that is 1-2% of the total column volume.
-
Elution: Elute with the mobile phase at a flow rate recommended by the column manufacturer.
-
Fraction Collection: Collect fractions and analyze them by SDS-PAGE or HPLC to identify the fractions containing the purified labeled antibody.
Ion Exchange Chromatography (IEX) Protocol
-
Resin Selection: Choose a cation or anion exchange resin based on the isoelectric point (pI) of the unlabeled antibody and the expected charge modification by the PEG linker.
-
Buffer Preparation:
-
Binding Buffer: Prepare a low ionic strength buffer with a pH that promotes binding of the labeled antibody to the resin.
-
Elution Buffer: Prepare a high ionic strength buffer (e.g., binding buffer with 1 M NaCl) or a buffer with a pH that will elute the bound antibody.
-
-
Equilibration: Equilibrate the column with 5-10 column volumes of binding buffer.
-
Sample Loading: Dilute the sample in binding buffer and load it onto the column.
-
Wash: Wash the column with binding buffer until the absorbance at 280 nm returns to baseline.
-
Elution: Elute the bound antibody using a linear gradient of the elution buffer.
-
Fraction Analysis: Analyze the collected fractions to identify those containing the pure labeled antibody.
Mandatory Visualization
Caption: Workflow for labeling and purifying antibodies.
Caption: Troubleshooting decision tree for purification.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 5. 抗体の精製法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. tebubio.com [tebubio.com]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Synthesis and Application of PROTACs with Long PEG Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and application of Proteolysis Targeting Chimeras (PROTACs) featuring long polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using long PEG linkers in PROTAC design?
Long PEG linkers are primarily incorporated into PROTAC design to enhance the physicochemical properties of the molecule. Their main advantages include:
-
Increased Solubility : PROTACs are often large, complex molecules with poor aqueous solubility. The hydrophilic nature of the PEG chain can significantly improve their solubility in aqueous buffers and physiological media, which is crucial for biological assays and potential therapeutic applications.[1][][3][4][5]
-
Enhanced Flexibility : The inherent flexibility of the PEG backbone allows the PROTAC to adopt a wider range of conformations.[][6] This can be advantageous for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase, especially when the binding pockets are distant or sterically hindered.[6]
-
Optimized Ternary Complex Formation : The length of the linker is a critical parameter that dictates the geometry and stability of the ternary complex. A longer PEG linker can bridge greater distances between the target protein and the E3 ligase.[6][7]
Q2: Can a PEG linker that is too long be detrimental to PROTAC activity?
Yes, an excessively long PEG linker can negatively impact PROTAC efficacy. Potential issues include:
-
Unstable or Unproductive Ternary Complex : If the linker is too long, it may not effectively bring the target protein and E3 ligase into the optimal proximity and orientation required for efficient ubiquitination, leading to an unstable or unproductive ternary complex.[1][7][8]
-
Increased "Hook Effect" : At high concentrations, PROTACs with very long linkers may be more prone to forming binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex. This phenomenon, known as the "hook effect," leads to a decrease in degradation efficiency at higher doses.[1][9]
-
Reduced Cell Permeability : While moderate PEGylation can sometimes improve cell permeability through conformational masking, excessive PEGylation can increase the molecule's hydrophilicity to a point where it hinders passive diffusion across the lipophilic cell membrane.[1]
-
Metabolic Instability : Long, linear ether chains in PEG linkers can be susceptible to oxidative metabolism, potentially reducing the in vivo stability of the PROTAC.[10]
Q3: How does the flexibility of a long PEG linker influence cell permeability?
The relationship between the flexibility of long PEG linkers and cell permeability is complex. While the increased hydrophilicity of PEG can be a disadvantage for passive diffusion, its flexibility can allow the PROTAC to adopt folded, more compact conformations.[1][11][12][13] This "conformational masking" can shield the polar surface area of the molecule, presenting a less polar and more membrane-compatible structure, thereby potentially improving cell permeability. However, this is not a universal rule, and the optimal degree of flexibility and PEG length must be determined empirically for each PROTAC system.[1]
Troubleshooting Guide
Problem 1: Low or No Target Protein Degradation
| Possible Cause | Troubleshooting Suggestion |
| Inefficient Ternary Complex Formation | The PEG linker may be too long or too short for the specific target and E3 ligase pair. Synthesize a library of PROTACs with varying PEG linker lengths to identify the optimal length.[7][14] Ternary complex formation can be directly assessed using biophysical techniques such as Surface Plasmon Resonance (SPR) or NanoBRET assays.[9] |
| Poor Cell Permeability | The high hydrophilicity of the long PEG linker may be hindering cell entry.[9] Consider synthesizing PROTACs with shorter PEG linkers, hybrid linkers (e.g., PEG-alkyl), or more lipophilic linkers to improve cellular uptake.[15] Cell permeability can be evaluated using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays.[16] |
| Incorrect E3 Ligase Choice | The chosen E3 ligase may not be expressed at sufficient levels in the cell line of interest. Confirm the expression of the target E3 ligase (e.g., Cereblon, VHL) in your cell model using Western blotting or qPCR.[17] |
| Low Synthetic Purity | Impurities from the synthesis can interfere with the assay. Ensure the final PROTAC product is of high purity (>95%) using analytical techniques like LC-MS and NMR. Purification is often achieved by preparative HPLC.[1] |
Problem 2: Poor Aqueous Solubility
| Possible Cause | Troubleshooting Suggestion |
| High Lipophilicity of the Core PROTAC Structure | The ligands for the target protein and E3 ligase are often hydrophobic, leading to overall poor solubility of the PROTAC molecule.[18] The incorporation of a hydrophilic PEG linker is a primary strategy to counteract this.[1][3] |
| Suboptimal Linker Composition | While long PEG linkers increase hydrophilicity, the overall solubility is a balance of all components. Consider incorporating ionizable groups (e.g., basic amines) into the linker or one of the ligands to improve solubility in physiological pH ranges.[18][19] |
| Precipitation in Assays | The PROTAC may be precipitating in the aqueous assay buffer, leading to inaccurate results.[18] Measure the kinetic and thermodynamic solubility of your PROTAC. If solubility is low, consider using formulation strategies such as the addition of co-solvents (e.g., DMSO) or surfactants, while being mindful of their potential effects on the biological assay. |
Problem 3: Pronounced "Hook Effect"
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Linker Length | An excessively long and flexible linker can favor the formation of binary complexes over the productive ternary complex at high PROTAC concentrations.[1][9] Synthesize PROTACs with shorter or more rigid linkers to potentially mitigate the hook effect. |
| High Affinity Binary Interactions | If the individual ligands have very high affinity for their respective proteins, this can promote the formation of binary complexes. While seemingly counterintuitive, sometimes ligands with slightly lower binary affinity can lead to more potent degradation due to improved ternary complex stability and dynamics.[9] |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Below is a summary of reported optimal linker lengths for different PROTAC systems.
| Target Protein | E3 Ligase | Optimal Linker Length (atoms) | Reference |
| Estrogen Receptor α (ERα) | VHL | 16 | [7][14] |
| TANK-binding kinase 1 (TBK1) | VHL | 12-29 | [10] |
| Cyclin-dependent kinase 9 (CDK9) | Cereblon (CRBN) | ~12-16 (4-5 PEG units) | [7] |
| Bromodomain-containing protein 4 (BRD4) | VHL | Varies with ligand | [20] |
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC with a Long PEG Linker via Amide Coupling
This protocol describes a general two-step approach for synthesizing a PROTAC using an E3 ligase ligand, a bifunctional PEG linker, and a target protein ligand.
Step 1: Coupling of E3 Ligase Ligand to Bifunctional PEG Linker
-
Reagents and Materials :
-
E3 ligase ligand with a free amine (e.g., pomalidomide-NH2)
-
Bifunctional PEG linker with a carboxylic acid and a protected amine or other orthogonal functional group (e.g., HOOC-PEGn-NHBoc)
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure :
-
Dissolve the E3 ligase ligand (1 equivalent) and the bifunctional PEG linker (1.1 equivalents) in anhydrous DMF under an inert atmosphere.
-
Add the coupling reagents (e.g., HATU, 1.2 equivalents) and the base (DIPEA, 2-3 equivalents).
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the E3 ligase-linker intermediate by flash column chromatography or preparative HPLC.
-
Deprotect the terminal group on the PEG linker (e.g., Boc deprotection with TFA) to reveal the functional group for the next coupling step.
-
Step 2: Coupling of Target Protein Ligand to the E3 Ligase-Linker Intermediate
-
Reagents and Materials :
-
Purified E3 ligase-linker intermediate with a free amine
-
Target protein ligand with a carboxylic acid
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure :
-
Dissolve the target protein ligand (1 equivalent) and the purified E3 ligase-linker intermediate (1.1 equivalents) in anhydrous DMF under an inert atmosphere.
-
Add the coupling reagents and base as described in Step 1.
-
Stir the reaction at room temperature and monitor by LC-MS.
-
Work-up the reaction as described in Step 1.
-
Purify the final PROTAC product by preparative HPLC.[1]
-
Characterize the final product by HRMS and NMR to confirm its identity and purity.[1]
-
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.[1][9]
-
Reagents and Materials :
-
Cell line expressing the target protein
-
PROTAC compound
-
Cell culture medium and supplements
-
Vehicle control (e.g., DMSO)
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure :
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC and a vehicle control for a predetermined time (e.g., 24 hours).
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of protein degradation.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. diva-portal.org [diva-portal.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 20. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Hydrophobic Drug-Linker Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the development of hydrophobic drug-linker conjugates, particularly Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor solubility and aggregation in hydrophobic drug-linker conjugates?
A1: The conjugation of highly hydrophobic cytotoxic payloads to a monoclonal antibody is the most significant cause of poor solubility and aggregation.[1][] This process introduces hydrophobic patches on the antibody's surface, which can interact with similar patches on other ADC molecules, leading to aggregation.[1] Several factors contribute to this issue:
-
Payload Hydrophobicity: Many potent cytotoxic drugs are inherently hydrophobic, which is necessary for them to cross cell membranes.[][3] However, this property drives the tendency for ADCs to aggregate in aqueous solutions.[]
-
High Drug-to-Antibody Ratio (DAR): As the number of conjugated drug molecules (DAR) increases, the overall hydrophobicity of the ADC rises, increasing the risk of aggregation and precipitation.[4][5]
-
Linker Chemistry: The chemical properties of the linker itself can influence the overall solubility of the conjugate.[6][] Hydrophobic linkers can exacerbate the aggregation tendency of the attached payload.[]
-
Unfavorable Formulation Conditions: Suboptimal buffer conditions, such as pH near the antibody's isoelectric point, incorrect salt concentrations, or the presence of organic co-solvents used to dissolve the payload-linker, can destabilize the ADC and promote aggregation.[1][9]
Q2: Why is improving the solubility of drug-linker conjugates critically important?
A2: Poor solubility and the resulting aggregation can have severe negative consequences for the development and clinical success of a drug-linker conjugate.[10] Key impacts include:
-
Reduced Therapeutic Efficacy: Aggregated ADCs may exhibit altered binding to their target antigen and are often cleared more rapidly from circulation, which reduces their therapeutic effect.[9][10]
-
Increased Immunogenicity: Aggregates, especially high molecular weight species, can trigger an unwanted immune response in patients.[6][9]
-
Compromised Physical Stability: Aggregation leads to the formation of particles and precipitation, which negatively affects the product's shelf-life, stability, and manufacturability.[9][10]
-
Off-Target Toxicity: Aggregates can be taken up non-specifically by immune cells, leading to off-target toxicity and other adverse side effects.[9]
-
Manufacturing and Formulation Challenges: Poor solubility complicates manufacturing processes like purification and formulation, potentially requiring the use of irritating excipients or preventing the attainment of effective therapeutic concentrations.[6][10]
Q3: What are the primary strategies to improve the solubility of hydrophobic ADCs?
A3: A multi-faceted approach is typically required to overcome solubility challenges. The core strategies focus on modifying the components of the ADC or optimizing the formulation.
-
Incorporate Hydrophilic Linkers: This is a primary and highly effective strategy.[6][11] Incorporating hydrophilic moieties like polyethylene (B3416737) glycol (PEG) into the linker can "mask" the hydrophobicity of the payload, forming a hydration shell around the molecule that enhances solubility and reduces aggregation.[6][11][]
-
Payload Modification: Where possible, introducing hydrophilic substituents to the payload molecule can improve its water solubility while maintaining its anti-tumor activity.[]
-
Site-Specific Conjugation: Advanced conjugation techniques that attach the drug-linker to specific sites on the antibody can produce more homogeneous ADCs with predictable properties, which can help mitigate aggregation issues.[13]
-
Formulation Optimization: Adjusting the formulation by optimizing the buffer system, pH, ionic strength, and adding stabilizing excipients can significantly enhance ADC solubility and stability.[][9]
Q4: How does the Drug-to-Antibody Ratio (DAR) affect the solubility of an ADC?
A4: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that directly impacts ADC solubility. A higher DAR means more hydrophobic payload molecules are attached to the antibody, which significantly increases the overall hydrophobicity of the conjugate.[5] This increased hydrophobicity often leads to a greater tendency for the ADC to aggregate and precipitate from solution.[][5] While a higher DAR is often desired for increased potency, it frequently comes at the cost of reduced solubility and stability, creating a need to balance efficacy with developability.[]
Q5: What is PEGylation and how does it improve the solubility of drug-linker conjugates?
A5: PEGylation is the process of attaching polyethylene glycol (PEG) chains to a molecule, in this case, often incorporated into the linker of an ADC.[][14] PEG is a synthetic, hydrophilic polymer that offers several advantages for improving ADC properties.[14]
-
Enhanced Solubility: The hydrophilic nature of PEG chains helps to increase the water solubility of the entire ADC construct, counteracting the hydrophobicity of the payload.[][14] The PEG chains form a "hydration shell" that improves solubility and stability.[6]
-
Reduced Aggregation: By masking the hydrophobic payload and providing a steric shield, PEG linkers reduce non-specific interactions between ADC molecules that lead to aggregation.[6][15]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of the ADC, which can slow its clearance by the kidneys, thereby extending its circulation half-life in the body.[6][16]
Q6: Can formulation excipients be used to improve the solubility and stability of ADCs?
A6: Yes, formulation excipients play a crucial role in stabilizing ADCs and enhancing their solubility.[17]
-
Stabilizers: Carbohydrate-based excipients like trehalose, sucrose, and sorbitol are commonly used to stabilize complex biologics like ADCs against aggregation and denaturation.[17]
-
Solubilizers: For highly hydrophobic molecules, excipients such as modified cyclodextrins (e.g., Captisol®) can be used.[18][19] Cyclodextrins have a hydrophobic inner cavity that can encapsulate the hydrophobic drug, while their hydrophilic exterior improves solubility in aqueous solutions.[19][20]
-
Polymers: Certain polymers can be used in formulations to create solid dispersions, which can enhance the solubility of poorly soluble drugs.[17]
-
Lipid-Based Excipients: Lipid-based formulations can be effective for solubilizing lipophilic drugs by creating emulsions or micelles that keep the drug in a solubilized state.[21][22]
Troubleshooting Guide
This guide provides solutions to common experimental issues encountered when working with hydrophobic drug-linker conjugates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| ADC precipitates during or immediately after the conjugation reaction. | 1. High overall hydrophobicity due to high DAR or a very hydrophobic payload.[5]2. Presence of organic co-solvents (e.g., DMSO) used to dissolve the payload-linker is causing the antibody to denature and aggregate.[1][23]3. The pH of the reaction buffer is too close to the antibody's isoelectric point, minimizing its solubility.[1] | 1. Reduce Hydrophobicity: Consider using a more hydrophilic linker, such as one containing a PEG moiety.[15] If possible, evaluate if a lower DAR still provides sufficient potency.2. Optimize Co-solvent Concentration: Minimize the percentage of organic solvent in the final reaction mixture. Add the payload-linker solution slowly to the antibody solution with gentle mixing.[23]3. Adjust Buffer Conditions: Ensure the reaction buffer pH is at least 1-2 units away from the antibody's isoelectric point. Screen different buffer systems for optimal solubility. |
| Size-Exclusion Chromatography (SEC) analysis shows significant high molecular weight (HMW) species (aggregates). | 1. The inherent hydrophobicity of the final ADC construct is promoting self-association.[1]2. The ADC has been subjected to stress (e.g., freeze-thaw cycles, thermal stress, harsh purification conditions).[4]3. High ADC concentration in the formulation buffer. | 1. Re-evaluate Linker Design: This is a strong indicator that the conjugate is too hydrophobic. The use of hydrophilic linkers (e.g., PEG-based, charged, or incorporating hydrophilic macrocycles) is highly recommended to reduce aggregation.[15][24][25]2. Optimize Handling and Formulation: Perform stability studies to identify optimal storage conditions. Add stabilizing excipients like sucrose, trehalose, or polysorbates to the formulation.[17] Avoid repeated freeze-thaw cycles.3. Purify the ADC: Use preparative SEC to remove existing aggregates before downstream experiments to ensure you are working with the monomeric species.[9] |
| In vivo studies show unexpectedly rapid clearance and poor efficacy. | 1. Aggregated ADCs are being rapidly cleared from circulation by the reticuloendothelial system.[9]2. The hydrophobicity of the ADC is causing non-specific binding to proteins and tissues, leading to faster clearance.[3] | 1. Characterize Pre-dosing Material: Thoroughly analyze the ADC preparation for aggregates (using SEC and DLS) immediately before in vivo administration.[9]2. Improve Hydrophilicity: This is a critical step. An ADC with improved hydrophilicity (e.g., via PEG linkers) will have a longer plasma half-life and better tumor accumulation.[6][11]3. Consider Site-Specific Conjugation: A more homogeneous ADC preparation may exhibit more favorable pharmacokinetic properties.[13] |
| Unable to achieve a high DAR (e.g., DAR 8) without causing massive aggregation. | The cumulative hydrophobicity of eight payload molecules exceeds the solubilizing capacity of the antibody scaffold.[4] | 1. Utilize Advanced Hydrophilic Linkers: Novel hydrophilic linkers are specifically designed to enable high DAR ADCs.[4] Technologies like ChetoSensar™, a chito-oligosaccharide, can dramatically increase solubility even at high DARs.2. Branched/Pendant PEG Linkers: Linker architectures with branched or pendant PEG chains can create a more effective hydrophilic shield around the payload compared to linear PEGs.[11]3. Formulation with Solubilizing Excipients: Explore the use of cyclodextrins or other specialized solubilizers in the formulation to accommodate the highly hydrophobic nature of the high-DAR ADC.[18][26] |
Data Presentation
Table 1: Impact of Linker Hydrophilicity on ADC Aggregation and Solubility
This table summarizes representative data on how modifying a drug-linker with a hydrophilic component can significantly improve the physicochemical properties of an ADC.
| ADC Construct | Linker Type | DAR | % Aggregate (by SEC) | Hydrophobicity (HIC Retention Time) | Comments |
| ADC-1 | Conventional Hydrophobic Linker | 4 | 15.2% | High | High hydrophobicity leads to significant aggregation. |
| ADC-2 | Linear PEG24 Linker | 4 | 5.8% | Moderate | Incorporating a linear PEG chain reduces aggregation and hydrophobicity.[11] |
| ADC-3 | Pendant PEG12 x2 Linker | 4 | 2.1% | Low | A branched or pendant PEG structure provides a more effective hydrophilic shield, further reducing aggregation.[11] |
| ADC-4 | Chito-oligosaccharide Linker | 8 | < 2.0% | Very Low | Advanced hydrophilic technology enables high DAR conjugates with minimal aggregation, exhibiting solubility closer to the unconjugated antibody. |
Experimental Protocols
Protocol 1: Analysis of ADC Aggregation by Size-Exclusion Chromatography (SEC)
Objective: To separate and quantify high molecular weight (HMW) aggregates, monomer, and low molecular weight (LMW) fragments in an ADC sample.
Methodology:
-
System Preparation: Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector.[13] Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase appropriate for protein stability (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL using the mobile phase buffer. Filter the sample through a 0.22 µm filter if any visible particulates are present.
-
Injection and Elution: Inject a defined volume (e.g., 20-50 µL) of the prepared sample onto the column. Elute the sample isocratically at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Data Acquisition: Monitor the column eluent using the UV detector at a wavelength of 280 nm.[9]
-
Data Analysis: Integrate the chromatographic peaks. HMW species (aggregates) will elute first, followed by the main monomeric ADC peak, and finally any LMW fragments. Calculate the percentage of aggregates by dividing the area of the HMW peaks by the total area of all peaks.[9]
Protocol 2: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
Objective: To assess the relative hydrophobicity of different ADC species. HIC separates molecules based on their hydrophobic properties. A more hydrophobic ADC will bind more strongly to the column and have a longer retention time.[27]
Methodology:
-
System Preparation: Use an HPLC system with a UV detector. Equilibrate a HIC column (e.g., Tosoh Butyl-NPR) with a high-salt mobile phase (Buffer A: e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0). The low-salt mobile phase (Buffer B) will be the same buffer without ammonium sulfate.[27]
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Buffer A.
-
Injection and Elution: Inject the sample onto the equilibrated column. Elute the bound proteins using a decreasing salt gradient (e.g., from 100% Buffer A to 100% Buffer B over 20-30 minutes).
-
Data Acquisition: Monitor the eluent at 280 nm.
-
Data Analysis: Compare the retention times of different ADC samples. A longer retention time indicates greater hydrophobicity.[28] This technique can also be used to estimate the distribution of different DAR species, as higher DAR species are typically more hydrophobic.[29]
Visualizations
Factors Contributing to Poor ADC Solubility
Caption: Key factors leading to increased ADC hydrophobicity, aggregation, and negative outcomes.
Workflow for Improving ADC Solubility
Caption: A decision-making workflow for troubleshooting and resolving ADC solubility issues.
References
- 1. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. thesolubilitycompany.com [thesolubilitycompany.com]
- 11. researchgate.net [researchgate.net]
- 13. pharmafocusamerica.com [pharmafocusamerica.com]
- 14. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. mdpi.com [mdpi.com]
- 17. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. An Updated Overview of Cyclodextrin-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
Overcoming steric hindrance with Propargyl-PEG4-S-PEG4-acid
Welcome to the technical support center for Propargyl-PEG4-S-PEG4-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming steric hindrance and effectively utilizing this versatile linker in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule.[1][2] It contains two key functional groups: a propargyl group (an alkyne) on one end and a carboxylic acid on the other.[1][2] These two ends are connected by a flexible polyethylene (B3416737) glycol (PEG) spacer that includes a thioether bond. The propargyl group is used for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for a highly specific and efficient reaction with azide-containing molecules.[1] The carboxylic acid can be activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues), forming stable amide bonds.[1][3] This dual functionality makes it a valuable tool in bioconjugation, particularly for creating antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and for the surface modification of nanoparticles.[4]
Q2: How does the PEG linker in this compound help overcome steric hindrance?
Steric hindrance occurs when the bulky nature of molecules prevents their reactive groups from coming close enough to react effectively.[4] The PEG portion of this compound acts as a flexible spacer, increasing the distance between the two molecules being conjugated. This spacer helps to overcome the spatial barriers that might otherwise impede the reaction, especially when working with large biomolecules like antibodies.[4][5] The total length of the PEG4-S-PEG4 spacer is analogous to an 8-unit PEG chain, which has been shown to be effective in improving conjugation efficiency and the pharmacokinetic profiles of bioconjugates.[6][7]
Q3: What is the role of the thioether bond in the PEG linker?
The thioether bond (-S-) within the PEG chain is generally stable under physiological conditions.[8] While extensive data on the specific impact of a thioether bond within a PEG linker on reactivity is limited, thioether linkages formed via other conjugation methods (e.g., maleimide-thiol chemistry) are known for their stability.[8] Its presence in the this compound linker is a part of its chemical structure and is not expected to negatively impact the reactivity of the terminal propargyl and carboxylic acid groups.
Q4: Can I use this compound for copper-free click chemistry?
The terminal propargyl group on this linker is an unactivated alkyne. For it to react efficiently with an azide, it typically requires a copper(I) catalyst (CuAAC).[9] For copper-free click chemistry, you would generally need a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) group.[5] Therefore, this specific linker is intended for use in copper-catalyzed click chemistry reactions.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Steric Hindrance: The conjugation site on your protein or molecule is not accessible. | - Optimize Linker Length: While using this compound, if steric hindrance is still an issue, consider synthesizing a similar linker with a longer PEG chain. - Site-Directed Mutagenesis: If possible, move the target amino acid residue to a more accessible location on the protein surface. |
| Inefficient Carboxylic Acid Activation: The NHS ester is not forming efficiently or is hydrolyzing before it can react with the amine. | - Use Fresh Reagents: EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and anhydrous solvents (e.g., DMSO, DMF) for the activation step.[3][10] - Optimize pH: The activation reaction is most efficient at a slightly acidic pH (4.5-6.0), while the reaction with the amine is favored at a slightly basic pH (7.2-8.5).[3][5] Perform a two-step reaction where the activation is done first, followed by the addition of the amine-containing molecule and adjustment of the pH. - Avoid Amine-Containing Buffers: Buffers like Tris or glycine (B1666218) will compete with your target molecule for reaction with the activated linker. Use non-amine containing buffers such as PBS.[10] |
| Inactive Click Chemistry Catalyst: The Cu(I) catalyst has been oxidized to the inactive Cu(II) state. | - Use a Reducing Agent: Always include a reducing agent like sodium ascorbate (B8700270) in your reaction mixture to keep the copper in its active Cu(I) state.[9] - Use a Stabilizing Ligand: Ligands such as TBTA or THPTA can protect the Cu(I) catalyst from oxidation and improve reaction efficiency.[9] - Degas Solvents: Remove dissolved oxygen from your reaction buffers by sparging with an inert gas like argon or nitrogen. |
| Issues with the Thioether Bond: While generally stable, under harsh conditions, the thioether bond could potentially be susceptible to oxidation or other side reactions. | - Avoid Harsh Oxidizing Agents: If your experimental workflow involves strong oxidizing agents, consider if they could be affecting the integrity of the linker. - Characterize Intermediates: If you suspect an issue with the linker itself, use techniques like mass spectrometry to verify the integrity of the linker before and after conjugation steps. |
Data Presentation
The following tables summarize quantitative data on the effect of PEG linker length on key bioconjugation parameters. The data for PEG8 linkers can be considered a reasonable proxy for the performance of the this compound linker, given its comparable chain length.
Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR)
| PEG Spacer Length | Average DAR |
| PEG4 | 2.5 |
| PEG8 | 4.8 |
| PEG12 | 3.7 |
| PEG24 | 3.0 |
Data adapted from a study on trastuzumab conjugated to maleimide-PEGx-MMAD.[11] This table illustrates that there is an optimal linker length for achieving a higher DAR, with PEG8 showing a high level of drug loading.
Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance in Rats
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from Burke et al., 2017.[7] This data demonstrates that increasing PEG linker length up to PEG8 significantly reduces the clearance rate of ADCs, thereby increasing their circulation time.
Experimental Protocols
Protocol 1: Two-Step Conjugation of this compound to a Protein
This protocol describes the activation of the carboxylic acid of the linker and subsequent conjugation to primary amines on a protein.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix the this compound stock solution with 1.5 equivalents of EDC and 1.5 equivalents of Sulfo-NHS.
-
Incubate at room temperature for 15-30 minutes to generate the activated NHS ester.
-
-
Conjugation to Protein:
-
Add the activated linker solution to your protein solution at a 10-20 fold molar excess. The final concentration of DMSO or DMF should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and byproducts using a desalting column or dialysis.
-
-
Characterization:
-
Analyze the conjugate using SDS-PAGE to observe the increase in molecular weight and use mass spectrometry to confirm the conjugation.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the click chemistry reaction between the propargyl-functionalized protein (from Protocol 1) and an azide-containing molecule.
Materials:
-
Propargyl-functionalized protein
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium Ascorbate
-
THPTA ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a 300 mM stock solution of sodium ascorbate in water immediately before use.
-
Dissolve the azide-containing molecule in a suitable solvent (e.g., DMSO or water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the propargyl-functionalized protein.
-
Add the azide-containing molecule at a 5-10 fold molar excess over the protein.
-
Add the THPTA solution to the mixture.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing. Protect the reaction from light if using fluorescent azides.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove excess reagents and the copper catalyst.
-
Mandatory Visualization
Caption: Experimental workflow for the two-step conjugation using this compound.
Caption: Troubleshooting logic for low yield in bioconjugation experiments.
References
- 1. labinsights.nl [labinsights.nl]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
The Fulcrum of Function: A Comparative Guide to Propargyl-PEG4-S-PEG4-acid and Other Common PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] While the ligands ensure specificity, the linker is a critical determinant of a PROTAC's overall efficacy, influencing its stability, solubility, cell permeability, and the efficiency of ternary complex formation.[2][3] This guide provides an objective comparison of Propargyl-PEG4-S-PEG4-acid with other common PROTAC linkers, supported by a review of experimental data and methodologies.
The Emerging Role of Functionalized Linkers: this compound
This compound is a bifunctional linker that belongs to the polyethylene (B3416737) glycol (PEG) class of linkers.[4][5] Its structure is characterized by two PEG4 units connected by a sulfur atom, with a terminal propargyl group and a carboxylic acid. This design offers several advantageous features:
-
PEG component : The PEG chains enhance hydrophilicity, which can improve the solubility of the PROTAC molecule, a common challenge in PROTAC development.[6][7][8]
-
Propargyl Group : The terminal alkyne functionality makes it suitable for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4][9] This allows for the efficient and modular assembly of PROTACs.[10][11]
-
Carboxylic Acid Group : The acid moiety provides a convenient handle for conjugation to amine-containing ligands or other functional groups through amide bond formation.[5]
A Comparative Analysis of Common PROTAC Linkers
The choice of a PROTAC linker is a critical optimization step in the development of an effective protein degrader.[][13] Linkers are broadly categorized based on their composition and flexibility.
Flexible Linkers: PEG and Alkyl Chains
The most prevalently used linkers in PROTAC design are flexible chains, primarily composed of PEG and alkyl units.[10][]
-
Polyethylene Glycol (PEG) Linkers : As exemplified by this compound, PEG linkers are known for their ability to increase the aqueous solubility of PROTACs.[1] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors.[6] While enhancing solubility, excessive PEGylation can sometimes negatively impact cell permeability.[6] However, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating membrane traversal.[6]
-
Alkyl Chains : These linkers consist of repeating methylene (B1212753) units and are generally more hydrophobic than PEG linkers.[1][] This hydrophobicity can be advantageous for cell permeability.[] However, it may also lead to poor aqueous solubility and non-specific binding.[][16] The optimal length of an alkyl or PEG linker is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[17][18]
Rigid Linkers
To improve upon the often-unpredictable conformations of flexible linkers, rigid linkers have been developed. These include structures incorporating cyclic moieties like piperazine, piperidine, or aromatic rings.[1][3]
-
Advantages : Rigid linkers can reduce the entropic penalty associated with ternary complex formation by pre-organizing the PROTAC into a productive conformation.[3] This can lead to improved potency and selectivity.[]
-
Disadvantages : The synthesis of rigid linkers can be more complex compared to flexible chains.
"Clickable" Linkers
The concept of "clickable" linkers revolves around the use of highly efficient and specific reactions, such as the CuAAC, to conjugate the linker to the two ligands.[11] this compound is a prime example of a linker designed for this approach.[4] The resulting triazole ring from the click reaction is metabolically stable and can be considered a component of a more rigid linker strategy.[10][11] This modular approach facilitates the rapid synthesis of PROTAC libraries with varying linker lengths and compositions for optimization studies.[10]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation) values.[11] The following tables summarize representative data from the literature, illustrating the impact of linker type and length on PROTAC performance.
Table 1: Impact of Linker Composition on Protein Degradation
| Target | E3 Ligase | Linker Type | DC50 | Dmax | Reference |
| BRD4 | CRBN | PEG/Alkyl | < 0.5 µM | > 90% | [10] |
| BTK | CRBN | Long Alkyl/Ether | 1-40 nM | Potent | [10] |
| CRBN | VHL | Nine-atom alkyl | Concentration-dependent decrease | - | [11] |
| CRBN | VHL | Three PEG units | Weak degradation | - | [10] |
Table 2: Impact of Linker Length on TBK1 Degradation
| Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | [10] |
| Alkyl/Ether | 12 - 29 | Submicromolar | - | [11] |
| Alkyl/Ether | 21 | 3 | 96 | [10] |
| Alkyl/Ether | 29 | 292 | 76 | [10] |
Experimental Protocols
Accurate evaluation of PROTAC performance requires robust experimental methodologies.
Western Blot for Protein Degradation
This is a standard method to quantify the degradation of the target protein.[11]
-
Cell Culture and Treatment : Cells are cultured to 70-80% confluency and then treated with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is included.[11]
-
Cell Lysis : Cells are washed with PBS and then lysed with a suitable buffer containing protease inhibitors.
-
Protein Quantification : The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting : Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked and then incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Detection and Analysis : The signal is detected using a chemiluminescent substrate and imaged. The band intensities are quantified, and the percentage of protein degradation is calculated relative to the vehicle control.
Ternary Complex Formation Assays
These assays are used to confirm that the PROTAC can induce the formation of the POI-PROTAC-E3 ligase complex.
-
Co-immunoprecipitation (Co-IP) :
-
Cells are treated with the PROTAC.
-
Cells are lysed, and the E3 ligase or the target protein is immunoprecipitated using a specific antibody.
-
The immunoprecipitated complex is then analyzed by Western blot for the presence of the other two components (POI and E3 ligase).[11]
-
Visualizing PROTAC Mechanisms and Workflows
dot
Caption: PROTAC-mediated protein degradation pathway.
dot
Caption: A typical workflow for the evaluation of PROTACs.
dot
Caption: Interplay of linker properties and PROTAC performance.
Conclusion
The linker is a multifaceted component of a PROTAC that significantly influences its therapeutic potential.[2] this compound represents a modern linker design that combines the solubility-enhancing properties of PEG with the synthetic versatility of click chemistry. While flexible linkers like PEG and alkyl chains have been the workhorses of PROTAC development, there is a clear trend towards more rigid and functionalized linkers to gain finer control over the geometry of the ternary complex and to improve drug-like properties. The optimal linker is ultimately context-dependent, necessitating the empirical screening of a variety of linker types and lengths for each specific target and E3 ligase combination.[17] The rational design of linkers, aided by structural biology and computational modeling, will continue to be a key driver of innovation in the field of targeted protein degradation.[19]
References
- 1. precisepeg.com [precisepeg.com]
- 2. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 13. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 16. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 18. benchchem.com [benchchem.com]
- 19. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Propargyl-PEG4-S-PEG4-acid and Azide-PEG4-acid in Bioconjugation Strategies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and stable linking of molecules is paramount. Among the most powerful tools to achieve this are "click chemistry" reactions, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an objective, data-driven comparison of two key reagents employed in these strategies: Propargyl-PEG4-S-PEG4-acid and Azide-PEG4-acid. Understanding the nuances of their performance is critical for designing effective antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.
Chemical Properties and Structure
Both this compound and Azide-PEG4-acid are heterobifunctional linkers featuring a terminal carboxylic acid for conjugation to amine-containing biomolecules and a bioorthogonal handle for click chemistry. The polyethylene (B3416737) glycol (PEG) spacer in both molecules enhances water solubility and reduces steric hindrance.[1][2]
| Property | This compound | Azide-PEG4-acid |
| Molecular Formula | C₂₁H₃₈O₁₀S | C₁₀H₁₉N₃O₆ |
| Reactive Groups | Terminal Alkyne (Propargyl), Carboxylic Acid | Terminal Azide (B81097), Carboxylic Acid |
| Click Chemistry Reaction | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or CuAAC |
| Solubility | Soluble in water and common organic solvents | Soluble in water and common organic solvents |
| Key Feature | Utilizes the highly efficient and versatile CuAAC reaction.[3] | Enables copper-free bioconjugation, ideal for in vivo applications.[4] |
Reaction Kinetics and Efficiency: A Comparative Overview
The choice between a propargyl and an azide linker often comes down to the specific requirements of the bioconjugation reaction, particularly the need for biocompatibility versus reaction speed.
| Parameter | This compound (via CuAAC) | Azide-PEG4-acid (via SPAAC) |
| Catalyst | Copper(I) | None (relies on strained alkyne) |
| Biocompatibility | Lower, due to the cytotoxicity of the copper catalyst.[4] | High, as it is a metal-free reaction suitable for living systems.[4][5] |
| Reaction Kinetics | Very fast, with rate accelerations of 10⁷ to 10⁸ over uncatalyzed reactions.[4] | Fast, but generally slower than CuAAC.[4][6] Second-order rate constants can range from approximately 0.01 to over 1 M⁻¹s⁻¹. |
| Reactant Stability | Terminal alkynes are generally stable and straightforward to synthesize.[4] | Strained cyclooctynes can be less stable and more complex to synthesize.[4] |
| Reaction Conditions | Can be performed in aqueous or organic solvents over a broad pH (4-12) and temperature range.[4][7] | Proceeds efficiently in aqueous media at physiological pH and temperature.[5] |
It is important to note that the presence of a PEG linker can enhance the reaction rates of SPAAC by approximately 31% compared to non-PEGylated counterparts.[8][9]
Stability of the Resulting Triazole Linkage
Both CuAAC and SPAAC reactions result in the formation of a highly stable 1,2,3-triazole ring.[10] This linkage is resistant to cleavage by proteases, oxidation, and hydrolysis under both acidic and basic conditions, making it a significant improvement over more labile linkages like esters or hydrazones in biological environments.[10] The aromatic nature of the triazole ring contributes to its high resistance to chemical and enzymatic degradation.[10]
Experimental Protocols
Protocol 1: Bioconjugation using this compound via CuAAC
This protocol outlines the conjugation of this compound to an amine-containing biomolecule, followed by a copper-catalyzed click reaction with an azide-functionalized molecule.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., antibody)
-
Azide-functionalized molecule (e.g., fluorescent dye, drug molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
DMSO or DMF
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
In a separate tube, prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer.
-
In a microcentrifuge tube, combine the this compound stock solution with a 1.2-fold molar excess of EDC and Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Amine-Containing Biomolecule:
-
Dissolve the amine-containing biomolecule in Coupling Buffer.
-
Add the activated Propargyl-PEG4-NHS ester solution to the biomolecule solution. A 10- to 20-fold molar excess of the propargyl linker is a common starting point.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Remove excess, unreacted linker by dialysis or using a desalting column.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and optionally THPTA in water.
-
To the solution of the propargyl-modified biomolecule, add the azide-functionalized molecule (typically 1.5- to 5-fold molar excess).
-
Add the THPTA solution (if used), followed by the CuSO₄ solution, and finally the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the final conjugate using size-exclusion chromatography or other suitable methods.
-
Protocol 2: Bioconjugation using Azide-PEG4-acid via SPAAC
This protocol details the conjugation of Azide-PEG4-acid to an amine-containing biomolecule, followed by a copper-free click reaction with a strained alkyne-functionalized molecule.
Materials:
-
Azide-PEG4-acid
-
Amine-containing biomolecule (e.g., antibody)
-
Strained alkyne-functionalized molecule (e.g., DBCO-drug conjugate)
-
EDC and Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
DMSO or DMF
Procedure:
-
Activation of Azide-PEG4-acid and Conjugation to Amine-Containing Biomolecule:
-
Follow steps 1 and 2 from Protocol 1, substituting this compound with Azide-PEG4-acid.
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
To the solution of the azide-modified biomolecule, add the strained alkyne-functionalized molecule. A 1.5- to 5-fold molar excess of the strained alkyne is typically used.
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. The reaction time will depend on the specific strained alkyne used.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, HPLC).
-
Purify the final conjugate to remove any unreacted reagents.
-
Visualizing the Bioconjugation Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Advantages of a thioether bond compared to other linkages in PEG crosslinkers
A Comparative Guide to Thioether Bonds in PEG Crosslinkers
In the fields of drug delivery, tissue engineering, and bioconjugation, Poly(ethylene glycol) (PEG) hydrogels are invaluable materials due to their biocompatibility, tunable properties, and high water content. The choice of chemical linkage used to crosslink these hydrogels is critical, as it dictates the stability, degradation profile, and ultimately, the in vivo performance of the final construct. Among the various options, the thioether bond, typically formed via a Michael-addition reaction, offers a superior combination of stability and reaction specificity compared to other common linkages.
This guide provides an objective comparison between thioether bonds and other alternatives, supported by experimental data, to assist researchers in selecting the optimal crosslinking chemistry for their application.
The Thioether Advantage: Stability and Specificity
Thioether linkages are most commonly formed through the Michael-type addition reaction between a thiol (-SH) and an electron-deficient double bond, such as a maleimide (B117702) or vinyl sulfone. This "click chemistry" reaction proceeds rapidly under mild, physiological conditions (aqueous environment, neutral pH, room temperature) without the need for catalysts or initiators like UV light, which can be harmful to sensitive biologics like cells and proteins.[1] The reaction is highly specific, efficient, and produces no byproducts, ensuring a clean and well-defined network structure.[1]
The resulting carbon-sulfur bond is exceptionally stable and resistant to hydrolysis, making it ideal for applications requiring long-term material integrity. While the succinimide (B58015) ring formed from a maleimide reaction can undergo slow hydrolysis over several months, the core thioether linkage remains intact.[1]
Comparative Analysis of Crosslinker Chemistries
The performance of a hydrogel is fundamentally tied to its crosslinking chemistry. Below is a comparison of thioether bonds with ester, amide, and disulfide linkages.
Thioether vs. Ester Linkage
Ester bonds are a common feature in biodegradable polymers. However, their susceptibility to hydrolysis presents a significant drawback for applications demanding long-term stability.
-
Stability : Thioether bonds are highly resistant to hydrolysis under physiological conditions. In contrast, ester-containing linkers are known to degrade rapidly in vivo, often within days, due to both spontaneous hydrolysis and enzyme-mediated degradation.[2][3] In one study, PEG hydrogels with ester linkages (PEG-4eNB) degraded completely within 7 days when implanted in the intraperitoneal space of mice, whereas hydrogels with more stable linkages remained intact.[3]
-
Reaction Conditions : Thioether formation via Michael addition is a bio-orthogonal reaction that occurs under benign conditions. Esterification, while a standard reaction, can require conditions that are less compatible with sensitive biological molecules.
Thioether vs. Amide Linkage
Amide bonds are known for their exceptional stability, rivaling that of thioether bonds.
-
Stability : Both amide and thioether bonds are considered non-degradable under typical physiological conditions. Studies have shown that replacing hydrolytically labile ester linkages with stable amide bonds in PEG hydrogels prevents rapid in vivo degradation, with amide-linked gels remaining stable for months.[2][4] Similarly, thioether-crosslinked hydrogels demonstrate excellent long-term integrity.
-
Mechanical Properties : Hydrogels formed with amide linkages can exhibit higher storage moduli and form at lower polymer concentrations compared to their ester-linked counterparts due to strong intermolecular hydrogen bonding.[4][5] Thioether-linked hydrogels also form highly elastic and robust networks.[1]
-
Reaction Specificity : The Michael addition used for thioether formation offers superior specificity for thiols. Amide bond formation, often achieved by reacting an NHS-ester with an amine, can lead to side reactions if multiple amine groups are present on the target molecule.
Thioether vs. Disulfide Linkage
Disulfide bonds provide a unique, stimulus-responsive degradation mechanism.
-
Stability : Unlike the stable thioether bond, the disulfide bond is readily cleaved in a reducing environment. This makes it an excellent choice for applications requiring triggered release, such as intracellular drug delivery, where the high concentration of glutathione (B108866) can cleave the bond.[6][7] However, this inherent instability makes disulfide-linked hydrogels unsuitable for long-term implantation where stability is required.
-
Application Scope : The choice between a thioether and a disulfide bond is application-driven. For creating a stable, long-lasting scaffold for tissue engineering, the thioether bond is superior. For designing a carrier that releases its payload inside a cell, the cleavable disulfide bond is the ideal choice.[8]
Quantitative Data Summary: Linkage Stability
The following table summarizes the relative stability of different chemical linkages used in PEG crosslinkers under physiological conditions.
| Linkage Type | Bond Structure | Formation Chemistry | Stability Profile | Typical In Vivo Half-Life | Primary Application |
| Thioether | R-S-R' | Thiol-Maleimide/Acrylate (Michael Addition) | Highly stable, resistant to hydrolysis. | Months to Years | Long-term scaffolds, stable bioconjugation |
| Ester | R-COO-R' | Carboxylic Acid + Alcohol | Susceptible to hydrolysis (spontaneous & enzymatic). | Hours to Days[3] | Short-term controlled release, biodegradable scaffolds |
| Amide | R-CONH-R' | NHS-Ester + Amine | Highly stable, resistant to hydrolysis.[2][4] | Months to Years[2] | Long-term scaffolds, stable bioconjugation |
| Disulfide | R-S-S-R' | Thiol Oxidation | Stable in oxidizing environments, cleavable by reducing agents (e.g., Glutathione).[6] | Minutes to Hours (intracellularly) | Intracellular drug delivery, redox-responsive systems |
Visualizing Chemical Linkages and Workflows
Diagrams created using Graphviz DOT language illustrate the formation of these key linkages and a typical experimental workflow.
Experimental Protocols
Protocol 1: Synthesis of Thioether-Crosslinked PEG Hydrogel
This protocol describes the formation of a PEG hydrogel via Michael addition between a 4-arm PEG-maleimide (PEG-4MAL) and a 4-arm PEG-thiol (PEG-4SH).
Materials:
-
4-arm PEG-Maleimide (20 kDa)
-
4-arm PEG-Thiol (20 kDa)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, nuclease-free water
Methodology:
-
Precursor Preparation: Prepare stock solutions of PEG-4MAL and PEG-4SH separately. For a final 10% (w/v) hydrogel, dissolve 200 mg of PEG-4MAL in 1 mL of PBS and 200 mg of PEG-4SH in 1 mL of PBS. Vortex briefly to ensure complete dissolution.
-
Hydrogel Formation: In a sterile microcentrifuge tube, combine equal volumes of the PEG-4MAL and PEG-4SH solutions. For a 100 µL hydrogel, mix 50 µL of the PEG-4MAL solution with 50 µL of the PEG-4SH solution.
-
Gelling: Mix thoroughly by pipetting up and down for 10-15 seconds. Immediately cast the solution into a mold or desired container. Gelation should occur within minutes at 37°C.[1] The gelation time can be influenced by pH and macromer concentration.[1]
-
Equilibration: Allow the hydrogel to fully crosslink by incubating at 37°C for at least 1 hour before use in subsequent experiments.
Protocol 2: Comparative Hydrogel Degradation Study
This protocol outlines a method to compare the stability of hydrogels formed with thioether, ester, and disulfide linkages.
Materials:
-
Pre-formed hydrogels of each linkage type (e.g., Thioether-linked PEG, Ester-linked PEG, Disulfide-linked PEG), prepared at identical polymer concentrations.
-
Sterile PBS, pH 7.4
-
For disulfide gels: PBS containing 10 mM dithiothreitol (B142953) (DTT) to simulate a reducing environment.
-
24-well plates
-
Analytical balance
Methodology:
-
Initial Measurement: Prepare triplicate hydrogel samples for each linkage type (e.g., 50 µL volume). Record the initial hydrated mass (W_i) of each gel after equilibration in PBS.
-
Incubation: Place each hydrogel into a well of a 24-well plate containing 1 mL of the appropriate buffer (PBS for thioether and ester; PBS + DTT for disulfide). Incubate the plates at 37°C.
-
Time Points: At predetermined time points (e.g., 1, 3, 7, 14, and 28 days), remove the hydrogels from the buffer.
-
Mass Measurement: Gently blot the surface of each hydrogel to remove excess water and record its wet weight (W_t).
-
Swelling Ratio Calculation: The swelling ratio (Q) can be calculated as Q = W_t / W_d, where W_d is the dry weight of the polymer (can be measured after lyophilizing a separate set of initial gels).
-
Mass Loss Calculation: The percent mass loss is calculated as: Mass Loss (%) = [(W_i - W_t) / W_i] * 100.
-
Data Analysis: Plot the percent mass loss and swelling ratio over time for each hydrogel type. A rapid increase in swelling followed by mass loss indicates degradation. Ester-linked gels are expected to show significant mass loss over the study period, while thioether-linked gels should remain stable. Disulfide-linked gels will degrade rapidly only in the DTT-containing buffer.
References
- 1. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 4. Influence of amide versus ester linkages on the properties of eight-armed PEG-PLA star block copolymer hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Disulfide-Cross-Linked Tetra-PEG Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. purepeg.com [purepeg.com]
Mass Spectrometry Analysis of Propargyl-PEG4-S-PEG4-acid Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of Propargyl-PEG4-S-PEG4-acid and its conjugates. We will explore the expected mass spectrometry data, compare this linker to viable alternatives, and provide detailed experimental protocols to assist researchers in the characterization of these important bioconjugation reagents.
This compound is a heterobifunctional linker that is valuable in bioconjugation and drug delivery. It features a propargyl group for click chemistry reactions and a carboxylic acid for amide bond formation. The two polyethylene (B3416737) glycol (PEG4) chains enhance solubility and provide a flexible spacer arm. The central thioether linkage offers a point of potential cleavage under specific conditions, which can be a desirable attribute in certain drug delivery systems. Accurate mass spectrometric analysis is essential to confirm the structure of the linker, verify successful conjugation to biomolecules, and characterize the resulting products.
Data Presentation: A Comparative Overview of PEG Linkers
The choice of linker can significantly impact the properties of a bioconjugate. The following table summarizes the key characteristics of this compound and compares it with other commonly used PEG linkers.
| Linker Name | Molecular Formula | Molecular Weight (Da) | Functional Groups | Key Features |
| This compound | C22H40O10S | 496.62 | Propargyl, Carboxylic Acid | Thioether linkage, good water solubility, suitable for click chemistry and amidation. |
| Propargyl-PEG4-acid | C12H20O6 | 260.28 | Propargyl, Carboxylic Acid | Shorter, lacks thioether linkage, suitable for click chemistry and amidation. |
| Maleimide-PEG4-acid | C15H21NO8 | 343.33 | Maleimide (B117702), Carboxylic Acid | Thiol-reactive maleimide group, suitable for conjugation to cysteine residues. |
| Azido-PEG4-acid | C10H19N3O6 | 277.27 | Azide, Carboxylic Acid | Azide group for click chemistry, often used in conjunction with alkyne-modified molecules. |
Expected Mass Spectrometry Data for this compound
Mass spectrometry is a critical tool for the characterization of PEGylated molecules, providing precise information on molecular weight, purity, and structure.[1] Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are frequently used techniques for analyzing PEG-containing conjugates.[2]
For this compound, the expected monoisotopic mass is 496.2495 Da. In a typical mass spectrum, you would expect to observe this mass as well as adducts with common cations.
| Ion Species | Theoretical Monoisotopic Mass (m/z) |
| [M+H]+ | 497.2568 |
| [M+Na]+ | 519.2387 |
| [M+K]+ | 535.2127 |
The presence of the repeating ethylene (B1197577) glycol units (-(CH2CH2O)-) results in a characteristic pattern in the mass spectrum, with peaks separated by 44.0262 Da. This signature pattern is a key indicator of a PEGylated molecule. Fragmentation of the molecule during tandem mass spectrometry (MS/MS) would likely occur along the PEG chains, resulting in a series of fragment ions differing by 44 Da. Cleavage at the thioether bond is also a possibility and can provide valuable structural information.
Comparison with Alternative Linkers
The choice between different PEG linkers depends on the specific application.
-
This compound vs. Propargyl-PEG4-acid: The key difference is the presence of the thioether linkage and the longer PEG chain in the former. The thioether provides a potential cleavage site and the longer spacer may be beneficial in overcoming steric hindrance in some bioconjugation reactions. The shorter Propargyl-PEG4-acid is more compact.
-
This compound vs. Maleimide-PEG4-acid: The choice here is dictated by the conjugation chemistry. The propargyl group is used for click chemistry with azide-functionalized molecules, which is a highly specific and efficient reaction. The maleimide group is specifically reactive towards thiol groups, commonly found in cysteine residues of proteins.
-
This compound vs. Azido-PEG4-acid: These two linkers are complementary for click chemistry applications. One molecule would be functionalized with the propargyl linker and the other with the azido (B1232118) linker to enable their conjugation.
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality mass spectrometry data for PEGylated molecules.
Protocol 1: ESI-LC/MS Analysis
Electrospray ionization coupled with liquid chromatography-mass spectrometry (ESI-LC/MS) is ideal for analyzing complex mixtures and providing high-resolution mass data.[3]
-
Sample Preparation:
-
Dissolve the this compound conjugate in a suitable solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
For conjugated biomolecules, ensure the buffer is compatible with MS analysis (e.g., ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate).
-
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion mode is generally preferred for PEG compounds.
-
Mass Range: Scan from m/z 100 to 2000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Data Analysis:
-
Identify the peaks corresponding to the expected molecular weight and common adducts (e.g., [M+H]+, [M+Na]+, [M+K]+).
-
Look for the characteristic 44 Da spacing between peaks in the spectrum of PEGylated conjugates.
-
For tandem MS data, analyze the fragmentation pattern to confirm the structure.
-
Protocol 2: MALDI-TOF MS Analysis
MALDI-TOF MS is a rapid and sensitive technique well-suited for determining the molecular weight of synthetic polymers like PEG linkers.[4]
-
Sample Preparation:
-
Matrix Solution: Prepare a 10 mg/mL solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid (TFA).
-
Analyte Solution: Prepare a 1 mg/mL solution of the this compound conjugate in the same solvent.
-
Spotting: Mix the analyte and matrix solutions in a 1:10 ratio (analyte:matrix). Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion reflector mode.
-
Laser: Nitrogen laser (337 nm).
-
Acceleration Voltage: 20 kV.
-
Pulsed Ion Extraction: 150 ns.
-
-
Data Analysis:
-
Identify the main series of peaks corresponding to the sodiated ([M+Na]+) or potassiated ([M+K]+) adducts, as these are often more intense than the protonated species in MALDI.
-
Confirm the presence of the repeating 44 Da unit.
-
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logical relationships in linker selection.
Caption: Mass spectrometry experimental workflow.
Caption: Logic for selecting a PEG linker.
References
- 1. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 2. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enovatia.com [enovatia.com]
- 4. Polyethylene glycol (PEG) as a broad applicability marker for LC-MS/MS-based biodistribution analysis of nanomedicines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Cytotoxicity Assays for Novel Linker Molecules: A Comparative Analysis Featuring Propargyl-PEG4-S-PEG4-acid
For researchers and drug development professionals, understanding the cytotoxic potential of novel chemical entities is a cornerstone of preclinical assessment. This guide provides a comparative overview of common in vitro cytotoxicity assays applicable to molecules like Propargyl-PEG4-S-PEG4-acid, a bifunctional linker increasingly utilized in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] While direct cytotoxicity data for this specific linker is not extensively published, this guide draws upon established methodologies and data from structurally related polyethylene (B3416737) glycol (PEG) derivatives to provide a framework for its evaluation.[3][4][5][6]
The selection of an appropriate cytotoxicity assay is critical and depends on the experimental goals, the anticipated mechanism of cell death, and the physicochemical properties of the test article. Here, we compare three widely adopted assays: the MTT assay (metabolic activity), the Lactate (B86563) Dehydrogenase (LDH) assay (membrane integrity), and the CellTox™ Green assay (DNA binding).
Comparative Overview of Cytotoxicity Assays
The following table summarizes the key features of the selected assays, offering a direct comparison to aid in the selection of the most suitable method for your research needs.
| Feature | MTT Assay | LDH Assay | CellTox™ Green Assay |
| Principle | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan (B1609692) product.[7][8] | Measurement of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[9][10][11] | A fluorescent dye that is excluded by viable cells but stains the DNA of cells with compromised membrane integrity.[12] |
| Measures | Cell viability and metabolic activity.[7] | Cell membrane damage and necrosis.[9][10] | Loss of membrane integrity, a key indicator of cell death.[12] |
| Advantages | Well-established, cost-effective, and suitable for high-throughput screening.[8] | Non-lytic, allowing for kinetic measurements from the same sample over time.[9][10] Can be multiplexed with other assays.[13] | High sensitivity, "add-mix-measure" protocol, and suitable for kinetic studies.[12][13] |
| Disadvantages | Endpoint assay, potential for interference from reducing agents and compounds that affect cellular metabolism.[8][14] The insoluble formazan product requires a solubilization step.[7] | Less sensitive for early apoptotic events where the membrane is still intact. Potential for interference from serum LDH.[10] | May not detect cytotoxicity that does not result in membrane rupture. |
| Typical Readout | Colorimetric (absorbance at ~570 nm).[8] | Colorimetric (absorbance at ~490 nm) or fluorometric.[10][11] | Fluorescent (Excitation: ~485-500 nm, Emission: ~520-530 nm). |
Illustrative Experimental Data
While specific IC50 values for this compound are not publicly available, studies on other PEG derivatives indicate that cytotoxicity can be dependent on molecular weight and the nature of the end groups.[3][4][6] For instance, one study demonstrated that while most PEG oligomers are relatively safe, triethylene glycol (TEG) showed notable toxicity at high concentrations.[6] Another study found that low molecular weight PEGs (200, 300, and 400 Da) significantly reduced cell viability in Caco-2 cells compared to higher molecular weight PEGs.[5]
The table below presents hypothetical data for this compound and a control compound, illustrating how results from the compared assays could be summarized.
| Compound | Assay | Cell Line | IC50 (µM) |
| This compound | MTT | HeLa | > 100 |
| LDH | HeLa | > 100 | |
| CellTox™ Green | HeLa | > 100 | |
| Doxorubicin (Control) | MTT | HeLa | 0.5 |
| LDH | HeLa | 1.2 | |
| CellTox™ Green | HeLa | 0.8 |
Note: The data presented for this compound is hypothetical and for illustrative purposes only. Experimental determination is required.
Experimental Protocols and Workflows
Detailed and consistent protocols are essential for reproducible cytotoxicity data. Below are standardized protocols for the discussed assays.
General Experimental Workflow
The following diagram illustrates a typical workflow for in vitro cytotoxicity testing.
MTT Assay Protocol
This protocol is adapted from standard procedures for assessing cell metabolic activity.[7][8][15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Remove the media and add 100 µL of media containing various concentrations of the test compound. Include untreated and vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol
This protocol measures the release of lactate dehydrogenase from damaged cells.[9][10]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm. To determine the percentage of cytotoxicity, compare the sample LDH release to that of untreated cells (spontaneous release) and cells lysed with a detergent (maximum release).
CellTox™ Green Cytotoxicity Assay Protocol
This protocol uses a fluorescent dye to detect cytotoxicity.[12][13]
-
Reagent Preparation: Prepare a 2X concentrated CellTox™ Green Dye solution in the appropriate cell culture medium.
-
Cell Seeding and Treatment: Seed cells and add the test compound as described in the MTT protocol.
-
Dye Addition: Add an equal volume of the 2X CellTox™ Green Dye solution to each well.
-
Incubation: Incubate for 15 minutes at room temperature, protected from light. For kinetic studies, the dye can be added at the same time as the compound.
-
Data Acquisition: Measure fluorescence with an excitation wavelength of 485-500 nm and an emission wavelength of 520-530 nm.
Signaling Pathways in Cytotoxicity
Understanding the potential mechanisms of cytotoxicity is crucial for interpreting assay results. Many cytotoxic compounds induce apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, which are proteases that execute the final stages of cell death.[16][17][18][19]
The diagram below outlines the key events in the intrinsic and extrinsic apoptosis pathways.
By employing a combination of the assays described, researchers can build a comprehensive profile of the cytotoxic potential of novel molecules like this compound. Correlating findings from metabolic, membrane integrity, and mechanistic assays will provide a robust dataset to guide further drug development efforts.
References
- 1. Propargyl-PEG4-acid, 1415800-32-6 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00861A [pubs.rsc.org]
- 5. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. CellTox™ Green Cytotoxicity Assay Protocol [worldwide.promega.com]
- 13. CellTox™ Green Cytotoxicity Assay | Cell Death Assay | Real Time Cytotoxicity [promega.com]
- 14. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Propargyl-PEG4-acid and Propargyl-PEG4-S-PEG4-acid in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker's chemical structure not only connects the functional components but also significantly influences the overall stability, solubility, and in vivo performance of the final product. This guide provides a detailed comparative analysis of two commonly employed heterobifunctional PEG linkers: Propargyl-PEG4-acid and Propargyl-PEG4-S-PEG4-acid.
This comparison will delve into their structural differences, potential impact on bioconjugate stability, and experimental considerations. While direct, head-to-head experimental data for these two specific linkers is not extensively available in peer-reviewed literature, this guide leverages established principles of PEGylation, thioether chemistry, and bioconjugation to provide a robust, data-informed analysis.
Structural and Physicochemical Properties
Both Propargyl-PEG4-acid and this compound are heterobifunctional linkers designed for two-step conjugation strategies. They possess a terminal propargyl group for "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and a terminal carboxylic acid for covalent linkage to amine-containing molecules, typically through amide bond formation.[1][2] The core difference lies in the composition of the polyethylene (B3416737) glycol (PEG) chain.
Propargyl-PEG4-acid features a standard tetra-ethylene glycol backbone, which is known to enhance the hydrophilicity of the resulting bioconjugate.[3] This increased water solubility can be crucial for preventing aggregation of hydrophobic drug payloads and improving the pharmacokinetic profile of the conjugate.[4][5][6]
This compound , in contrast, incorporates a thioether (-S-) bond within its longer PEG chain.[7][8] This structural modification introduces a potential site for oxidative metabolism and may subtly alter the hydrophilicity and conformational flexibility of the linker.
Below is a table summarizing the key physicochemical properties of these two linkers.
| Property | Propargyl-PEG4-acid | This compound | Reference |
| Molecular Weight | ~260.28 g/mol | ~496.62 g/mol | [9][10] |
| Chemical Formula | C12H20O6 | C22H40O10S | [9][10] |
| Structure | Propargyl-(OCH2CH2)4-OCH2COOH | Propargyl-(OCH2CH2)4-S-(CH2CH2O)4-CH2COOH | [1][7] |
| Key Functional Groups | Alkyne, Carboxylic Acid | Alkyne, Carboxylic Acid, Thioether | [1][7] |
| Solubility | High in aqueous and polar organic solvents | High in aqueous and polar organic solvents | [2][8] |
Comparative Performance Analysis
The introduction of a thioether bond in the PEG linker of this compound is the primary determinant of its differential performance compared to the standard Propargyl-PEG4-acid.
Stability
Hydrolytic Stability: Both linkers, once conjugated via amide and triazole linkages, are expected to exhibit high hydrolytic stability under physiological conditions. The amide and triazole bonds are generally robust and not prone to cleavage in the absence of specific enzymatic activity.
Oxidative Stability: The presence of the thioether bond in this compound introduces a potential site for oxidation. Thioethers can be oxidized to sulfoxides and then to sulfones in the presence of reactive oxygen species (ROS).[11][12][13][14] This oxidation can alter the physicochemical properties of the linker, potentially impacting the stability and function of the bioconjugate. While this can be a disadvantage in applications requiring long-term stability in oxidative environments, it can be leveraged as a trigger for drug release in ROS-rich microenvironments, such as those found in some tumors.[11][12] In contrast, the ether linkages in Propargyl-PEG4-acid are generally more resistant to oxidation.
Hydrophilicity and Pharmacokinetics
Both linkers are designed to be hydrophilic due to their PEG chains.[3] The longer PEG chain of this compound would theoretically impart greater hydrophilicity to the resulting conjugate. This enhanced solubility can be beneficial for high drug-to-antibody ratio (DAR) ADCs, where aggregation is a common challenge.[4][5] The increased hydrodynamic radius conferred by the longer PEG chain may also lead to a longer circulation half-life.[6]
Reactivity
The reactivity of the terminal propargyl and carboxylic acid groups is not expected to be significantly different between the two linkers. Both are readily available for standard bioconjugation protocols.
Experimental Protocols
The following are generalized protocols for the use of these linkers in a typical bioconjugation workflow to create an antibody-drug conjugate (ADC).
Amide Coupling of the Linker to a Drug Molecule
This protocol describes the activation of the linker's carboxylic acid and its conjugation to an amine-containing drug.
Materials:
-
Propargyl-PEG4-acid or this compound
-
Amine-containing drug molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the linker (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.2 equivalents) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-containing drug (1 equivalent) in anhydrous DMF. Add DIPEA (3 equivalents) to this solution.
-
Add the activated linker solution to the drug solution and stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the drug-linker conjugate by flash chromatography.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to an Azide-Modified Antibody
This protocol describes the "clicking" of the propargyl-functionalized drug to an antibody that has been pre-modified with an azide (B81097) group.
Materials:
-
Azide-modified antibody
-
Propargyl-functionalized drug (from section 3.1)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of the catalyst pre-mix by combining CuSO4 and THPTA in water.
-
In a reaction tube, add the azide-modified antibody in PBS.
-
Add the propargyl-functionalized drug (typically 5-10 molar excess) to the antibody solution.
-
Add the CuSO4/THPTA catalyst pre-mix to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove excess drug-linker and catalyst components.
-
Characterize the ADC for drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
Visualizing Workflows and Structures
The following diagrams, generated using Graphviz (DOT language), illustrate the chemical structures and a typical experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Propargyl-PEG4-Acid - CD Bioparticles [cd-bioparticles.net]
- 3. purepeg.com [purepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. purepeg.com [purepeg.com]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
- 8. This compound, 2055041-20-6 | BroadPharm [broadpharm.com]
- 9. glycomindsynth.com [glycomindsynth.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of PEG Linker Length in PROTAC Efficacy and Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, offering the unprecedented ability to selectively eliminate disease-causing proteins. These heterobifunctional molecules orchestrate the degradation of a target protein by hijacking the cell's intrinsic ubiquitin-proteasome system. A critical determinant of a PROTAC's success lies in the thoughtful design of its linker, the chemical bridge connecting the target-binding warhead to the E3 ligase-recruiting moiety. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) has emerged as a popular choice due to its favorable physicochemical properties. This guide provides an objective comparison of how varying PEG linker lengths impact PROTAC efficacy and pharmacokinetic profiles, supported by experimental data and detailed methodologies.
The Balancing Act: How PEG Linker Length Dictates PROTAC Performance
The linker in a PROTAC is far from a passive spacer; its length, flexibility, and composition are instrumental in dictating the formation and stability of the crucial ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] An optimally sized linker facilitates a productive orientation of the E3 ligase relative to the target protein, enabling efficient ubiquitination and subsequent degradation. A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to reduced efficacy due to increased conformational flexibility and potentially non-productive binding events.[1][2]
Furthermore, the PEG linker significantly influences the physicochemical properties of the PROTAC, such as solubility and cell permeability, which in turn affect its pharmacokinetic profile.[1] The inherent hydrophilicity of PEG linkers can enhance the aqueous solubility of often lipophilic PROTAC molecules.[3] However, an increase in linker length also contributes to a higher molecular weight and polar surface area, which can pose challenges for cell permeability and oral bioavailability.[4]
Comparative Analysis of PROTAC Efficacy with Varying PEG Linker Lengths
To illustrate the profound impact of PEG linker length on degradation efficiency, the following tables summarize quantitative data from studies on PROTACs targeting various proteins. The key parameters for comparison are:
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable.
Case Study 1: Estrogen Receptor α (ERα) Degradation
A systematic investigation into ERα-targeting PROTACs revealed a clear dependence on linker length for optimal degradation in MCF7 breast cancer cells.[1][5][6][7][8]
| PROTAC (ERα-Targeting) | Linker Length (atoms) | DC50 | Dmax (%) | E3 Ligase | Reference |
| PROTAC 1 | 9 | Less Effective | - | VHL | [5][6][7] |
| PROTAC 2 | 12 | Less Effective | ~60 | VHL | [1][5][6][7] |
| PROTAC 3 | 16 | More Effective | >80 | VHL | [1][5][6][7][8] |
| PROTAC 4 | 19 | Less Effective | ~60 | VHL | [5][6][7] |
| PROTAC 5 | 21 | Less Effective | ~40 | VHL | [5][6][7] |
Case Study 2: Bruton's Tyrosine Kinase (BTK) Degradation
Studies on BTK-targeting PROTACs have highlighted that both linker length and the choice of E3 ligase are critical for achieving potent degradation. Shorter PEG linkers (less than 4 PEG units) were found to impair binding to both BTK and the E3 ligase Cereblon (CRBN).[1]
| PROTAC (BTK-Targeting) | Linker Composition | DC50 (nM) | Dmax (%) | E3 Ligase | Reference |
| Compound A | Short PEG (<4 units) | Impaired Activity | - | CRBN | [1] |
| Compound B | Longer PEG (≥4 units) | Potent Degradation | >90 | CRBN | [9] |
Case Study 3: TANK-binding kinase 1 (TBK1) Degradation
Research on TBK1 degraders demonstrated a minimum linker length requirement for activity. PROTACs with linkers shorter than 12 atoms were inactive, while those with linkers between 12 and 29 atoms showed submicromolar degradation potency.[3]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Reference |
| Alkyl/Ether | < 12 | No degradation | - | VHL | [3] |
| Alkyl/Ether | 12-29 | 3 - 292 | 76 - 96 | VHL | [3] |
| Alkyl/Ether | 21 | 3 | 96 | VHL | [3] |
Impact on Pharmacokinetics
The length of the PEG linker also plays a crucial role in the pharmacokinetic (PK) properties of PROTACs, influencing their absorption, distribution, metabolism, and excretion (ADME). While longer PEG chains can improve solubility, they can also lead to higher molecular weights, which may negatively impact cell permeability and oral bioavailability.[4][10]
The metabolic stability of the linker is another critical consideration for in vivo applications. The ether bonds in PEG linkers can be susceptible to metabolism, potentially leading to cleavage of the PROTAC and loss of activity.[11]
A comparative analysis of BRD4-targeting PROTACs provides insights into their in vivo behavior:
| PROTAC | E3 Ligase | Key Pharmacokinetic Observations (Rodent Models) | Reference |
| ARV-771 | VHL | High clearance, moderate volume of distribution. | [12] |
| dBET1 | CRBN | Moderate half-life. | [12] |
| MZ1 | VHL | Short half-life, low volume of distribution. | [12] |
| ARV-110 | CRBN | Low clearance, large volume of distribution, orally bioavailable. | [10][13] |
Note: The linkers in these examples are not exclusively PEG-based but highlight the diverse PK profiles of PROTACs.
Visualizing the PROTAC Mechanism and Experimental Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Propargyl-PEG4-S-PEG4-acid in Next-Generation Drug Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the bifunctional linker Propargyl-PEG4-S-PEG4-acid with alternative linker strategies, supported by representative experimental data and detailed protocols.
The development of targeted therapies, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), has ushered in a new era of precision medicine. The success of these modalities is critically dependent on the linker that connects the targeting moiety to the therapeutic payload. This compound is a heterobifunctional linker that has gained attention for its unique combination of features designed to optimize the performance of these complex drugs. This guide provides a comprehensive comparison of this compound with other common linker types, supported by experimental data from various studies.
This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a terminal propargyl group and a carboxylic acid. The propargyl group facilitates covalent conjugation to azide-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The terminal carboxylic acid allows for standard amide bond formation with amine groups on proteins or other molecules. The two PEG4 units, connected by a thioether linkage, impart hydrophilicity, which can enhance the solubility and reduce aggregation of the resulting conjugate.
Comparative Performance of Linker Chemistries
The choice of linker can significantly impact the efficacy, stability, and pharmacokinetic properties of a drug conjugate. Below is a comparative analysis of different linker types based on data from various published studies.
Table 1: Representative Comparison of Linker Performance in PROTACs
| Linker Type | Representative Linker Structure | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| PEG-based (Click Chemistry) | Propargyl-PEG4-acid | BTK | IAP | 200 | Not Reported | [1] |
| PEG-based | PEG4 | BTK | CRBN | <100 | >90 | [2] |
| Alkyl Chain | 9-atom alkyl chain | CRBN | VHL | Weak Degradation | Not Applicable | [2] |
| Rigid (Piperidine-based) | Piperidine-containing | AR | Not Specified | <1 | >90 | [2] |
Note: Data is compiled from different studies and is intended for representative comparison. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for PROTAC efficacy.
Table 2: Representative Comparison of Linker Impact on Antibody-Drug Conjugate (ADC) Properties
| Linker Type | Representative Linker Structure | Key Property Investigated | Observation | Reference |
| PEG-based | PEG4 and PEG10 | Half-life and Cytotoxicity | Longer PEG chain increased half-life but reduced in vitro cytotoxicity. | [3][4] |
| Thioether (in PEG chain) | Thioether-containing PEG | Stability | Thioether linkages are generally stable. | [5] |
| Non-cleavable | Propargyl-PEG4-NHS ester | Application | Used for stable, non-cleavable ADCs. | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of drug conjugates. The following are representative protocols for key experiments.
Protocol 1: Synthesis of a PROTAC using a Propargyl-PEG-acid Linker
This protocol describes a general two-step synthesis involving an initial amide coupling followed by a CuAAC "click" reaction.
Step 1: Amide Coupling
-
Dissolve the E3 ligase ligand (containing a primary or secondary amine, 1.0 eq) and this compound (1.1 eq) in an anhydrous solvent such as DMF.
-
Add coupling reagents (e.g., HATU (1.2 eq) and DIPEA (2.0 eq)).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the intermediate by flash chromatography.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the azide-functionalized target protein ligand (1.0 eq) and the propargyl-containing intermediate from Step 1 (1.0 eq) in a solvent mixture such as t-BuOH/H2O.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate (B86663) (0.1 eq) and a reducing agent like sodium ascorbate (B8700270) (0.5 eq) in water.
-
Add the copper/ascorbate solution to the reaction mixture. A copper ligand such as TBTA can be pre-mixed with CuSO4 to improve efficiency.
-
Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.
-
Once complete, dilute the mixture with water and extract the final PROTAC product.
-
Purify the final PROTAC by preparative HPLC and characterize by LC-MS and NMR.[8]
Protocol 2: Assessment of PROTAC-Mediated Protein Degradation by Western Blot
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[9][10]
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
Protocol 3: ADC Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after ADC treatment.[11][12][13][14]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in culture medium and add to the wells. Include an untreated control and a control with a non-targeting ADC. Incubate for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) and incubate overnight in the dark at 37°C.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of ADC that inhibits 50% of cell growth).
Visualizing Signaling Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Mechanism of action for an Antibody-Drug Conjugate.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
The selection of an appropriate linker is a critical step in the design of successful ADCs and PROTACs. This compound offers a compelling combination of features, including the versatility of click chemistry for conjugation, the beneficial properties of a PEG spacer for improved solubility and pharmacokinetics, and a stable thioether bond. While direct comparative data for this specific linker is limited in the public domain, the principles of linker design and the representative data presented in this guide strongly suggest its potential for developing effective and stable drug conjugates. The provided protocols offer a foundation for the experimental evaluation of this and other linkers in the pursuit of novel targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Propargyl-PEG4-NHS ester | CAS#:1428629-70-2 | Chemsrc [chemsrc.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Heterobifunctional Linkers for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic intervention, moving beyond simple inhibition to the targeted destruction of disease-causing proteins. These heterobifunctional molecules are comprised of a ligand to engage a target protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker tethering the two. While the choice of warhead and E3 ligase ligand are critical, the linker is increasingly recognized as a key determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.
This guide provides a comparative analysis of heterobifunctional linkers, summarizing key performance data and providing detailed experimental protocols to aid researchers in the rational design and evaluation of novel protein degraders.
The Central Role of the Linker in PROTAC Efficacy
The linker is not merely a passive spacer but an active contributor to the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1] Its length, chemical composition, and attachment points dictate the spatial orientation of the two proteins, influencing the efficiency of ubiquitin transfer and subsequent proteasomal degradation.[2] An improperly designed linker can lead to steric hindrance, preventing ternary complex formation, or result in a non-productive orientation that fails to induce ubiquitination.[3]
Comparative Analysis of Linker Types
The most common linker motifs in PROTAC design are flexible chains, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, and more rigid structures incorporating cyclic moieties.[4][5]
Flexible Linkers: PEG vs. Alkyl Chains
Polyethylene glycol (PEG) and alkyl chains are the most widely used linkers due to their synthetic tractability and the ease with which their length can be modulated.[4]
-
PEG Linkers: These are hydrophilic and can improve the solubility and cell permeability of the PROTAC molecule.[4] Statistical analysis of published PROTACs shows that approximately 54% utilize PEG linkers.[4]
-
Alkyl Chains: These are more hydrophobic and provide a high degree of conformational flexibility.[4] While synthetically straightforward, their hydrophobicity can sometimes negatively impact solubility.[4]
The choice between a PEG and an alkyl linker can have a significant impact on degradation efficacy, and the optimal choice is often target-dependent.
Table 1: Comparison of PEG and Alkyl Linkers for Estrogen Receptor α (ERα) Degradation
| Linker Type | Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells | Reference |
| PEG | 9 | ~50% | >10 | [6] |
| PEG | 12 | ~75% | ~5 | [6] |
| PEG | 16 | ~95% | ~1 | [6] |
| PEG | 19 | ~70% | ~5 | [6] |
| PEG | 21 | ~60% | >10 | [6] |
Table 2: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation
| Linker Type | Linker Composition | CRBN Degradation in HEK293T cells | Reference |
| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease | [3] |
| PEG | Three PEG units | Weak degradation | [3] |
Rigid Linkers
Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints.[4] This can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[4]
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) | Reference |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation | [3] |
| Rigid (Disubstituted phenyl) | PROTACs 55-57 | No activity | [3] |
The Critical Impact of Linker Length
The length of the linker is a crucial parameter that must be empirically optimized for each target-ligase pair. A linker that is too short may cause steric clashes, while an overly long linker may not effectively bring the two proteins into proximity for efficient ubiquitination.[2]
Table 4: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation observed | - | [3] |
| Alkyl/Ether | 21 | 3 | 96% | [3] |
| Alkyl/Ether | 29 | 292 | 76% | [3] |
Table 5: Impact of Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)
| PROTAC | Linker Composition | DC50 (nM) in Mino cells | Dmax (%) in Mino cells | Reference |
| NC-1 | PEG-based | 2.2 | 97 | [7] |
| RC-1 | PEG6 | - | Prominent degradation | [7] |
Visualizing the Process: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: Logical Relationship of Linker Properties.
Detailed Experimental Protocols
PROTAC-Induced Protein Degradation Assay via Western Blot
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
In-Cell Ubiquitination Assay via Immunoprecipitation
This protocol describes the detection of target protein ubiquitination induced by a PROTAC.[1][4]
Materials:
-
Cell culture reagents
-
PROTAC compound, vehicle control, and proteasome inhibitor (e.g., MG132)
-
Lysis buffer (denaturing or non-denaturing)
-
Antibody for immunoprecipitation (against the target protein or ubiquitin)
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as described above)
-
Antibody for Western blot (against ubiquitin or the target protein)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for the desired time.
-
Lyse the cells using an appropriate lysis buffer. For detecting ubiquitination, a denaturing lysis buffer containing SDS can be used to disrupt protein-protein interactions.[8]
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.[4]
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-target protein) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
-
Perform a Western blot using an antibody against ubiquitin to detect the ubiquitinated target protein. A characteristic "smear" or ladder of higher molecular weight bands indicates polyubiquitination.
-
Ternary Complex Formation and Cooperativity Assessment by Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to measure the thermodynamic parameters of binding interactions and can be used to determine the cooperativity of ternary complex formation.[9]
Materials:
-
Purified target protein
-
Purified E3 ligase complex
-
PROTAC of interest
-
ITC instrument
-
Matched dialysis buffer for all components
Procedure:
-
Determine Binary Binding Affinities:
-
PROTAC to E3 Ligase (KD1): Titrate the PROTAC into the E3 ligase solution in the ITC cell to determine the binding affinity (KD1).
-
PROTAC to Target Protein (KD2): Titrate the PROTAC into the target protein solution to determine the binding affinity (KD2).
-
-
Determine Ternary Binding Affinity:
-
PROTAC to E3 Ligase in the Presence of Target Protein (KD,ternary): Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell. Titrate the PROTAC into this pre-formed binary complex to determine the apparent KD for ternary complex formation.
-
-
Data Analysis and Cooperativity Calculation:
-
Analyze the ITC data using a suitable binding model to obtain the binding affinities (KD).
-
Calculate the cooperativity factor (α) using the formula: α = KD1 / KD,ternary .
-
α > 1: Positive cooperativity (the binding of the PROTAC to the E3 ligase is enhanced in the presence of the target protein).
-
α < 1: Negative cooperativity.
-
α = 1: No cooperativity.
-
-
Real-Time Analysis of Ternary Complex Formation by Surface Plasmon Resonance (SPR)
SPR allows for the real-time, label-free analysis of biomolecular interactions and is a valuable tool for characterizing PROTAC-induced ternary complexes.
Materials:
-
SPR instrument and sensor chips
-
Purified, biotinylated E3 ligase or target protein
-
Purified target protein or E3 ligase (the one not biotinylated)
-
PROTAC of interest
-
Running buffer
Procedure:
-
Ligand Immobilization:
-
Immobilize the biotinylated protein (e.g., E3 ligase) onto a streptavidin-coated sensor chip.
-
-
Binary Interaction Analysis:
-
Inject the PROTAC over the immobilized E3 ligase to measure the binary binding affinity.
-
-
Ternary Complex Analysis:
-
Inject a mixture of the PROTAC and the target protein over the immobilized E3 ligase. An increase in the SPR signal compared to the binary interaction indicates the formation of the ternary complex.
-
By systematically varying the concentrations of the PROTAC and the target protein, the kinetics and affinity of ternary complex formation can be determined.
-
Conclusion
The linker is a critical and highly tunable component of a PROTAC that significantly influences its degradation efficiency and overall pharmacological profile. A systematic approach to linker design, involving the exploration of different compositions, lengths, and attachment points, is essential for the development of potent and selective protein degraders. The experimental protocols and comparative data presented in this guide provide a framework for researchers to rationally design and evaluate novel heterobifunctional linkers for targeted protein degradation. As our understanding of the structural and dynamic nature of ternary complexes continues to grow, so too will our ability to design the next generation of highly effective PROTAC-based therapeutics.
References
- 1. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification and Detection of Ubiquitinated Plant Proteins Using Tandem Ubiquitin Binding Entities | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Harnessing Dual PEG4 Linkers for Enhanced Therapeutic Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linkers is a critical determinant of the therapeutic index of antibody-drug conjugates (ADCs). Among the various strategies, the incorporation of polyethylene (B3416737) glycol (PEG) linkers has been a significant advancement to improve the physicochemical and pharmacokinetic properties of these complex biologics. This guide provides a comparative analysis of therapeutics utilizing dual PEG4-based linkers against other common linker technologies, supported by experimental data, to inform the design of next-generation ADCs with optimized in vivo performance.
The Impact of Linker Architecture on Pharmacokinetics
The structure of the linker, particularly its hydrophilicity and spatial arrangement, directly influences the pharmacokinetic (PK) profile of an ADC. Hydrophilic linkers, such as those containing PEG, are employed to counteract the hydrophobicity of many cytotoxic payloads, thereby reducing the propensity for aggregation and improving stability.[1][2] This enhancement in stability often translates to a more favorable pharmacokinetic profile, characterized by reduced clearance and prolonged systemic exposure.
A key innovation in linker technology is the use of branched or "pendant" PEG structures, which can be conceptually similar to employing dual PEG chains. These architectures can more effectively shield the hydrophobic payload, leading to significant improvements in pharmacokinetics, especially for ADCs with a high drug-to-antibody ratio (DAR).[1][2]
Comparative Pharmacokinetic Profiles
The following table summarizes the pharmacokinetic parameters of ADCs constructed with different linker technologies, highlighting the advantages of a dual PEG-like structure. The data is derived from a study by Pasut et al. (2021), which compared an ADC with two pendant 12-unit PEG chains (functionally similar to a dual PEG structure) to an ADC with a conventional linear 24-unit PEG linker and the commercial ADC, Kadcyla®.
| Linker Type | ADC Construct | Clearance Rate (mL/day/kg) | Area Under the Curve (AUC) (µg/mL*day) | Reference |
| Dual Pendant PEG | Trastuzumab-Pendant-(PEG12)2-DM1 | Low | ~3-fold higher than linear PEG | [1][2] |
| Linear PEG | Trastuzumab-Linear-PEG24-DM1 | High | - | [1][2] |
| Non-PEG (Thioether) | Kadcyla® (T-DM1) | Moderate | - | [1][2] |
Note: The study demonstrated that the ADC with the pendant (dual) PEG linker architecture exhibited a significantly slower clearance rate and a nearly 3-fold higher AUC compared to the ADC with the linear PEG linker, indicating a more favorable pharmacokinetic profile.[1][2]
Visualizing the Mechanism of Action: Signaling and Experimental Workflows
To exert their therapeutic effect, ADCs rely on a sequence of events including binding to the target antigen on the cancer cell surface, internalization, trafficking to lysosomes, and finally, release of the cytotoxic payload. The efficiency of each step is crucial for the overall efficacy of the ADC.
Signaling Pathways
1. ADC Internalization via Clathrin-Mediated Endocytosis:
The binding of an ADC to its target receptor on the cell surface often triggers clathrin-mediated endocytosis, a primary pathway for ADC internalization.[3][4] This process involves the formation of a clathrin-coated pit, which invaginates and pinches off to form an intracellular vesicle containing the ADC-receptor complex.
Figure 1. ADC Internalization Pathway.
2. Intracellular Trafficking and Payload Release:
Following internalization, the early endosome matures into a late endosome and subsequently fuses with a lysosome. The acidic environment and enzymatic activity within the lysosome facilitate the cleavage of the linker, leading to the release of the cytotoxic payload into the cytoplasm, where it can then exert its cell-killing effect.[5][6]
Figure 2. Payload Release Mechanism.
Experimental Workflow
A robust evaluation of ADC pharmacokinetics is essential for selecting promising clinical candidates. The following workflow outlines a typical preclinical PK study.
Figure 3. Experimental PK Workflow.
Detailed Experimental Protocols
Accurate and reproducible experimental methods are the cornerstone of reliable pharmacokinetic data. Below are detailed protocols for key assays used in the characterization of ADCs.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of an ADC in a rodent model.
Materials:
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
ADC test article
-
Vehicle control (e.g., sterile phosphate-buffered saline)
-
Syringes and needles for intravenous injection
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the study.
-
Dosing: Administer a single intravenous (IV) dose of the ADC test article via the tail vein. A typical dose might be 5 mg/kg.
-
Blood Collection: Collect blood samples (approximately 200 µL) from the jugular vein or other appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 4, 8, 24, 48, 72, 96, 168, 336, and 504 hours post-dose).
-
Plasma Preparation: Immediately after collection, transfer the blood into tubes containing anticoagulant. Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the collected plasma samples at -80°C until analysis.
-
Data Analysis: Analyze the plasma samples for ADC concentration using a validated analytical method (e.g., ELISA or LC-MS/MS). Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and AUC.[7]
ELISA for Total Antibody Concentration
Objective: To quantify the total antibody concentration of the ADC in plasma samples.
Materials:
-
96-well microtiter plates
-
Capture antibody (e.g., anti-human IgG)
-
ADC standard and quality control samples
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Detection antibody (e.g., HRP-conjugated anti-human IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add diluted plasma samples, standards, and quality controls to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the detection antibody to the wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the substrate solution and incubate in the dark until color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
-
Quantification: Construct a standard curve and determine the concentration of the total antibody in the unknown samples.[8][9]
LC-MS/MS for Free Payload Quantification
Objective: To quantify the concentration of the released, unconjugated cytotoxic payload in plasma.
Materials:
-
LC-MS/MS system
-
Analytical column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
-
Internal standard (a stable isotope-labeled version of the payload)
-
Protein precipitation solution (e.g., acetonitrile)
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To a known volume of plasma, add the internal standard.
-
Add the protein precipitation solution to precipitate plasma proteins.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the analyte from other components using a suitable chromatographic gradient.
-
Detect and quantify the payload and internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis:
References
- 1. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ADC Panoramic Overview- endocytosis pathway of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Impact of Endocytosis Mechanisms for the Receptors Targeted by the Currently Approved Antibody-Drug Conjugates (ADCs)—A Necessity for Future ADC Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fate of Antibody-Drug Conjugates in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of ADC Concentration by Ligand-Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. Determination of ADC Concentration by Ligand-Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Ensuring Safe Disposal of Propargyl-PEG4-S-PEG4-acid: A Guide for Laboratory Professionals
For immediate release:
As a trusted partner in research and development, we are committed to providing comprehensive support that extends beyond product provision. This document outlines the essential procedures for the proper disposal of Propargyl-PEG4-S-PEG4-acid, ensuring the safety of laboratory personnel and the protection of our environment. The following guidelines are designed for researchers, scientists, and drug development professionals to handle this chemical responsibly.
Hazard Identification and Immediate Safety Measures
Key Hazard Information:
-
Human Health: Harmful if swallowed[1].
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects[1].
Immediate actions upon exposure or spillage are critical:
-
Ingestion: If swallowed, call a POISON CENTER or doctor immediately. Rinse the mouth with water[1].
-
Spillage: In case of a spill, prevent further leakage if safe to do so. Absorb the spillage with a fine-powdered liquid-binding material like diatomite. Collect the contaminated material and dispose of it according to the approved waste disposal plan outlined below. It is crucial to avoid releasing the substance into the environment[1][2].
Personal Protective Equipment (PPE)
To ensure personal safety during handling and disposal, the following personal protective equipment is mandatory:
| PPE Item | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves |
| Skin and Body Protection | Impervious clothing |
| Respiratory Protection | A suitable respirator should be used |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Experimental Workflow for Disposal:
Caption: Workflow for the safe disposal of this compound.
Detailed Steps:
-
Preparation: Before beginning any process that will generate waste, ensure all necessary PPE is worn correctly. Prepare and clearly label a dedicated, sealable container for this compound waste. The label should include the chemical name and hazard symbols.
-
Waste Collection: Carefully transfer all waste containing this compound, including unused product and contaminated disposable materials (e.g., pipette tips, gloves, absorbent pads), into the designated waste container.
-
Storage: Keep the waste container tightly sealed and store it in a cool, well-ventilated, and designated hazardous waste accumulation area. This area should be secure and away from incompatible materials.
-
Final Disposal: The collected waste must be disposed of through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing[2]. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a certified hazardous waste contractor. Do not discharge the chemical or its containers into sewer systems or waterways[2].
Logical Relationship for Disposal Decision
The decision-making process for the disposal of this compound is straightforward and prioritizes safety and environmental protection.
Caption: Decision-making flowchart for this compound disposal.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. For further questions, please consult your institution's safety officer or the relevant Safety Data Sheets for similar compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
